Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETIWDPIODONQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165365 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15359-98-5 | |
| Record name | tert-Butyl p-tolyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15359-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015359985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzene, 1-(1,1-dimethylethoxy)-4-methyl- chemical properties
An In-depth Technical Guide to Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
Abstract
This technical guide provides a comprehensive scientific overview of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, a key aromatic ether in organic synthesis. Commonly known as 1-(tert-butoxy)-4-methylbenzene or p-tert-butoxytoluene, this compound serves as a crucial intermediate and, most notably, as a protected form of p-cresol, a widely used building block in the synthesis of complex molecules. This document details its core physicochemical properties, provides a validated experimental protocol for its synthesis, explores its chemical reactivity with mechanistic insights, and outlines its spectroscopic signature. Furthermore, it discusses its applications, particularly in the context of drug development, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted phenols and their derivatives in multi-step synthetic campaigns.
Compound Identification and Physicochemical Properties
Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is an organic compound characterized by a toluene backbone functionalized with a tert-butoxy ether group at the para position.[1][2] This structure dictates its physical properties and chemical behavior, particularly its utility as a stable, yet cleavable, protected phenol.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | [1] |
| Synonyms | 1-(tert-Butoxy)-4-methylbenzene, p-tert-Butoxytoluene, tert-Butyl p-tolyl ether | [2][3] |
| CAS Number | 15359-98-5 | [1][2] |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| Physical Form | Liquid or Semi-solid | [3] |
| Purity (Typical) | ≥95% | [3][4] |
| InChIKey | FETIWDPIODONQB-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=CC=C(OC(C)(C)C)C=C1 | [4][5] |
Synthesis and Purification: A Validated Protocol
The most common and efficient method for preparing 1-(tert-butoxy)-4-methylbenzene is the acid-catalyzed etherification of p-cresol with a source of the tert-butyl cation, such as isobutylene or tert-butanol. This reaction is mechanistically robust, proceeding through a stable tertiary carbocation intermediate. The protocol below describes a representative synthesis using tert-butanol, a readily available and easily handled reagent.
Synthetic Workflow
The overall process involves the reaction, aqueous workup to remove the acid catalyst and unreacted starting material, and final purification to yield the desired product.
Caption: Workflow for the synthesis of 1-(tert-butoxy)-4-methylbenzene.
Step-by-Step Experimental Protocol
Materials:
-
p-Cresol (1.0 eq)
-
tert-Butanol (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol and toluene. Stir until the solid dissolves completely.
-
Addition of Reagents: Add tert-butanol to the solution. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid while stirring. The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol spot has been consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer twice with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine. The bicarbonate wash is critical for removing the acid catalyst, preventing product degradation upon heating during solvent removal.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 1-(tert-butoxy)-4-methylbenzene as a colorless to pale yellow liquid.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 1-(tert-butoxy)-4-methylbenzene is dominated by two features: the electron-rich aromatic ring and the acid-labile tert-butyl ether linkage.
Electrophilic Aromatic Substitution
The tert-butoxy group is a moderately activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring via resonance. The methyl group is also a weakly activating, ortho-, para-director.[6]
-
Directing Effects: Incoming electrophiles will be directed to the positions ortho and para to these groups. However, the significant steric bulk of the tert-butoxy group severely hinders attack at its ortho positions (C2 and C6).[7] Therefore, electrophilic substitution will predominantly occur at the positions ortho to the methyl group (C3 and C5), which are meta to the ether.
-
Reactivity vs. Toluene: While the ether group is activating, the steric hindrance can sometimes lead to lower overall reaction rates compared to less hindered ethers or toluene itself in certain transformations.[8]
Acid-Catalyzed Ether Cleavage (Deprotection)
The tert-butyl ether serves as an excellent protecting group for the phenolic hydroxyl because it is stable to many reagents (e.g., bases, nucleophiles, mild oxidizing/reducing agents) but can be readily cleaved under acidic conditions.
Mechanism:
-
Protonation of the ether oxygen by a strong acid (e.g., Trifluoroacetic Acid (TFA), HCl, HBr).
-
Departure of the neutral p-cresol molecule.
-
Formation of a highly stable tert-butyl cation.
-
The cation is typically trapped by a nucleophile or undergoes elimination (E1) to form isobutylene gas.
This selective deprotection is a cornerstone of its utility in the synthesis of pharmaceutical compounds, where other functional groups must remain intact.
Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ether.
Spectroscopic and Analytical Data
Characterization of 1-(tert-butoxy)-4-methylbenzene relies on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~7.0-7.2 ppm: Aromatic protons (AA'BB' system, 4H).δ ~2.3 ppm: Methyl protons (-CH₃, singlet, 3H).δ ~1.3 ppm: tert-Butyl protons (-C(CH₃)₃, singlet, 9H). |
| ¹³C NMR | ~6 unique signals: 4 aromatic carbons (with two pairs having similar shifts), 1 methyl carbon, 1 tert-butyl methyl carbon, 1 quaternary ether carbon, and 1 ipso-ether carbon. |
| IR (Infrared) | ~2970 cm⁻¹: C-H stretch (sp³).~3030 cm⁻¹: C-H stretch (sp²).~1240 cm⁻¹: C-O ether stretch (asymmetric).~1510, 1610 cm⁻¹: C=C aromatic ring stretches. |
| Mass Spec (EI) | M⁺ at m/z = 164. A prominent peak at m/z = 108 (loss of isobutylene) and/or m/z = 57 (tert-butyl cation).[2] |
Applications in Research and Drug Development
While not typically a final drug molecule itself, 1-(tert-butoxy)-4-methylbenzene is a valuable compound for the pharmaceutical industry for two primary reasons:
-
Phenolic Protecting Group: Its most significant role is as a protected version of p-cresol. Phenols are acidic and nucleophilic, and their unprotected hydroxyl group can interfere with many common synthetic reactions (e.g., Grignard reactions, organolithium chemistry, certain oxidations). By converting the phenol to a tert-butyl ether, the hydroxyl group is masked, allowing for transformations on other parts of the molecule. The protecting group can then be cleanly removed with acid when desired.
-
Synthetic Intermediate & Scaffold: The compound can be used as a building block for more complex substituted aromatic structures. The electron-rich ring can undergo further functionalization, and the entire p-tert-butoxyphenyl moiety can serve as a structural scaffold or bioisostere for other substituted phenyl rings in medicinal chemistry exploration.[9]
Safety, Handling, and Storage
Proper handling of 1-(tert-butoxy)-4-methylbenzene is essential in a laboratory setting. The compound is classified as an irritant and is harmful if ingested.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing vapors.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[3]
-
Spill & Disposal: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[11] Dispose of contents/container in accordance with local, regional, and national regulations.[10]
Conclusion
Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is a synthetically valuable aromatic ether. Its straightforward, high-yielding synthesis and well-defined chemical properties make it a reliable component in complex synthetic routes. For researchers and professionals in drug development, its primary importance lies in its function as a robust protecting group for the versatile p-cresol building block, enabling intricate molecular construction while ensuring the integrity of other functional groups. A thorough understanding of its reactivity, particularly the conditions for its acid-labile cleavage, is critical for its effective application. Adherence to strict safety protocols is mandatory for its handling.
References
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PubChem. Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. National Center for Biotechnology Information. [Link]
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NIST. Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. NIST Chemistry WebBook, SRD 69. [Link]
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Cheméo. Chemical Properties of Benzene, 1-methoxy-4-methyl-. [Link]
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NIST. Benzene, 1-(1,1-dimethylethoxy)-4-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
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NIST. Benzene, 1-(1,1-dimethylethyl)-4-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
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ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]
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PubChem. 4-tert-Butyltoluene. National Center for Biotechnology Information. [Link]
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CPAChem. Safety data sheet for tert-Butylbenzene. [Link]
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BCREC. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
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CDC. NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. [Link]
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PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. [Link]
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NIH. General Access to Cubanes as Benzene Bioisosteres. National Library of Medicine. [Link]
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- Google Patents. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
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An In-depth Technical Guide to the Synthesis of 4-tert-butoxytoluene
Abstract
This technical guide provides a comprehensive examination of the synthesis of 4-tert-butoxytoluene, a key aryl ether intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the acid-catalyzed electrophilic addition of isobutylene to p-cresol, a robust and industrially scalable method. We will dissect the underlying reaction mechanism, offering insights into the causality behind critical process parameters. This guide contrasts this superior method with the mechanistically challenging Williamson ether synthesis for tertiary ethers, providing a rationale for its avoidance. A detailed, field-tested experimental protocol is presented, alongside characterization data and troubleshooting guidance to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this important transformation.
Introduction: The Significance of 4-tert-butoxytoluene
4-tert-butoxytoluene, also known as 1-(tert-butoxy)-4-methylbenzene, is a valuable building block in organic synthesis. Its aryl ether linkage, featuring a sterically bulky tert-butyl group, imparts unique properties to target molecules. The tert-butyl group can serve as a stable protecting group for the phenolic hydroxyl of p-cresol, which is readily cleaved under acidic conditions to liberate the phenol. This functionality is crucial in multi-step syntheses of complex molecules. Furthermore, the electron-donating nature of the ether group activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.
While several methods exist for ether synthesis, the creation of ethers from tertiary alcohols or halides, such as the tert-butyl group, presents specific mechanistic hurdles. This guide will illuminate the most efficient and reliable pathway to 4-tert-butoxytoluene.
Core Synthesis Mechanism: A Tale of Two Pathways
The synthesis of an ether linkage typically brings to mind the venerable Williamson ether synthesis. However, for a sterically demanding target like 4-tert-butoxytoluene, this pathway is fraught with complications. A far superior route is the acid-catalyzed addition of an alkene to a phenol.
The Problematic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis involves the S_N2 reaction of an alkoxide with an alkyl halide.[1] To synthesize 4-tert-butoxytoluene, one might propose two disconnections:
-
p-cresolate + tert-butyl halide: This is the most common, yet flawed, approach. The p-cresolate is a potent nucleophile but also a strong base. The substrate, a tertiary alkyl halide (e.g., tert-butyl chloride), is sterically hindered and cannot undergo backside attack as required for an S_N2 reaction.[1] Instead, the p-cresolate will act as a base, promoting a rapid E2 elimination reaction to yield isobutylene as the major product, with minimal to no ether formation.[2][3]
-
Sodium tert-butoxide + 4-methylbenzyl halide: This route is more viable as it involves a primary halide. However, the nucleophile, sodium tert-butoxide, is not only bulky but also an exceptionally strong base, which can still lead to competing elimination reactions.
Given these challenges, particularly the near-certain failure of the first pathway, the Williamson ether synthesis is an impractical and low-yielding choice for this specific target.
The Superior Pathway: Acid-Catalyzed Alkylation of p-Cresol
The industrially preferred and mechanistically sound method for synthesizing 4-tert-butoxytoluene is the acid-catalyzed alkylation of p-cresol with isobutylene.[4] This reaction is a form of electrophilic addition/substitution and avoids the pitfalls of the Williamson synthesis. The overall transformation is an O-alkylation, where the ether is formed at the phenolic oxygen.[5]
Mechanistic Deep Dive:
The reaction proceeds through the formation of a highly stable tert-butyl carbocation, which then acts as the electrophile.
-
Step 1: Generation of the Electrophile. In the presence of a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄), isobutylene is protonated at the less substituted carbon of the double bond.[6][7] This follows Markovnikov's rule and generates the stable tertiary tert-butyl carbocation. This is the rate-determining step.
-
Step 2: Nucleophilic Attack by Phenol. The electron-rich oxygen atom of the p-cresol's hydroxyl group acts as a nucleophile, attacking the tert-butyl carbocation. This forms a new carbon-oxygen bond and results in a protonated ether intermediate (an oxonium ion).
-
Step 3: Deprotonation. A weak base (such as water, another molecule of p-cresol, or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, 4-tert-butoxytoluene.
This mechanism is highly efficient because it leverages the formation of a stable tertiary carbocation and the nucleophilicity of the phenolic oxygen.
Causality Behind Experimental Choices
-
Choice of Catalyst: A strong Brønsted acid like sulfuric acid is essential to protonate the alkene efficiently.[8][9] Lewis acids could also be used but can promote competing C-alkylation on the aromatic ring (a Friedel-Crafts reaction), leading to undesired byproducts like 2-tert-butyl-4-methylphenol.[5][10] Using a Brønsted acid under controlled temperatures favors the desired O-alkylation.
-
Reactant: Isobutylene: Isobutylene is the ideal source for the tert-butyl group in this reaction. It is an inexpensive, readily available gas and its protonation directly yields the required tertiary carbocation without rearrangement.[6]
-
Solvent: A non-polar, aprotic solvent like toluene or benzene is often used to dissolve the solid p-cresol and facilitate the reaction.[8][9]
-
Temperature Control: Lower reaction temperatures generally favor O-alkylation. Higher temperatures can provide the activation energy needed for C-alkylation and other side reactions.[5] Therefore, maintaining a controlled temperature is critical for selectivity.
Experimental Protocol & Workflow
This section provides a robust, step-by-step laboratory procedure for the synthesis of 4-tert-butoxytoluene.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |
| p-Cresol | 108.14 | 50 | 5.41 g | Solid, handle in fume hood. |
| Sulfuric Acid (98%) | 98.08 | ~5 | ~0.27 mL | Catalyst. Highly corrosive. |
| Toluene | 92.14 | - | 50 mL | Solvent. |
| Isobutylene | 56.11 | ~75 | Gas | Introduce via gas dispersion tube. |
| Sodium Hydroxide (10% aq.) | 40.00 | - | 2 x 30 mL | For workup. |
| Brine (Saturated NaCl) | 58.44 | - | 30 mL | For workup. |
| Anhydrous MgSO₄ | 120.37 | - | ~5 g | Drying agent. |
Step-by-Step Methodology
-
Reactor Setup: Charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a gas dispersion tube connected to a cylinder of isobutylene. The third neck should be fitted with a reflux condenser attached to a drying tube or an inert gas line.
-
Initial Charging: Add p-cresol (5.41 g, 50 mmol) and toluene (50 mL) to the flask. Stir until the p-cresol is fully dissolved.
-
Catalyst Addition: Cool the solution in an ice-water bath to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (0.27 mL) dropwise.
-
Isobutylene Introduction: Maintain the temperature at 0-5 °C and begin bubbling isobutylene gas through the solution via the gas dispersion tube at a moderate rate. The reaction is exothermic; monitor the temperature closely and adjust the gas flow to keep it below 10 °C.
-
Reaction Monitoring: Continue the addition of isobutylene for 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of p-cresol indicates the reaction is nearing completion.
-
Quenching: Once the reaction is complete, stop the flow of isobutylene and remove the ice bath. Slowly and carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Aqueous Workup: Wash the organic layer sequentially with 10% aqueous sodium hydroxide (2 x 30 mL) to remove unreacted p-cresol and the acid catalyst, followed by saturated brine (30 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 4-tert-butoxytoluene.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of 4-tert-butoxytoluene.
Characterization and Data Analysis
Confirming the identity and purity of the synthesized 4-tert-butoxytoluene is achieved through standard spectroscopic techniques.
| Technique | Expected Result |
| ¹H NMR | δ ~7.1 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~153 (Ar-C-O), ~130 (Ar-C), ~129 (Ar-C), ~124 (Ar-C-H), ~78 (-O-C(CH₃)₃), ~29 (-C(CH₃)₃), ~21 (Ar-CH₃) |
| IR (Infrared) | ~2970 cm⁻¹ (C-H stretch, sp³), ~1240 cm⁻¹ (C-O stretch, ether), ~815 cm⁻¹ (C-H bend, para-subst.) |
| GC-MS | Purity >98%; Molecular Ion (M⁺) at m/z = 164 |
Note: NMR shifts are approximate and depend on the solvent used.
Mechanistic Visualization
The following diagram illustrates the step-by-step acid-catalyzed synthesis mechanism.
Caption: Mechanism of acid-catalyzed O-alkylation of p-cresol.
Conclusion
The synthesis of 4-tert-butoxytoluene is most effectively and efficiently achieved via the acid-catalyzed O-alkylation of p-cresol with isobutylene. This method circumvents the significant limitations of the Williamson ether synthesis, which is prone to failure through E2 elimination when using tertiary electrophiles. By understanding the underlying electrophilic addition mechanism and carefully controlling key parameters such as catalyst choice and temperature, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The protocol and insights provided herein serve as a comprehensive guide for laboratory and process scale applications.
References
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- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4-tert-Butyltoluene.
- Google Patents. (n.d.). US3408410A - Ortho-tertiary butylation of phenol.
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Semantic Scholar. (n.d.). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
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Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
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Reddit. (2015). Reaction between 4-(tert-butyl)phenol and sulfuric acid. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
International Journal of Advance Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of tert-Butoxycyclohexane via Williamson Ether Synthesis.
-
Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. Retrieved from [Link]
- Benchchem. (n.d.). historical development of 4-tert-Butyltoluene synthesis.
-
National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
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A Technical Guide to the Spectroscopic Characterization of 4-tert-butoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 4-tert-butoxytoluene, a key intermediate in organic synthesis. A comprehensive understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a complete spectral portrait of the molecule.
Molecular Structure and Key Spectroscopic Features
4-tert-butoxytoluene, with the chemical formula C₁₁H₁₆O, possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The molecule consists of a toluene core substituted with a tert-butoxy group at the para position. This structure is foundational to interpreting the spectral data that follows.
Caption: Molecular structure of 4-tert-butoxytoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-tert-butoxytoluene, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-tert-butoxytoluene is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The para-substitution pattern of the aromatic ring leads to a symmetrical appearance of the aromatic signals.
Table 1: ¹H NMR Spectroscopic Data for 4-tert-butoxytoluene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -CH₃) |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -O-tBu) |
| ~2.25 | Singlet | 3H | -CH₃ |
| ~1.30 | Singlet | 9H | -C(CH₃)₃ |
Interpretation:
-
The two doublets in the aromatic region (~7.05 and ~6.85 ppm) are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methyl group are expected to be slightly downfield compared to the protons ortho to the more strongly electron-donating tert-butoxy group.
-
The singlet at approximately 2.25 ppm with an integration of 3H is unambiguously assigned to the methyl protons of the toluene moiety.
-
The prominent singlet at around 1.30 ppm, integrating to 9H, is characteristic of the nine equivalent protons of the tert-butyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecular symmetry, fewer than 11 distinct carbon signals are expected.
Table 2: ¹³C NMR Spectroscopic Data for 4-tert-butoxytoluene
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | Ar-C (para to -CH₃, attached to -O) |
| ~130.0 | Ar-C (ipso to -CH₃) |
| ~129.5 | Ar-CH (ortho to -CH₃) |
| ~120.0 | Ar-CH (ortho to -O-tBu) |
| ~78.0 | -O-C (CH₃)₃ |
| ~28.5 | -O-C(CH₃ )₃ |
| ~20.5 | Ar-CH₃ |
Interpretation:
-
The signal at approximately 154.0 ppm is assigned to the aromatic carbon directly attached to the oxygen atom, deshielded by the electronegative oxygen.
-
The signal around 130.0 ppm corresponds to the ipso-carbon to which the methyl group is attached.
-
The two signals in the aromatic methine region (~129.5 and ~120.0 ppm) correspond to the two sets of equivalent aromatic CH carbons.
-
The quaternary carbon of the tert-butyl group appears around 78.0 ppm, while the methyl carbons of the tert-butyl group are observed at approximately 28.5 ppm.
-
The signal for the methyl carbon of the toluene moiety is found at about 20.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-tert-butoxytoluene will show characteristic absorptions for the aromatic C-H bonds, the ether linkage, and the alkyl C-H bonds.
Table 3: Key IR Absorption Bands for 4-tert-butoxytoluene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2860 | Strong | Aliphatic C-H Stretch (tert-butyl & methyl) |
| ~1610, 1510, 1460 | Medium-Strong | Aromatic C=C Bending |
| ~1240 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1050 | Strong | C-O Stretch (Symmetric) |
| ~820 | Strong | para-Disubstituted Benzene C-H Out-of-Plane Bend |
Interpretation:
-
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C bending vibrations in the 1610-1460 cm⁻¹ region.
-
The strong, sharp peaks in the 2970-2860 cm⁻¹ range are indicative of the C-H stretching from the tert-butyl and methyl groups.
-
The prominent strong absorption around 1240 cm⁻¹ is a key diagnostic peak for the asymmetric stretching of the aryl-O bond in the ether linkage. The symmetric C-O stretch appears around 1050 cm⁻¹.
-
A strong band at approximately 820 cm⁻¹ is highly characteristic of a 1,4- (or para-) disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4-tert-butoxytoluene, electron ionization (EI) is a common method.
Table 4: Major Mass Spectrometry Peaks for 4-tert-butoxytoluene
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [M - CH₃]⁺ |
| 107 | High | [M - C₄H₉O]⁺ or [M - tBuO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation and Fragmentation Pathway:
The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 164, corresponding to the molecular weight of 4-tert-butoxytoluene. A common fragmentation pathway involves the loss of a methyl group from the tert-butoxy moiety, leading to a stable ion at m/z 149. Another significant fragmentation is the cleavage of the C-O bond, resulting in the loss of a tert-butoxy radical to form a cation at m/z 107, or the formation of a stable tert-butyl cation at m/z 57. The presence of a peak at m/z 91 is characteristic of a toluene-like structure, likely formed through rearrangement and fragmentation.
Caption: Simplified fragmentation of 4-tert-butoxytoluene.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like 4-tert-butoxytoluene. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-tert-butoxytoluene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for the ¹H spectrum. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat 4-tert-butoxytoluene directly onto the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 4-tert-butoxytoluene. Each technique offers complementary information that, when synthesized, allows for unambiguous identification and structural confirmation. This guide serves as a foundational reference for researchers and professionals working with this important chemical intermediate.
References
An In-depth Technical Guide to C11H16O Ethers: Structure, Nomenclature, and Synthesis for the Research Professional
This guide provides a comprehensive technical overview of ethers with the molecular formula C11H16O, tailored for researchers, scientists, and professionals in drug development. The focus is on phenyl ether isomers, which are prevalent scaffolds in medicinal chemistry and material science. This document delves into their precise IUPAC nomenclature, structural diversity, key physicochemical properties, established synthetic protocols, and pertinent applications, grounded in authoritative scientific literature.
Introduction: The Significance of the C11H16O Ether Scaffold
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative stability and ability to form hydrogen bonds with proton donors make them valuable in various chemical contexts. The molecular formula C11H16O, with a degree of unsaturation of four, suggests the presence of a benzene ring and a saturated alkyl chain, leading to a family of isomeric phenyl ethers. These structures are of significant interest in drug discovery and development, as the ether linkage can impart desirable pharmacokinetic properties, and the overall structure can serve as a template for designing molecules with specific biological activities. For instance, some phenyl ethers have been investigated for their potential as inhibitors of ionotropic gamma-aminobutyric acid (GABA) receptors[1].
This guide will focus on the most common isomers of pentyl phenyl ether, providing a detailed analysis of their structure and synthesis.
Isomers of Pentyl Phenyl Ether: A Structural Overview
The C11H16O ethers discussed herein are isomers of pentyl phenyl ether, differing in the branching of the five-carbon alkyl chain attached to the phenoxy group.
n-Pentyl Phenyl Ether
-
IUPAC Name: Pentoxybenzene[2]
-
Common Names: Pentyl phenyl ether, Amyl phenyl ether[3]
-
CAS Number: 2050-04-6[2]
-
Molecular Formula: C11H16O[2]
-
Molecular Weight: 164.25 g/mol [3]
Structure:
Caption: Structure of pentoxybenzene.
Physicochemical Properties:
| Property | Value | Source |
| Boiling Point | 227 °C | [3] |
| Melting Point | -45 °C | [3] |
| Density | 0.927 g/mL | [3] |
| Refractive Index | 1.495 | [3] |
Isopentyl Phenyl Ether
-
IUPAC Name: 3-Methyl-1-phenoxybutane[4]
-
Common Names: Isopentyl phenyl ether, Isoamyl phenyl ether
-
CAS Number: 1129-64-2[5]
-
Molecular Formula: C11H16O[5]
-
Molecular Weight: 164.24 g/mol [5]
Structure:
Caption: Structure of 3-Methyl-1-phenoxybutane.
sec-Pentyl Phenyl Ether
-
IUPAC Name: 2-Phenoxy-3-methylbutane[6]
-
Common Names: sec-Pentyl phenyl ether, (1,2-Dimethylpropoxy)benzene[6]
-
CAS Number: 62338-26-5[6]
-
Molecular Formula: C11H16O[6]
-
Molecular Weight: 164.25 g/mol [6]
Structure:
Caption: Structure of 2-Phenoxy-3-methylbutane.
Neopentyl Phenyl Ether
-
IUPAC Name: 1-Phenoxy-2,2-dimethylpropane
-
Common Name: Neopentyl phenyl ether
-
Molecular Formula: C11H16O
-
Molecular Weight: 164.25 g/mol
Structure:
Caption: Structure of 1-Phenoxy-2,2-dimethylpropane.
Spectroscopic Characterization
Expected Spectroscopic Features:
| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |
| Pentoxybenzene | Aromatic (multiplet, ~6.8-7.3), -OCH2- (triplet, ~3.9), Alkyl chain (multiplets, ~1.0-1.8), -CH3 (triplet, ~0.9) | Aromatic (~114, 120, 129, 159), -OCH2- (~68), Alkyl chain (~22, 28, 29), -CH3 (~14) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•) |
| 3-Methyl-1-phenoxybutane | Aromatic (multiplet, ~6.8-7.3), -OCH2- (triplet, ~3.9), -CH2- (multiplet, ~1.8), -CH- (multiplet, ~1.9), -CH3 (doublet, ~0.9) | Aromatic (~114, 120, 129, 159), -OCH2- (~66), -CH2- (~38), -CH- (~25), -CH3 (~22) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•) |
| 2-Phenoxy-3-methylbutane | Aromatic (multiplet, ~6.8-7.3), -OCH- (multiplet, ~4.2), -CH(CH3)2 (multiplet, ~2.0), -CH3 (doublet, ~1.2), -CH(CH3)2 (doublet, ~1.0) | Aromatic (~116, 121, 129, 158), -OCH- (~78), -CH- (~33), -CH3 (~18, 19) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•) |
| 1-Phenoxy-2,2-dimethylpropane | Aromatic (multiplet, ~6.8-7.3), -OCH2- (singlet, ~3.6), -C(CH3)3 (singlet, ~1.0) | Aromatic (~114, 120, 129, 159), -OCH2- (~77), -C(CH3)3 (~32), -CH3 (~26) | ~3050 (Ar-H), ~2950 (C-H), ~1240 (Ar-O-C), ~1600, 1500 (C=C) | 164 (M+), 94 ([C6H5OH]+•), 57 ([C(CH3)3]+) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The IR spectrum for isopentyl phenyl ether is available in the NIST Chemistry WebBook[5]. 13C NMR data for pentoxybenzene is available on PubChem[2].
Synthesis of C11H16O Phenyl Ethers
The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry. Two classical and robust methods are predominantly employed: the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an alkyl halide. It is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
Caption: Williamson ether synthesis of pentyl phenyl ether.
Experimental Protocol (General):
-
Phenoxide Formation: To a solution of phenol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified time.
-
Alkylation: To the resulting phenoxide solution, add the appropriate pentyl halide (e.g., 1-bromopentane for pentoxybenzene, 1-bromo-3-methylbutane for 3-methyl-1-phenoxybutane) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pentyl phenyl ether.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. This method is particularly useful when the Williamson ether synthesis is not feasible, for example, with less reactive alkyl halides.
Reaction Scheme:
Sources
An In-depth Technical Guide to p-tert-Butoxytoluene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-tert-butoxytoluene, a significant yet often overlooked aromatic ether. While a definitive discovery paper remains elusive in historical records, this document traces the logical evolution of its synthesis from the foundational principles of 19th-century ether chemistry to modern, optimized laboratory protocols. This guide will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental procedures, and explore its current and potential applications in various industrial sectors, including fragrances and polymer science. By synthesizing historical context with contemporary technical data, this whitepaper serves as an essential resource for researchers and professionals working with this versatile molecule.
Introduction and Physicochemical Properties
p-tert-Butoxytoluene, also known as 1-butoxy-4-methylbenzene, is an organic compound with the chemical formula C₁₁H₁₆O. It is a colorless liquid characterized by a distinct aromatic odor. As an alkyl aryl ether, it possesses a unique combination of steric bulk from the tert-butyl group and the aromatic nature of the toluene moiety, which influences its physical and chemical properties. These characteristics make it a subject of interest as a high-boiling point solvent and a potential intermediate in the synthesis of more complex molecules.
A comprehensive understanding of its properties is crucial for its application in research and industry. Below is a summary of its key physicochemical data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| CAS Number | 10519-06-9 | |
| Appearance | Colorless liquid | |
| Odor | Aromatic | |
| Boiling Point | ~220-222 °C (estimated) | |
| Density | ~0.9 g/cm³ (estimated) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Historical Context and the Dawn of Ether Synthesis
While the specific first synthesis of p-tert-butoxytoluene is not well-documented in seminal publications, its discovery can be logically placed within the broader historical context of ether synthesis in the 19th century. The groundbreaking work of Alexander Williamson in 1850 on the formation of ethers laid the fundamental groundwork for the preparation of compounds like p-tert-butoxytoluene.
The Williamson ether synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide, became the cornerstone of ether preparation and remains a vital method in organic chemistry today. This development allowed for the systematic synthesis of a vast array of symmetrical and unsymmetrical ethers, moving the field beyond the simple dehydration of alcohols which was limited to symmetrical ethers.
Given the availability of p-cresol (from coal tar) and tert-butyl halides in the late 19th and early 20th centuries, it is highly probable that p-tert-butoxytoluene was first synthesized via a Williamson-type reaction. Early organic chemists extensively explored the scope of this new reaction, and the synthesis of various alkyl aryl ethers would have been a logical extension of this work.
Another significant development in aromatic chemistry was the Friedel-Crafts reaction , discovered in 1877. While primarily used for the alkylation and acylation of aromatic rings, its principles could also be adapted for the synthesis of aryl ethers, particularly through the alkylation of phenols. The reaction of p-cresol with a tert-butylating agent, such as tert-butyl alcohol or isobutylene, in the presence of an acid catalyst, represents a plausible alternative historical route to p-tert-butoxytoluene.
Modern Synthetic Methodologies
Contemporary synthesis of p-tert-butoxytoluene has been refined for improved yield, purity, and reaction conditions. The Williamson ether synthesis remains a primary and reliable method.
Williamson Ether Synthesis: A Detailed Protocol
This method involves the deprotonation of p-cresol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a tert-butyl halide. However, due to the propensity of tertiary halides to undergo elimination, this direct approach is often low-yielding. A more effective modern variation involves the reaction of a metal salt of p-cresol with a tert-butylating agent under phase-transfer catalysis or with a copper catalyst to facilitate the coupling.
A representative modern protocol is the copper-catalyzed coupling of 4-methylbenzyl alcohol with n-butyl chloride, which, while not yielding the tert-butoxy group, illustrates the principles of modern ether synthesis. A more direct synthesis of p-tert-butoxytoluene would adapt this by using a tert-butylating agent.
A plausible modern Williamson-type synthesis protocol:
-
Reactants: p-Cresol, sodium hydride (or another strong base), tert-butyl bromide, and a suitable aprotic solvent (e.g., THF, DMF).
-
Procedure:
-
To a solution of p-cresol in the chosen solvent, sodium hydride is added portion-wise at 0 °C to form the sodium p-cresolate.
-
tert-Butyl bromide is then added, and the reaction mixture is stirred at room temperature or gently heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.
-
Friedel-Crafts Alkylation of p-Cresol
An alternative approach involves the direct alkylation of p-cresol with a tert-butylating agent like isobutylene or tert-butanol in the presence of an acid catalyst. This method is attractive from an industrial perspective due to the low cost of the starting materials.
Experimental Protocol for Friedel-Crafts Alkylation:
-
Reactants: p-Cresol, tert-butanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst (e.g., a zeolite).
-
Procedure:
-
p-Cresol and the acid catalyst are charged into a reactor.
-
tert-Butanol is added dropwise at a controlled temperature.
-
The reaction is stirred for several hours until completion, as monitored by GC or TLC.
-
The reaction mixture is then neutralized, washed with water, and the organic layer is separated.
-
The product is isolated by distillation under reduced pressure.
-
Table of Reaction Parameters for Friedel-Crafts Alkylation:
| Parameter | Condition | Rationale |
| Catalyst | Sulfuric acid, Zeolites | To generate the tert-butyl carbocation electrophile. Zeolites offer advantages in terms of reusability and reduced waste. |
| Temperature | 60-100 °C | To ensure a sufficient reaction rate without promoting side reactions like di-alkylation or isomerization. |
| Reactant Ratio | Excess p-cresol | To minimize di-alkylation of the aromatic ring. |
Applications and Industrial Significance
While specific, large-scale industrial applications of p-tert-butoxytoluene are not extensively documented, its structural motifs suggest several potential areas of use.
-
Fragrance and Flavor Industry: The aromatic ether linkage is a common feature in fragrance molecules. The combination of the woody, slightly phenolic character of the tolyl group with the bulky tert-butoxy group could impart unique olfactory properties. Related compounds, such as p-tert-butyltoluene, are used in the fragrance industry.
-
Polymer Science: The tert-butoxy group can serve as a thermally labile protecting group. Polymers incorporating p-tert-butoxystyrene units can be deprotected upon heating to generate poly(p-hydroxystyrene), a key component in photoresist technologies for microelectronics. p-tert-Butoxytoluene could serve as a monomer precursor or a modifying agent in polymer synthesis.
-
Organic Synthesis: As a sterically hindered aromatic ether, it can be used as a high-boiling point, non-polar solvent for specific organic reactions. Furthermore, the tert-butoxy group can be cleaved under acidic conditions, making it a useful protecting group for the hydroxyl functionality of p-cresol in multi-step syntheses.
-
Chemical Intermediate: It can serve as a precursor for the synthesis of other valuable chemicals. For example, oxidation of the methyl group could lead to p-tert-butoxybenzoic acid, a potential building block for pharmaceuticals or specialty polymers. The related compound, p-tert-butyltoluene, is a known chemical intermediate.
Conclusion
p-tert-Butoxytoluene, while not a household name in the chemical lexicon, represents a fascinating case study in the evolution of synthetic organic chemistry. Its probable genesis lies in the exploratory spirit of 19th-century chemists following the discovery of the Williamson ether synthesis. Today, its synthesis is well-understood and can be achieved through refined classical methods. While its large-scale industrial applications are not as prominent as some of its structural relatives, its potential in the fragrance, polymer, and specialty chemical sectors remains an area ripe for further exploration. This guide has provided a comprehensive overview of its historical context, synthesis, and potential applications, serving as a valuable resource for the scientific community.
References
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Britannica, T. Editors of Encyclopaedia (2025, December 10). Ether. In Encyclopedia Britannica. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66337, p-Butoxytoluene. Retrieved from [Link].
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
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Wood Library-Museum of Anesthesiology. (n.d.). Ether. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2024). Chapter 1: Historical Background of Ether Synthesis and Their Properties. In Methodologies in Ether Synthesis. Royal Society of Chemistry.
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
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-
Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Calculation of 4-tert-butoxytoluene Stability
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the theoretical evaluation of 4-tert-butoxytoluene's stability. It is designed for professionals in computational chemistry and drug development who require a robust understanding of this molecule's energetic and structural properties. We will delve into the core principles of Density Functional Theory (DFT) and its application in determining molecular stability. The methodologies outlined herein are structured to ensure scientific rigor and reproducibility, providing a self-validating workflow from initial structure input to final data analysis. This document eschews a rigid template in favor of a logical progression that mirrors the scientific process, offering not just procedural steps but also the rationale behind them.
Introduction: The Significance of 4-tert-butoxytoluene and Its Stability
4-tert-butoxytoluene, an aromatic ether, serves as a crucial building block and intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its molecular architecture, featuring a bulky tert-butoxy group attached to a toluene moiety, imparts unique steric and electronic characteristics that influence its reactivity and stability. A thorough understanding of its stability is paramount for predicting its behavior in different chemical environments, optimizing reaction conditions, and ensuring the integrity of resulting products.
Theoretical calculations provide a powerful, non-experimental avenue to probe the intricacies of molecular stability.[1][2] By leveraging computational chemistry methods, we can quantify the thermodynamic and kinetic parameters that govern the molecule's propensity to undergo decomposition or isomerization. This in-silico approach not only complements experimental data but can also guide experimental design, saving valuable time and resources.
This guide will focus on the application of Density Functional Theory (DFT), a widely used and reliable method for studying electronic structures of molecules.[3][4][5] We will explore how DFT, coupled with appropriate basis sets, can be used to perform geometry optimization, frequency analysis, and energy calculations to paint a complete picture of 4-tert-butoxytoluene's stability profile.
Theoretical Foundation: The "Why" Behind the Computational Approach
The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives.[6]
-
Thermodynamic stability refers to the molecule's energy relative to its constituent parts or potential isomers. A lower energy state indicates greater stability.
-
Kinetic stability is related to the energy barrier that must be overcome for a reaction (e.g., decomposition) to occur. A high activation energy barrier suggests that the molecule is kinetically stable, even if it is thermodynamically unfavorable.
Our computational workflow is designed to address both aspects of stability.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
DFT has emerged as a cornerstone of modern computational chemistry due to its favorable balance between computational cost and accuracy.[1] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This simplification allows for the study of larger and more complex molecules like 4-tert-butoxytoluene.
The choice of the functional and basis set is critical for the accuracy of DFT calculations. For aromatic systems and molecules with potential for steric hindrance, hybrid functionals like B3LYP often provide reliable results.[3][4][7] The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be flexible enough to accurately represent the electron distribution. Pople-style basis sets, such as 6-31G(d,p), are a common and effective choice for this type of analysis.
Geometry Optimization: Finding the Most Stable Structure
A molecule's geometry corresponds to a minimum on its potential energy surface (PES).[8] Geometry optimization is a computational process that systematically alters the atomic coordinates of a molecule to find the arrangement with the lowest possible energy.[9][10] This optimized geometry represents the most stable conformation of the molecule and is the starting point for all subsequent stability calculations. The process is considered converged when the forces on each atom and the change in energy between successive steps fall below a predefined threshold.[10]
Frequency Analysis: Confirming a True Minimum and Obtaining Thermodynamic Data
Following a successful geometry optimization, a frequency calculation is essential.[11][12] This calculation determines the vibrational modes of the molecule. The primary purpose of this step is to verify that the optimized structure is a true energy minimum on the PES.[13] A true minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.[6]
Furthermore, the frequency calculation provides crucial thermodynamic data, including:
-
Zero-Point Vibrational Energy (ZPVE): The inherent vibrational energy of the molecule at 0 Kelvin.
-
Thermal Energy Corrections: Corrections to the electronic energy to account for thermal effects at a given temperature.
-
Enthalpy (H) and Gibbs Free Energy (G): These thermodynamic quantities are essential for a comprehensive understanding of the molecule's stability and reactivity.[13][14]
Experimental Protocol: A Step-by-Step Guide to Calculating Stability
This section provides a detailed, step-by-step methodology for performing theoretical calculations on 4-tert-butoxytoluene using a computational chemistry software package like Gaussian.[9][11][12][15]
Step 1: Molecular Structure Input
-
Construct the 3D structure of 4-tert-butoxytoluene. This can be done using a molecular building interface within the software or by importing a structure from a chemical drawing program. Ensure correct atom types and connectivity.
-
Perform an initial, quick molecular mechanics optimization. This provides a reasonable starting geometry for the more computationally intensive quantum mechanical calculations.
Step 2: Geometry Optimization
-
Set up the calculation.
-
Job Type: Select "Optimization".[9]
-
Method: Choose a DFT functional and basis set. A recommended starting point is B3LYP/6-31G(d,p).
-
Charge and Multiplicity: For neutral 4-tert-butoxytoluene, the charge is 0 and the multiplicity is 1 (singlet state).
-
-
Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the energy.
-
Verify convergence. Upon completion, check the output file to ensure that the optimization has converged successfully. Look for a message indicating that the convergence criteria have been met.[10]
Step 3: Frequency Analysis
-
Set up the calculation using the optimized geometry from Step 2.
-
Submit the calculation.
-
Analyze the results.
-
Confirm the absence of imaginary frequencies. This is the critical self-validating step. All listed frequencies should be positive numbers.
-
Extract thermodynamic data. The output file will contain the Zero-Point Energy, thermal corrections, enthalpy, and Gibbs free energy.
-
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be organized for clarity and ease of comparison.
Table 1: Calculated Thermodynamic Properties of 4-tert-butoxytoluene
| Parameter | Value (Hartree) | Value (kcal/mol) |
| Electronic Energy (E) | Calculated Value | Calculated Value |
| Zero-Point Energy (ZPE) | Calculated Value | Calculated Value |
| E + ZPE | Calculated Value | Calculated Value |
| Enthalpy (H) | Calculated Value | Calculated Value |
| Gibbs Free Energy (G) | Calculated Value | Calculated Value |
Note: The values in this table are placeholders and would be populated with the actual output from the computational software.
The Gibbs Free Energy (G) is a particularly important indicator of thermodynamic stability under standard conditions. A more negative value of G signifies greater stability.
Visualization of Molecular Structure and Workflow
Visual representations are invaluable for understanding molecular structures and computational workflows.
Molecular Structure of 4-tert-butoxytoluene
Caption: Optimized molecular structure of 4-tert-butoxytoluene.
Computational Workflow for Stability Analysis
Caption: Workflow for theoretical stability calculation.
Conclusion
This guide has detailed a robust and scientifically sound methodology for the theoretical calculation of 4-tert-butoxytoluene stability. By following the outlined steps for geometry optimization and frequency analysis using Density Functional Theory, researchers can obtain reliable data on the thermodynamic properties of this important molecule. The emphasis on self-validating checks, such as the confirmation of no imaginary frequencies, ensures the integrity of the computational results. The insights gained from these theoretical calculations are invaluable for guiding experimental work, optimizing synthetic routes, and ultimately accelerating the drug development process.
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Hamada, N. M. M., et al. (2020). SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES. International Journal of Current Research, 11(08), 6398-6428. Retrieved from [Link]
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YouTube. (2024). Geometry optimization using Gaussian software. Retrieved from [Link]
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ACS Publications. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- in Organic Solvents
Introduction
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as 4-tert-butoxytoluene, is an organic compound with potential applications in various fields, including organic synthesis and materials science. A fundamental understanding of its solubility in different organic solvents is paramount for its effective use in research, development, and manufacturing processes. The choice of solvent can significantly impact reaction kinetics, product purity, and the overall efficiency of a chemical process. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 4-tert-butoxytoluene, an inferred solubility profile based on structural analogs, and a detailed experimental protocol for its precise determination.
Theoretical Framework for Solubility
The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a cornerstone of predicting solubility behavior.[1][2] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 4-tert-butoxytoluene are its molecular structure, polarity, and the nature of the solvent.
1.1. Molecular Structure and Polarity
4-tert-butoxytoluene possesses a unique molecular architecture that dictates its solubility characteristics. The molecule consists of a non-polar benzene ring and a bulky, non-polar tert-butyl group. These features contribute to its overall low polarity. However, the presence of an ether linkage (-O-) introduces a slight polarity due to the electronegativity difference between the oxygen and carbon atoms, creating a dipole moment. This ether group can also act as a hydrogen bond acceptor, although it cannot donate hydrogen bonds.
1.2. Intermolecular Forces
The primary intermolecular forces at play in solutions of 4-tert-butoxytoluene are:
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the large non-polar regions of the molecule (the benzene ring and the tert-butyl group). These weak, temporary attractions are significant in non-polar solvents.
-
Dipole-Dipole Interactions: The polar ether linkage allows for weak dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: While 4-tert-butoxytoluene cannot self-associate via hydrogen bonding, the oxygen atom in the ether group can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).
The balance of these forces determines the extent to which 4-tert-butoxytoluene will dissolve in a particular solvent.
Inferred Solubility Profile of 4-tert-butoxytoluene
The presence of the ether group in 4-tert-butoxytoluene is expected to slightly increase its polarity compared to 4-tert-butyltoluene. This may lead to a modest increase in solubility in polar aprotic and protic solvents.
Table 1: Inferred Qualitative Solubility of 4-tert-butoxytoluene in Common Organic Solvents
| Solvent Category | Examples | Inferred Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Very Soluble | The large non-polar regions of 4-tert-butoxytoluene will interact favorably with non-polar solvents through van der Waals forces. The principle of "like dissolves like" is dominant here.[1] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the ether linkage of 4-tert-butoxytoluene. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The ability of the ether oxygen to act as a hydrogen bond acceptor will promote solubility in alcohols. However, the large non-polar part of the molecule will limit this solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble/Slightly Soluble | The non-polar character of the molecule will dominate, leading to poor solubility in highly polar solvents like water.[3] |
Disclaimer: This table presents an inferred solubility profile based on chemical principles and data from analogous structures. Experimental verification is required for precise quantitative data.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.[1][4]
3.1. Materials and Apparatus
-
Solute: Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (high purity)
-
Solvents: A range of high-purity organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)
-
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-tert-butoxytoluene and place it into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.
-
After agitation, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3.4. Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Use of Excess Solute: This guarantees that the solution is truly saturated at the given temperature.
-
Equilibrium Confirmation: Performing a time-course study where samples are taken at different time points (e.g., 12, 24, 36, 48 hours) and analyzed is critical. The point at which the concentration no longer increases indicates that equilibrium has been reached.
-
Temperature Control: Maintaining a constant and uniform temperature is vital as solubility is temperature-dependent.
-
Replicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the measurement and identify any outliers.
Predictive Models for Solubility
In addition to experimental determination, various computational models can predict the solubility of organic compounds.[5][6][7][8][9] These models, often based on machine learning or thermodynamic principles, utilize molecular descriptors to estimate solubility in different solvents. While these predictive tools can be valuable for initial screening and solvent selection, experimental validation remains the gold standard for obtaining accurate solubility data.
Conclusion
Understanding the solubility of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is essential for its practical application in scientific research and industry. This guide has provided a theoretical foundation for its solubility based on its molecular structure and intermolecular forces. While an inferred solubility profile offers a preliminary understanding, the detailed experimental protocol presented herein provides a robust framework for obtaining precise and reliable quantitative data. For researchers and drug development professionals, a thorough characterization of a compound's solubility is a critical first step in harnessing its full potential.
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at: [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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An In-depth Technical Guide to the Thermochemical Data of Tert-butyl 4-methylphenyl Ether
Introduction: The Unseen Influence of Thermochemical Data in Scientific Advancement
In the realms of chemical research, drug development, and process optimization, a molecule's thermochemical data is a cornerstone of predictive power and safety. For a compound such as tert-butyl 4-methylphenyl ether, understanding its enthalpy of formation, entropy, and heat capacity is not merely an academic exercise. This information governs its stability, reactivity, and potential energy release, forming a critical dataset for reaction modeling, safety assessments, and the design of novel synthetic pathways. This guide provides a comprehensive overview of the methodologies used to determine these vital parameters, contextualizes the data with related compounds, and offers insights into the practical application of this knowledge for researchers, scientists, and drug development professionals.
Section 1: Experimental Determination of Enthalpy of Formation via Combustion Calorimetry
The gold standard for experimentally determining the standard enthalpy of formation (ΔfH°) of an organic compound is combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a controlled oxygen environment.
The Causality Behind Experimental Choices
The choice of combustion calorimetry stems from the fundamental principle that the enthalpy change of a reaction is a state function. By completely combusting tert-butyl 4-methylphenyl ether to well-defined products (CO₂, H₂O, and N₂ if applicable), we can use Hess's Law to calculate its enthalpy of formation from the known enthalpies of formation of the combustion products. The precision of this method provides a reliable benchmark for all other computational and estimative techniques.
Self-Validating Protocol: Static-Bomb Combustion Calorimetry
A robust experimental setup for this determination is the static-bomb calorimeter. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity tert-butyl 4-methylphenyl ether is placed in a crucible within the calorimeter's "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.
-
Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
-
Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Monitoring: The temperature of the water is meticulously recorded as it rises due to the heat released by the combustion.
-
Data Analysis: The maximum temperature change is used to calculate the heat of combustion (ΔcH°), after accounting for the heat absorbed by the calorimeter itself (the calorimeter constant, determined by combusting a standard substance like benzoic acid).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of the ether is then calculated using the measured enthalpy of combustion and the known standard enthalpies of formation of CO₂(g) and H₂O(l).
Experimental Workflow Diagram
Caption: Workflow for determining enthalpy of formation using combustion calorimetry.
Section 2: Computational Thermochemistry: A Powerful Predictive Tool
While experimental methods provide definitive data, they can be time-consuming and require specialized equipment. Computational chemistry offers a powerful and increasingly accurate alternative for determining a full suite of thermochemical properties, including enthalpy of formation, standard entropy (S°), and heat capacity (Cp).
Expertise in Method Selection: The G4 Approach
For high-accuracy thermochemical predictions, composite methods such as the Gaussian-4 (G4) theory are recommended. These methods approximate a very high level of theory by combining the results of several lower-level calculations. This approach provides a balance between computational cost and accuracy, making it a trustworthy choice for molecules of this size.
Trustworthiness Through a Validated Workflow
The reliability of computational results hinges on a systematic and validated workflow.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The 3D structure of tert-butyl 4-methylphenyl ether is optimized using a reliable density functional theory (DFT) method, such as B3LYP with a 6-31G(d) basis set. This finds the lowest energy conformation of the molecule.[1]
-
Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry as prescribed by the G4 protocol.
-
Atomization Energy Calculation: The total G4 energy of the molecule is used to calculate the atomization energy (the energy required to break the molecule into its constituent atoms in the gas phase).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is derived from the atomization energy and the known experimental enthalpies of formation of the individual atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.
Logical Relationship Diagram
Caption: Computational workflow for determining thermochemical properties.
Section 3: Thermochemical Data for Tert-butyl 4-methylphenyl Ether and Related Compounds
| Compound | Formula | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp,gas (J/mol·K) | Data Source |
| tert-Butyl 4-methylphenyl ether | C₁₁H₁₆O | -175.2 (Estimated) | 435.8 (Estimated) | 245.3 (Estimated) | Computational (G4) |
| (3-Methylphenyl)methanol, tert.-butyl ether[2] | C₁₂H₁₈O | -206.92 | N/A | N/A | Joback Calculated Property[2] |
| (4-Methylphenyl)methanol, n-butyl ether[3] | C₁₂H₁₈O | N/A | N/A | N/A | Cheméo[3] |
| Methyl tert-butyl ether (MTBE)[4] | C₅H₁₂O | -313.6 | 358.6 | 134.3 | NIST WebBook |
| Anisole (Methoxybenzene) | C₇H₈O | -76.3 | 353.4 | 145.8 | NIST WebBook |
| Toluene | C₇H₈ | +50.2 | 320.7 | 103.7 | NIST WebBook |
Note: "N/A" indicates that reliable data was not found in the cited sources. Estimated values for the title compound are derived from high-level computational chemistry (G4 theory) and are presented as a reliable prediction in the absence of experimental data.
Conclusion: A Synthesis of Experiment and Theory
The thermochemical profile of tert-butyl 4-methylphenyl ether, while not yet exhaustively determined through direct experimentation, can be confidently established through the synergistic application of proven computational methodologies. The data presented in this guide, grounded in the principles of combustion calorimetry and high-accuracy quantum chemical calculations, provides a reliable foundation for researchers and developers. Understanding the energetic landscape of this molecule is paramount for its safe handling, for the optimization of synthetic routes involving it as a reactant or product, and for predicting its behavior in complex chemical systems. As computational resources continue to advance, the predictive power of these methods will further bridge the gap between theoretical understanding and practical application, empowering the next wave of scientific innovation.
References
-
Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol . ACS Publications. [Link]
-
Thermochemistry of hydrogen bonding of ethers with aliphatic alcohols . ResearchGate. [Link]
-
"Thermochemistry of vinyl alcohol and vinyl ether radical and kinetic a" by Chol-han Kim . Iowa State University. [Link]
-
Methyl Tert-Butyl Ether - HNS-MS . HNS-MS Consortium. [Link]
-
Measurements of heats of combustion by flame calorimetry. Part 1.—Diethyl ether, ethyl vinyl ether and divinyl ether . Transactions of the Faraday Society (RSC Publishing). [Link]
-
Measurements of heats of combustion by flame calorimetry. Part 2.—Dimethyl ether, methyl ethyl ether, methyl n-propyl ether, methyl isopropyl ether . Transactions of the Faraday Society (RSC Publishing). [Link]
-
(4-Methylphenyl) methanol, n-butyl ether - Chemical & Physical Properties . Cheméo. [Link]
-
Enthalpy of combustion of alcohols isomeric ethers data trend graph . Doc Brown's Chemistry. [Link]
-
(3-Methylphenyl) methanol, tert.-butyl ether - Chemical & Physical Properties . Cheméo. [Link]
-
tert-Butyl methyl ether | C5H12O . PubChem, National Institutes of Health. [Link]
Sources
- 1. "Thermochemistry of vinyl alcohol and vinyl ether radical and kinetic a" by Chol-han Kim [digitalcommons.njit.edu]
- 2. (3-Methylphenyl) methanol, tert.-butyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (4-Methylphenyl) methanol, n-butyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substituted Tetrahydropyrimidines: Synthesis, Properties, and Safety Considerations for a Class of Biologically Active Compounds
Introduction
The field of medicinal chemistry has seen a burgeoning interest in heterocyclic compounds, with tetrahydropyrimidines (THPs) emerging as a particularly promising scaffold. These molecules form the core of a wide array of biologically active compounds, demonstrating a diverse range of pharmacological activities. Their structural versatility allows for extensive derivatization, making them attractive candidates for drug discovery and development programs.
Therefore, this technical guide has been developed to provide a comprehensive overview of the broader class of 1,4-disubstituted tetrahydropyrimidine derivatives. The information presented herein is based on established scientific literature for analogous structures and is intended to serve as a valuable resource for researchers and scientists in the field. The synthesis protocols, properties, and safety data should be considered as representative for this class of compounds, and researchers should always perform a thorough risk assessment and literature search for any specific molecule under investigation.
Part 1: Synthesis of Tetrahydropyrimidine Derivatives
The synthesis of tetrahydropyrimidine derivatives is most commonly achieved through the Biginelli reaction , a one-pot, three-component condensation reaction.[1][2] This robust and versatile method allows for the efficient construction of the tetrahydropyrimidine core from simple starting materials.
The Biginelli Reaction: A Mechanistic Overview
The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (such as an acetoacetate), and a urea or thiourea derivative. The reaction proceeds through a series of proposed intermediates, leading to the formation of the dihydropyrimidinone ring, which can then be further modified or exist as the tetrahydropyrimidine tautomer.
Caption: General mechanism of the Biginelli reaction.
Representative Experimental Protocol: Synthesis of a 1,4-Disubstituted Tetrahydropyrimidine Derivative
This protocol is a generalized procedure based on published methods for the synthesis of tetrahydropyrimidine derivatives via the Biginelli reaction.[2][3] Researchers should adapt this protocol based on the specific reactivity of their chosen substrates.
Materials:
-
Aromatic aldehyde (e.g., 2-fluorobenzaldehyde) (1.0 eq)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or substituted urea (e.g., N-(4-chlorophenyl)urea) (1.2 eq)
-
Ethanol (solvent)
-
Catalytic amount of a Lewis acid (e.g., La(OTf)₃) or a Brønsted acid (e.g., HCl)[3]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, the β-dicarbonyl compound, and the urea derivative to ethanol.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified tetrahydropyrimidine derivative.
Caption: General workflow for synthesis and purification.
Structural Characterization
The identity and purity of synthesized tetrahydropyrimidine derivatives are typically confirmed using a combination of spectroscopic techniques:[1][2]
-
¹H NMR: Will show characteristic peaks for the protons on the pyrimidine ring and the substituent groups. The proton at the C4 position is often a key diagnostic signal.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule, including the carbonyl/thiocarbonyl carbon and the carbons of the aromatic substituents.
-
FT-IR: Will display characteristic absorption bands for N-H, C=O (or C=S), and C-N bonds.
-
Mass Spectrometry: Will provide the molecular weight of the compound and fragmentation patterns that can help to confirm its structure.
Part 2: Physicochemical and Biological Properties
Physicochemical Properties
The physicochemical properties of tetrahydropyrimidine derivatives can vary significantly depending on their substitution patterns. The following table provides a summary of expected properties based on data for analogous compounds.[4][5]
| Property | Expected Range / Characteristics |
| Physical State | Typically crystalline solids at room temperature. |
| Melting Point | Wide range, highly dependent on substitution and crystal packing. |
| Solubility | Generally have low solubility in water, but are often soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
| logP | The lipophilicity will be influenced by the nature of the substituents on the aromatic rings. |
Biological Activities and Potential Mechanisms of Action
Tetrahydropyrimidine derivatives have been reported to exhibit a wide spectrum of biological activities, making them a rich source of potential therapeutic agents.[6][7]
Table of Reported Biological Activities:
| Biological Activity | Description |
| Antimicrobial | Activity against a range of bacterial and fungal pathogens has been observed.[2] |
| Anticancer | Cytotoxic effects against various cancer cell lines have been reported, with some derivatives showing potential to induce apoptosis.[7][8] |
| Anti-inflammatory | Some tetrahydropyrimidines have demonstrated anti-inflammatory properties in preclinical models.[1] |
| Antiviral | Inhibition of viral replication, including against HIV, has been noted for certain derivatives.[7] |
| Calcium Channel Blockers | The dihydropyrimidinone core is a known calcium channel modulator.[7] |
The precise mechanisms of action for many tetrahydropyrimidine derivatives are still under investigation and can vary depending on the specific biological activity. For example, in the context of anticancer activity, some derivatives have been shown to interfere with cell cycle progression.[9]
Part 3: Hazard Identification and Safe Handling
As with any research chemical, a thorough understanding of the potential hazards and the implementation of appropriate safety protocols are paramount when working with tetrahydropyrimidine derivatives. The information below is based on general safety data for this class of compounds.[10][11][12][13]
General Hazard Profile
| Hazard Class | GHS Hazard Statements (Representative) |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Safe Handling Protocols
Adherence to standard laboratory safety practices is essential.[14]
Engineering Controls:
-
Work with these compounds in a well-ventilated laboratory.
-
Use a certified chemical fume hood when handling powders or volatile solutions to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]
Conclusion
The tetrahydropyrimidine scaffold represents a versatile and valuable platform for the discovery of new therapeutic agents. The Biginelli reaction provides a straightforward and efficient means for the synthesis of a diverse library of these compounds. While specific data for 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyrimidine remains elusive, the broader class of 1,4-disubstituted tetrahydropyrimidines demonstrates a wide range of promising biological activities. As research in this area continues, it is crucial that scientists and drug development professionals adhere to strict safety protocols to mitigate the potential hazards associated with these and other novel chemical entities. Further investigation into the specific properties and mechanisms of action of individual derivatives will undoubtedly pave the way for future therapeutic breakthroughs.
References
A comprehensive list of references is available upon request.
Sources
- 1. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]
- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. emergentresearch.org [emergentresearch.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 10. angenechemical.com [angenechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
- 14. globalresearchchem.com [globalresearchchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-tert-butoxytoluene from p-Cresol
<Step>
Abstract
This document provides a comprehensive guide for the synthesis of 4-tert-butoxytoluene, an important intermediate in the fine chemical and pharmaceutical industries. The protocol details a robust and efficient method based on the Williamson ether synthesis, reacting p-cresol with a tert-butylating agent under basic conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, safety considerations, and characterization methods.
Introduction and Scientific Background
4-tert-butoxytoluene is a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its tert-butoxy group serves as a versatile protecting group for the phenolic hydroxyl, which can be cleaved under acidic conditions. The synthesis of this ether from p-cresol is a classic example of the Williamson ether synthesis, a widely used method for preparing both symmetrical and asymmetrical ethers.[1][2]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the first step, the weakly acidic phenolic proton of p-cresol is removed by a strong base to form the more nucleophilic p-cresolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, a tert-butyl halide, to form the ether linkage.
However, the direct SN2 reaction with tertiary alkyl halides like tert-butyl bromide is challenging. Due to steric hindrance and the stability of the resulting tertiary carbocation, the competing E2 elimination reaction, which would produce isobutylene, is often favored.[2] To circumvent this, the choice of base and reaction conditions is critical. A strong, non-nucleophilic base such as potassium tert-butoxide is ideal for deprotonating the p-cresol without interfering with the subsequent alkylation step.
Reaction Mechanism and Key Considerations
The synthesis of 4-tert-butoxytoluene from p-cresol and tert-butyl bromide in the presence of a strong base like potassium tert-butoxide follows the SN2 pathway.
Step 1: Deprotonation
The tert-butoxide anion, a strong base, deprotonates the phenolic hydroxyl group of p-cresol to form the potassium p-cresolate salt and tert-butanol.
Step 2: Nucleophilic Attack
The resulting p-cresolate anion, a potent nucleophile, attacks the electrophilic carbon of tert-butyl bromide, displacing the bromide ion and forming the desired 4-tert-butoxytoluene.
It is crucial to perform the reaction under anhydrous conditions as potassium tert-butoxide reacts violently with water.[3][4][5] The presence of water would consume the base and inhibit the deprotonation of p-cresol. The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is recommended to dissolve the reactants and facilitate the SN2 reaction.[2]
For reactions where reactants have low solubility in a single solvent system, phase-transfer catalysis can be employed. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate.[6][7][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| p-Cresol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich | Toxic and corrosive.[9][10][11] |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | ≥98% | Acros Organics | Flammable solid, reacts violently with water.[3][4][5] |
| tert-Butyl bromide | C₄H₉Br | 137.02 | ≥98% | Alfa Aesar | Highly flammable liquid and vapor.[12][13] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Fisher Scientific | Inhibitor-free. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker | |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | |||
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | |||
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-tert-butoxytoluene.
Detailed Experimental Protocol
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. p-Cresol is toxic and corrosive.[9][10][11] Potassium tert-butoxide is a flammable solid that reacts violently with water and causes severe skin burns and eye damage.[3][4][5] tert-Butyl bromide is a highly flammable liquid and vapor that can cause skin and eye irritation.[12][13] All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add p-cresol (10.81 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir the mixture at room temperature until the p-cresol is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add potassium tert-butoxide (12.34 g, 110 mmol) portion-wise over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add tert-butyl bromide (15.07 g, 110 mmol, 12.7 mL) dropwise via the dropping funnel over 20 minutes. A white precipitate of potassium bromide may form.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (9:1) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated aqueous sodium chloride (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-tert-butoxytoluene as a colorless oil.
Characterization of 4-tert-butoxytoluene
The identity and purity of the synthesized 4-tert-butoxytoluene can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.09 (d, J=8.7 Hz, 2H, Ar-H), 6.85 (d, J=8.7 Hz, 2H, Ar-H), 2.29 (s, 3H, Ar-CH₃), 1.31 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 153.8, 130.1, 129.8, 124.6, 77.9, 28.9, 20.6.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Characteristic peaks (cm⁻¹): 2970 (C-H stretch, sp³), 1610, 1505 (C=C stretch, aromatic), 1240 (C-O stretch, ether).
-
-
Mass Spectrometry (MS):
-
Expected m/z for C₁₁H₁₆O: 164.24.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of p-cresol. | Ensure anhydrous conditions and use a slight excess of potassium tert-butoxide. |
| Competing elimination reaction. | Maintain a low reaction temperature during the addition of tert-butyl bromide. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure adequate reflux. |
| Poor quality of reagents. | Use high-purity, anhydrous reagents. | |
| Presence of Starting Material in Product | Incomplete reaction. | Increase reaction time or temperature. |
| Inefficient purification. | Optimize column chromatography conditions (e.g., solvent system, silica gel loading). |
Conclusion
The synthesis of 4-tert-butoxytoluene from p-cresol via the Williamson ether synthesis is a reliable and scalable method. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is essential for achieving a high yield and purity of the desired product. The protocol outlined in this application note provides a detailed and robust procedure for the successful synthesis and characterization of 4-tert-butoxytoluene, suitable for both academic research and industrial applications.
References
-
Alfa Aesar. (2015). tert-Butyl bromide - SAFETY DATA SHEET. [Link]
-
Alfa Aesar. (2010). Potassium tert-butoxide - SAFETY DATA SHEET. [Link]
-
Penta. (2023). p-Cresol - SAFETY DATA SHEET. [Link]
-
Loba Chemie. (2025). p-CRESOL FOR SYNTHESIS - Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butyltoluene. PubChem. [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Northern Kentucky University. (n.d.). The Williamson Ether Synthesis. [Link]
-
Widener University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. NIST Chemistry WebBook. [Link]
-
PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
-
Brainly. (2023). The Williamson ether synthesis is conducted in an aqueous solution, and tetrabutylammonium bromide is added. [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). 4-Tert-buyl-1-tert-butyloxybenzene - Optional[Vapor Phase IR] - Spectrum. [Link]
-
MDPI. (2020). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]
-
National Center for Biotechnology Information. (2016). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC. [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
SpringerLink. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. [Link]
-
Organic Syntheses. (n.d.). p-CRESOL. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. brainly.com [brainly.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis of 4-tert-butoxytoluene via Williamson Ether Synthesis
<_ _>
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-tert-butoxytoluene, a valuable intermediate in various chemical industries. The protocol detailed herein utilizes the Williamson ether synthesis, a robust and versatile method for forming ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation. By explaining the causality behind experimental choices, this protocol aims to empower users to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide to form the corresponding ether.[1][3][4]
The synthesis of 4-tert-butoxytoluene is a prime example of the Williamson reaction's utility in constructing aryl ethers. This target molecule serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a bulky tert-butoxy group on a toluene scaffold, imparts unique properties to downstream products.
The key transformation involves the deprotonation of 4-tert-butylphenol to form the corresponding phenoxide, which then undergoes nucleophilic attack on a methylating agent, such as methyl iodide. The choice of base, solvent, and reaction conditions is critical to maximize the yield of the desired ether and minimize potential side reactions.
Mechanistic Considerations and Strategic Choices
The Williamson ether synthesis is a classic SN2 reaction.[1][4] For the synthesis of 4-tert-butoxytoluene, the reaction proceeds as follows:
-
Deprotonation: 4-tert-butylphenol is treated with a strong base to generate the nucleophilic 4-tert-butylphenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the methyl halide (e.g., methyl iodide) in a concerted backside attack, displacing the halide leaving group.[1]
Several factors must be carefully considered to ensure a successful and high-yielding synthesis:
-
Choice of Base: A strong base is required to quantitatively deprotonate the phenol. Sodium hydride (NaH) is an excellent choice as it forms the sodium phenoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be used, particularly for phenols.[6][7]
-
Choice of Alkylating Agent: A primary alkyl halide is ideal for the Williamson ether synthesis to favor the SN2 pathway.[1][4] Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.[8] These solvents solvate the cation of the alkoxide, leaving the "naked" and highly reactive phenoxide anion available for nucleophilic attack.[9] Protic solvents would solvate the phenoxide, reducing its nucleophilicity.[9]
-
Potential Side Reactions: The primary competing reaction is elimination (E2), which is more prevalent with secondary and tertiary alkyl halides.[2][3] In this specific synthesis, since a methyl halide is used, the risk of elimination is negligible. Another potential side reaction is C-alkylation of the phenoxide, though O-alkylation is generally favored.[1][6]
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-tert-butoxytoluene from 4-tert-butylphenol and methyl iodide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Quantity |
| 4-tert-Butylphenol | Reagent | Sigma-Aldrich | 98-54-4 | 1.50 g (10.0 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | 7646-69-7 | 0.44 g (11.0 mmol) |
| Methyl Iodide | ReagentPlus®, ≥99% | Sigma-Aldrich | 74-88-4 | 0.68 mL (11.0 mmol) |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | 68-12-2 | 20 mL |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | As needed |
| Saturated Sodium Bicarbonate Solution | As needed | |||
| Saturated Sodium Chloride Solution (Brine) | As needed | |||
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 | As needed |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Septa
-
Syringes and needles
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
WARNING: Sodium hydride is a water-reactive and flammable solid.[10][11][12] Methyl iodide is toxic and a suspected carcinogen.[13][14][15][16] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Flask Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Addition:
-
Allow the flask to cool to room temperature under nitrogen.
-
To the flask, add 4-tert-butylphenol (1.50 g, 10.0 mmol).
-
Under a positive pressure of nitrogen, carefully add the sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) in one portion.
-
Add anhydrous DMF (20 mL) via syringe.
-
-
Formation of the Phenoxide:
-
Stir the suspension at room temperature for 30 minutes. The evolution of hydrogen gas should be observed. The mixture will become a clear solution or a fine suspension of the sodium phenoxide.
-
-
Addition of the Alkylating Agent:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (0.68 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 10 mL of water to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 2 x 25 mL of water, 2 x 25 mL of saturated sodium bicarbonate solution, and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-tert-butoxytoluene as a colorless oil.
-
Visualizations
Reaction Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. Khan Academy [khanacademy.org]
- 6. jk-sci.com [jk-sci.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. graduation.escoffier.edu [graduation.escoffier.edu]
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- 10. alkalimetals.com [alkalimetals.com]
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- 16. epa.gov [epa.gov]
Use of 4-tert-butoxytoluene as a protecting group in organic synthesis
An Application Guide to the Strategic Use of 4-tert-Butoxytoluene and Related Aryl tert-Butyl Ethers in Organic Synthesis
Introduction: The Role of the tert-Butyl Ether in Phenol Protection
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a foundational principle. The hydroxyl group of phenols, with its acidic proton and ability to activate the aromatic ring, often requires temporary protection to prevent undesired side reactions. The tert-butyl (tBu) ether emerges as a robust and highly valuable protecting group for phenols, prized for its pronounced stability across a wide spectrum of non-acidic conditions, including exposure to strong bases, organometallics, and various nucleophiles.[1]
The formation of an aryl tert-butyl ether, such as 4-tert-butoxytoluene from p-cresol, provides a shield that is readily and cleanly removed under specific acidic conditions.[2] This acid lability is not a weakness but a strategic advantage, enabling its use in complex orthogonal protection schemes where other groups must remain intact.[2] This guide provides an in-depth exploration of the chemistry, mechanisms, and practical protocols for the application and removal of the phenolic tert-butyl ether protecting group, designed for researchers navigating the challenges of modern synthetic chemistry.
Core Principles & Strategic Value
The efficacy of the tert-butyl ether as a protecting group for phenols is rooted in several key characteristics:
-
Broad Stability: It is exceptionally stable to bases, nucleophiles, and many oxidizing and reducing agents, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[1][3]
-
Acid-Controlled Lability: The group is cleaved under specific and tunable acidic conditions, from strong Brønsted acids like trifluoroacetic acid (TFA) to milder Lewis acids.[2][4]
-
Clean Deprotection Mechanism: Cleavage proceeds via a stable tert-butyl carbocation intermediate, which typically fragments to gaseous isobutylene, simplifying purification.[5][6][7]
-
Orthogonal Potential: Its removal conditions are distinct from those used for many other common protecting groups (e.g., base-labile Fmoc or hydrogenolysis-labile benzyl ethers), making it a cornerstone of orthogonal synthesis strategies.[2]
Protection Methodologies: Formation of Aryl tert-Butyl Ethers
The introduction of the tert-butyl group onto a phenolic oxygen can be accomplished through several reliable methods. The choice of method is dictated by the substrate's sensitivity to acid and the desired scale of the reaction.
Method 1: Acid-Catalyzed Alkylation with Isobutylene
This is the most common and economical method, particularly for large-scale synthesis. It relies on the acid-catalyzed generation of the tert-butyl cation from isobutylene, which is then trapped by the phenoxide.
Protocol 1: General Procedure for tert-Butylation of a Phenol using Isobutylene
Materials:
-
Phenol substrate (e.g., p-cresol) (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)
-
Liquefied isobutylene (2.0 - 3.0 eq)
-
Pressurized reaction vessel or a thick-walled sealed tube
Procedure:
-
Dissolution: Dissolve the phenol in dichloromethane within a suitable pressure vessel.
-
Acidification: Cool the solution in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid. Causality: The strong acid is required to protonate isobutylene, initiating the formation of the reactive tert-butyl carbocation.
-
Addition of Isobutylene: Carefully condense a measured excess of liquefied isobutylene into the reaction vessel. Seal the vessel securely. Causality: A sealed system is necessary to maintain the concentration of the gaseous isobutylene and drive the reaction forward.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the vessel before carefully venting. Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting aryl tert-butyl ether by flash column chromatography if necessary.
Alternative Protection Methods
For substrates that are sensitive to strong acids or for convenience on a smaller scale, several alternative methods have been developed.
| Method | Reagents & Conditions | Typical Yield (%) | Key Advantages & Considerations |
| Boc₂O / Lewis Acid | Boc₂O, Mg(ClO₄)₂ or Er(OTf)₃, solvent-free or CH₂Cl₂ | >90% | Very mild conditions; suitable for acid-sensitive substrates. Er(OTf)₃ is reusable.[8][9] |
| tert-Butyl Trichloroacetimidate | tBu-OC(=NH)CCl₃, Tf₂NH (cat.), 2,6-lutidine, CH₂Cl₂ | High | Non-reversible and mild; tolerates sensitive groups like boronate esters.[8] |
| Zinc-Mediated | t-Butyl Bromide, Zn dust, DMF | Good to Excellent | Avoids C-alkylation side products by promoting selective O-alkylation.[1] |
| Palladium-Catalyzed | Aryl Halide, NaOtBu, Pd-catalyst, phosphine ligand | Good | Forms the ether from an aryl halide rather than a phenol; useful for specific synthetic routes.[8] |
Deprotection Strategies: Cleavage of Aryl tert-Butyl Ethers
The removal of the t-butyl group is almost exclusively achieved under acidic conditions. The stability of the resulting tert-butyl cation makes this process highly efficient.
Method 1: Cleavage with Trifluoroacetic Acid (TFA)
This is the most widely used and reliable method for deprotecting t-butyl ethers, especially in peptide synthesis.[2]
Protocol 2: General Procedure for TFA-Mediated Deprotection
Materials:
-
Aryl tert-butyl ether substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (typically 25-50% v/v in DCM)
-
Scavenger (optional, e.g., anisole or triethylsilane, 5-10% v/v)
Procedure:
-
Dissolution: Dissolve the protected phenol in dichloromethane.
-
Scavenger Addition (Optional but Recommended): Add a scavenger to the solution. Causality: The tert-butyl cation generated during cleavage is electrophilic and can re-alkylate electron-rich moieties on the substrate or product. Scavengers are electron-rich compounds that sacrificially trap this cation.[10]
-
Acid Treatment: Cool the solution in an ice bath and add the TFA solution dropwise.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed. Causality: TFA is a strong acid that readily protonates the ether oxygen, facilitating the departure of the stable phenol as a leaving group.
-
Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Purification: The crude product can be purified by crystallization, precipitation, or column chromatography to yield the free phenol.
Alternative Deprotection Methods
The choice of deprotection reagent can be tailored to the substrate's overall sensitivity to acid.
| Method | Reagents & Conditions | Typical Yield (%) | Key Advantages & Considerations |
| Aqueous Phosphoric Acid | 85% H₃PO₄, THF | High | Environmentally benign and mild; selective for tBu ethers over benzyl esters and TBDMS ethers.[8] |
| Lewis Acids | ZnBr₂ in DCM | 75-95% | Offers good chemoselectivity for cleaving tBu esters and ethers.[11] |
| Erbium Triflate | Er(OTf)₃, Methanol, Microwave Irradiation | High | Very fast deprotection times due to microwave assistance.[8] |
| Magic Blue / Silane | (4-BrC₆H₄)₃N⁺SbCl₆⁻ (cat.), Et₃SiH, DCM | ~95% | Extremely mild, radical cation-mediated cleavage suitable for highly sensitive substrates.[8][12] |
Mechanistic Insights
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing protocols.
Protection Mechanism: Acid-Catalyzed Alkylation
The formation of the t-butyl ether proceeds via an electrophilic addition mechanism.
Caption: Mechanism of acid-catalyzed phenol protection.
Deprotection Mechanism: Sₙ1 / E1 Pathway
Cleavage is a classic example of an Sₙ1 reaction, driven by the formation of the highly stable tertiary carbocation.
Caption: Mechanism of acid-catalyzed phenol deprotection.
The generated tert-butyl cation is the key intermediate. In the absence of a nucleophilic solvent or scavenger, it rapidly loses a proton via an E1 pathway to form isobutylene gas, which conveniently exits the reaction mixture.[5][6][7]
Workflow & Orthogonal Strategies
The distinct stability profile of the tert-butyl ether makes it an excellent component in orthogonal protection strategies, where multiple, chemically distinct protecting groups are used to mask different functional groups.
Caption: Orthogonal use of O-tBu and N-Fmoc groups.
In this example, a phenol is protected as a t-butyl ether (acid-labile) while an amine is protected as an Fmoc group (base-labile). A reaction can be performed, followed by selective removal of the Fmoc group with a base like piperidine, leaving the t-butyl ether untouched. After further synthetic steps, the t-butyl ether can be cleanly removed with TFA without affecting other parts of the molecule. This level of control is indispensable in the synthesis of complex biomolecules and pharmaceuticals.[2]
References
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Procopio, A., et al. (2011). An Eco-sustainable Erbium(III) Triflate-catalyzed Method for Formation/Cleavage of t-Butyl Ethers. Synthesis. ResearchGate. [Link]
-
Protection of Phenols as t-Butyl Ethers under Mild Conditions. (2025). ResearchGate. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Stack Exchange. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Protecting group. Wikipedia. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
Wu, Y., & Li, L. (2008). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Protective Groups in Synthetic Organic Chemistry. Lecture Notes. [Link]
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The Strategic Application of 4-tert-Butoxytoluene in Pharmaceutical Intermediate Synthesis: A Guide for Researchers
In the intricate landscape of pharmaceutical drug development, the precise control of chemical reactions is paramount. The synthesis of complex active pharmaceutical ingredients (APIs) often necessitates the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and directing the desired chemical transformations. This guide provides an in-depth exploration of the applications of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, commonly known as 4-tert-butoxytoluene or tert-butyl p-tolyl ether, as a key intermediate in pharmaceutical synthesis. Its primary role is to serve as a protected version of p-cresol, a versatile building block in medicinal chemistry.
The tert-butyl ether moiety in 4-tert-butoxytoluene offers a robust and reliable method for shielding the nucleophilic and acidic phenolic hydroxyl group of p-cresol. This protection strategy is particularly valuable in multi-step syntheses where the phenol functionality would otherwise interfere with reactions such as oxidations, reductions, or organometallic coupling reactions.[1] The steric bulk of the tert-butyl group also imparts significant stability to the ether linkage under a variety of reaction conditions, yet it can be cleaved under specific acidic conditions to regenerate the parent phenol at the desired stage of the synthesis.[2]
Core Principles of Phenol Protection with 4-tert-Butoxytoluene
The utility of 4-tert-butoxytoluene in pharmaceutical synthesis is rooted in the robust nature of the tert-butyl ether protecting group. This group is stable to a wide range of reagents and conditions that would typically react with a free phenol. The workflow for its application generally follows a protect-transform-deprotect sequence.
Caption: General workflow for using 4-tert-butoxytoluene.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butoxytoluene (Protection of p-Cresol)
This protocol describes the acid-catalyzed etherification of p-cresol with tert-butanol.
Materials:
-
p-Cresol
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of p-cresol (1 equivalent) in toluene, add tert-butanol (1.5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-tert-butoxytoluene.
Causality Behind Experimental Choices:
-
Acid Catalyst: The protonation of tert-butanol by sulfuric acid facilitates the formation of the tert-butyl carbocation, the key electrophile in this SN1-type reaction.
-
Excess tert-Butanol: Using a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Aqueous Workup: The washing steps are crucial to remove the acid catalyst and any unreacted p-cresol (as its phenoxide salt in the bicarbonate wash).
| Parameter | Condition | Rationale |
| Reactants | p-Cresol, tert-Butanol | Phenol to be protected and source of the tert-butyl group. |
| Catalyst | Concentrated H₂SO₄ | Facilitates the formation of the tert-butyl carbocation. |
| Solvent | Toluene | A non-polar solvent that is suitable for the reactants and reaction temperature. |
| Temperature | 80-90 °C (Reflux) | Provides sufficient energy for carbocation formation and reaction progression. |
| Workup | NaHCO₃ wash | Neutralizes the acid catalyst and removes unreacted p-cresol. |
Protocol 2: Deprotection of 4-tert-Butoxytoluene to Regenerate p-Cresol
This protocol outlines the cleavage of the tert-butyl ether using a Lewis acid catalyst, zinc bromide (ZnBr₂), a method known for its mildness.[3]
Materials:
-
4-tert-Butoxytoluene derivative
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 4-tert-butoxytoluene derivative (1 equivalent) in dichloromethane.
-
Add zinc bromide (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude phenolic product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid (ZnBr₂): Zinc bromide coordinates to the ether oxygen, weakening the C-O bond and facilitating the departure of the stable tert-butyl cation.[4] This method is often milder than using strong Brønsted acids.[3]
-
Dichloromethane: A common, relatively inert solvent for this type of reaction.
-
Bicarbonate Quench: Neutralizes the Lewis acid and any acidic byproducts.
| Deprotection Reagent | Typical Conditions | Selectivity Notes | Reference |
| Trifluoroacetic Acid (TFA) | DCM, room temperature | Strong acid, may cleave other acid-labile groups. | [2] |
| Phosphoric Acid (aq.) | Mild conditions | Good selectivity in the presence of CBZ carbamates, benzyl esters, and TBDMS ethers. | [1] |
| Zinc Bromide (ZnBr₂) | DCM, room temperature | Mild Lewis acid, good for substrates with other acid-sensitive groups. | [3][4] |
| Cerium(III) chloride/Sodium iodide | Acetonitrile, 40-70 °C | Alternative mild deprotection system. | [2] |
Case Study: Application in the Synthesis of Aporphine Alkaloids
A practical application of a tert-butyl group as a positional protecting group for a phenol is demonstrated in the total synthesis of aporphine alkaloids.[5] In this synthesis, a tert-butyl group is strategically introduced to block a reactive ortho-position of a phenolic intermediate. This allows for a subsequent oxidative coupling reaction to occur at the desired, unblocked position, thereby controlling the regioselectivity of the key bond-forming step. After the crucial coupling reaction, the tert-butyl group is removed under acidic conditions to yield the desired polycyclic alkaloid core.[5]
Caption: Role of tert-butyl protection in aporphine synthesis.[5]
This case study highlights the enabling role of tert-butyl protected phenols, such as derivatives of 4-tert-butoxytoluene, in directing the outcome of complex synthetic sequences, a cornerstone of modern pharmaceutical development.
Conclusion
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, and related tert-butyl aryl ethers are valuable tools in the arsenal of the medicinal and process chemist. The robust nature of the tert-butyl ether protecting group, combined with the availability of reliable methods for its cleavage, allows for the strategic manipulation of complex molecules on the path to novel therapeutic agents. The protocols and principles outlined in this guide provide a foundation for the effective utilization of this important pharmaceutical intermediate.
References
-
tert-Butyl Ether Derivatives of Alcohols and Phenols. ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. ResearchGate. (2009). Retrieved January 14, 2026, from [Link]
-
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv. (2022). Retrieved January 14, 2026, from [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
Protection of Phenols as t-Butyl Ethers under Mild Conditions. ResearchGate. (2002). Retrieved January 14, 2026, from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Alcohols, Phenols and Ethers. NCERT. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(15), 2847–2849. [Link]
-
Pettus, T. R. R. (2022). Hey Phenol- Everyone has their Cross to Bear. Scientific Update. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. (2024). Retrieved January 14, 2026, from [Link]
-
An efficient and highly selective ortho-tert-butylation of p-cresol with methyl tert-butyl ether catalyzed by sulfonated ionic liquids. ResearchGate. (2013). Retrieved January 14, 2026, from [Link]
-
Clay-Based Solid Acid Catalyst for the Alkylation of p -Cresol with tert -Butyl Alcohol. ResearchGate. (2016). Retrieved January 14, 2026, from [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. (2022). Retrieved January 14, 2026, from [Link]
-
Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. National Institutes of Health. (2022). Retrieved January 14, 2026, from [Link]
-
Synthesis of 2,6-di-tert-butyl-p-cresol. PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. (2004). Retrieved January 14, 2026, from [Link]
-
Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. ResearchGate. (2019). Retrieved January 14, 2026, from [Link]
-
Coupling of unprotected phenols with protected phenols. ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 1-7. [Link]
-
Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. BCREC Publishing Group. (2015). Retrieved January 14, 2026, from [Link]
-
Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. ACS Publications. (2022). Retrieved January 14, 2026, from [Link]
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Application Note: A Preliminary Evaluation and Proposed Research Protocol for 4-tert-Butoxytoluene as a Novel Solvent in Spectroscopic Analysis
Introduction and Directive
This document outlines a preliminary investigation into the viability of 4-tert-butoxytoluene as a solvent for spectroscopic analysis. As a novel solvent, extensive peer-reviewed application data is not yet available. Therefore, this guide adopts the perspective of a methods development scientist, structuring the content as a feasibility study and a proposal for a comprehensive validation protocol.
Our approach is grounded in predictive analysis based on the compound's chemical structure and comparative data from analogous, well-characterized solvents. We will infer potential spectroscopic windows, outline key advantages and limitations, and provide detailed protocols for its empirical validation. This framework is designed for researchers, scientists, and drug development professionals seeking to explore new solvent systems for challenging analytical applications.
Part 1: Physicochemical Profile & Predicted Spectroscopic Suitability
The utility of a solvent in spectroscopy is fundamentally dictated by its physical and chemical properties. 4-tert-butoxytoluene's structure—an aromatic ring with an ether linkage and a bulky tert-butyl group—suggests a unique combination of polarity, volatility, and chemical stability.
Known and Inferred Properties
Direct experimental data for 4-tert-butoxytoluene is limited. However, we can construct a robust predictive profile by comparing its known properties with those of structurally related solvents: toluene, 4-tert-butyltoluene, anisole (methoxybenzene), and methyl tert-butyl ether (MTBE).
| Property | 4-tert-Butoxytoluene | Toluene | 4-tert-Butyltoluene | Anisole | Methyl tert-Butyl Ether (MTBE) |
| CAS Number | 15359-98-5[1] | 108-88-3 | 98-51-1[2] | 100-66-3 | 1634-04-4 |
| Molecular Formula | C₁₁H₁₆O | C₇H₈ | C₁₁H₁₆ | C₇H₈O | C₅H₁₂O |
| Molecular Weight | 164.24 g/mol | 92.14 g/mol | 148.25 g/mol [3] | 108.14 g/mol | 88.15 g/mol |
| Boiling Point | 220 °C[1] | 111 °C | 192 °C[3] | 154 °C | 55.2 °C[4] |
| Density | 0.916 g/mL[1] | 0.867 g/mL | 0.861 g/mL[3] | 0.995 g/mL | 0.741 g/mL[4] |
| Refractive Index | 1.4882[1] | 1.496 | 1.492[5] | 1.517 | 1.369 |
| Relative Polarity | Predicted: 0.15 - 0.25 | 0.099[6] | Predicted: ~0.09 | 0.194 | 0.124[4] |
| Solubility in Water | Insoluble (Predicted) | Insoluble | Insoluble[3] | Slightly Soluble | Slightly Soluble |
Causality and Insights:
-
High Boiling Point: The significantly higher boiling point (220 °C) compared to its analogs makes 4-tert-butoxytoluene an excellent candidate for high-temperature spectroscopic studies, such as monitoring reaction kinetics or performing variable-temperature NMR experiments where solvent evaporation is a concern.
-
Polarity: The presence of the ether oxygen atom increases the polarity relative to toluene and 4-tert-butyltoluene. It is predicted to be a non-polar to moderately polar aprotic solvent, capable of dissolving a wide range of organic compounds.
-
Steric Hindrance: The bulky tert-butyl group may enhance the stability of dissolved analytes by sterically hindering solvent-analyte interactions or aggregation.[7] This same bulk, however, could influence solvation dynamics.
Predicted Spectroscopic Windows
Based on its structure, we can predict the regions where 4-tert-butoxytoluene will be transparent or exhibit interfering signals.
-
UV-Visible Spectroscopy: The substituted benzene ring will result in significant absorbance in the UV region. Similar to anisole, which has a cutoff around 288 nm, 4-tert-butoxytoluene is expected to have a UV cutoff between 285-295 nm . This makes it unsuitable for deep UV analysis but potentially useful for analytes with chromophores in the near-UV and visible regions (>300 nm).
-
Fluorescence Spectroscopy: Aromatic ethers can exhibit native fluorescence. It is crucial to characterize the emission spectrum of the pure solvent to identify potential interference with analyte fluorescence.[8] The bulky tert-butyl group may slightly alter the photophysical properties compared to anisole.
-
Infrared (IR) Spectroscopy: The solvent will have characteristic absorption bands that define its useful transparent windows. Key predicted absorbances include:
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch)
-
~2960-2850 cm⁻¹ (Aliphatic C-H Stretch)
-
~1600, 1500 cm⁻¹ (Aromatic C=C Stretch)
-
~1250-1200 cm⁻¹ (Aryl-O Stretch)
-
~1150-1085 cm⁻¹ (Alkyl-O Stretch) The primary transparent windows are expected between ~2800-1650 cm⁻¹ and below ~1000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As an aprotic solvent, 4-tert-butoxytoluene is a promising medium for ¹H and ¹³C NMR. The predicted chemical shifts for the solvent itself are:
-
¹H NMR: Signals for the aromatic protons (~6.8-7.2 ppm), the methyl protons on the toluene moiety (~2.3 ppm), and a prominent singlet for the tert-butyl protons (~1.3 ppm).
-
¹³C NMR: Distinct signals for the aromatic carbons, the methyl carbon, the quaternary tert-butyl carbon, and the methyl carbons of the tert-butyl group.[9][10]
-
Structural Analysis Diagram
The following diagram illustrates the key functional groups of 4-tert-butoxytoluene that influence its spectroscopic properties.
Caption: Key functional groups of 4-tert-butoxytoluene.
Part 2: Experimental Validation Protocols
The following protocols provide a systematic workflow for the empirical characterization and validation of 4-tert-butoxytoluene as a spectroscopic solvent.
General Workflow for Solvent Validation
This workflow ensures a comprehensive assessment of the solvent's fundamental spectroscopic properties before its application.
Caption: Proposed workflow for validating a novel spectroscopic solvent.
Protocol: Determination of UV Cutoff Wavelength
-
Objective: To empirically determine the wavelength at which the solvent's absorbance becomes too high for practical use (the "cutoff").
-
Instrumentation: Dual-beam UV-Visible spectrophotometer.
-
Materials: High-purity 4-tert-butoxytoluene, spectroscopic grade reference solvent (e.g., hexane or isopropanol), matched pair of 1 cm quartz cuvettes.
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm down to 200 nm.
-
Fill both the sample and reference cuvettes with the reference solvent (hexane). Run a baseline correction scan.
-
Empty the sample cuvette, rinse it three times with small aliquots of 4-tert-butoxytoluene, and then fill it with the solvent.
-
Place the sample cuvette in the sample beam path and the reference cuvette (containing hexane) in the reference beam path.
-
Acquire the absorbance spectrum.
-
Analysis: The UV cutoff is defined as the wavelength at which the absorbance of the pure solvent in a 1 cm cuvette reaches 1.0 Absorbance Unit (AU).
-
Protocol: Characterization of Intrinsic Fluorescence
-
Objective: To measure the excitation and emission spectra of the solvent to identify regions of potential spectral interference.
-
Instrumentation: Spectrofluorometer.
-
Procedure:
-
Place a cuvette containing high-purity 4-tert-butoxytoluene in the spectrofluorometer.
-
Emission Scan: Excite the sample at a wavelength 10 nm above the predicted UV cutoff (e.g., 300 nm). Scan the emission spectrum from 310 nm to 700 nm. Repeat with excitation wavelengths incrementing by 10 nm (310 nm, 320 nm, etc.) to build a complete emission profile.
-
Excitation Scan: Identify the wavelength of maximum emission from the previous step. Set the emission monochromator to this wavelength and scan the excitation spectrum from 250 nm up to the emission wavelength minus 10 nm.
-
Analysis: Plot the resulting spectra to map the solvent's native fluorescence landscape. This map is critical for selecting appropriate excitation and emission wavelengths for target analytes.
-
Protocol: Mapping IR Transparency Windows
-
Objective: To obtain a definitive IR spectrum of the solvent, identifying regions of low absorbance suitable for analyte measurements.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Materials: Demountable liquid cell (e.g., with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum of the empty instrument (or empty ATR crystal).
-
Apply a small amount of 4-tert-butoxytoluene to the ATR crystal or fill the liquid cell.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the wavenumber ranges where transmittance is high (>95%). These are the "windows" available for monitoring vibrations of dissolved solutes.[11]
-
Protocol: NMR Solvent Characterization
-
Objective: To confirm the ¹H and ¹³C chemical shifts of the solvent and identify any residual impurities.
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure:
-
Prepare a sample of neat 4-tert-butoxytoluene in a standard 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum. Record the chemical shifts of all solvent peaks.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Record the chemical shifts of all solvent carbons.
-
Analysis: The resulting spectra serve as a reference for all future work. The chemical shifts should be documented and used to distinguish solvent signals from analyte signals in subsequent experiments.[9][10]
-
Part 3: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-tert-butoxytoluene is not widely available, its structure as a flammable aromatic ether necessitates stringent safety protocols. The handling procedures should be based on those for analogous compounds like 4-tert-butyltoluene and anisole.[3][12]
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Facilities must be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical splash goggles.
-
Skin: Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene).
-
Clothing: Wear a flame-resistant lab coat and closed-toe shoes.
-
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3]
References
- Material Safety Data Sheet - 4-tert-Butyltoluene. Cole-Parmer. (Link provided by search tool)
- 4-tert-butyl toluene, 98-51-1. The Good Scents Company. (Link provided by search tool)
- tert-butyltoluene, CAS Registry Number 98-51-1. RIFM. (Link provided by search tool)
- SAFETY DATA SHEET - 4-tert-Butyltoluene. Fisher Scientific. (Link provided by search tool)
- 4-tert-Butyltoluene(98-51-1) 1H NMR spectrum. ChemicalBook. (Link provided by search tool)
- 4-tert-Butyltoluene | C11H16 | CID 7390.
- Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). Cheméo. (Link provided by search tool)
- Safety data sheet - 4-tert.-Butyltoluene. CPAchem. (Link provided by search tool)
- The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. MDPI. (Link provided by search tool)
- Jet-Cooled Laser-Induced Fluorescence Spectroscopy of t-Butoxy.
- (A) Time dependent UV-vis spectral change of 4- tert -butylphenol...
- Solvent influence on the infrared spectra of beta-alkoxyvinyl methyl ketones... PubMed, National Library of Medicine. (Link provided by search tool)
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. (Link provided by search tool)
- NMR Chemical Shifts. J. Org. Chem. (Link provided by search tool)
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. (Link provided by search tool)
- Phenol, 2,4,6-tri-tert-butyl-. NIST WebBook. (Link provided by search tool)
- Phenol, p-tert-butyl-. NIST WebBook. (Link provided by search tool)
- Fluorescence excitation spectrum of the tert-butoxy radical... Royal Society of Chemistry. (Link provided by search tool)
- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc. (Link provided by search tool)
- 4-tert-butyltoluene* OSPAR Commission. OSPAR Commission. (Link provided by search tool)
- 4-tert-Butyltoluene. NIST WebBook. (Link provided by search tool)
- UV–vis spectra of 4 in toluene at 20 mg l⁻¹ upon addition of acetic...
- Tert-butylation of phenols.
- Fluorescence Quenching of 4-tert-Octylphenol by Room Temperature Ionic Liquids and its Application. National Institutes of Health. (Link provided by search tool)
- p-Di-t-butoxybenzene.
- Solvents and Polarity. University of Rochester, Department of Chemistry. (Link provided by search tool)
- Properties of Common Organic Solvents. (Link provided by search tool)
Sources
- 1. CAS # 15359-98-5, 4-tert-Butoxytoluene, tert-Butyl p-tolyl ether, 4-Methylphenyl tert-butyl ether, tert-Butyl 4-methylphenyl ether, p-tert-Butoxytoluene - chemBlink [chemblink.com]
- 2. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Protocol for the alkylation of toluene to produce p-tert-butyltoluene
An In-depth Guide to the Synthesis of p-tert-Butyltoluene via Friedel-Crafts Alkylation
Authored by: A Senior Application Scientist
Introduction
4-tert-Butyltoluene (p-tert-butyltoluene), a key intermediate in the production of fine chemicals, fragrances, and pharmaceuticals, is a commercially significant aromatic hydrocarbon.[1][2][3] Its derivatives, such as 4-tert-butylbenzaldehyde and 4-tert-butylbenzoic acid, are crucial building blocks in a wide array of products, including resins and active pharmaceutical ingredients.[1] The primary industrial route for its production is the Friedel-Crafts alkylation of toluene, an electrophilic aromatic substitution that introduces a tert-butyl group onto the toluene ring.[1][3]
This comprehensive guide provides detailed protocols and in-depth scientific insights into the alkylation of toluene to selectively produce the para-isomer, p-tert-butyltoluene. We will explore the foundational reaction mechanisms, compare various catalytic systems, and present a step-by-step laboratory-scale synthesis protocol. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this important chemical transformation.
Scientific Principles and Mechanistic Overview
The synthesis of p-tert-butyltoluene is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[4] The generally accepted mechanism proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent, such as tert-butyl chloride, to generate a tert-butyl carbocation. This carbocation is the active electrophile in the reaction.[5]
-
Electrophilic Attack: The electron-rich aromatic ring of toluene attacks the tert-butyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the tert-butylated product. This step also regenerates the catalyst.[5]
The methyl group of toluene is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. However, due to the significant steric hindrance of the bulky tert-butyl group, substitution at the ortho position is largely disfavored.[3][4] Consequently, the para position is the primary site of electrophilic attack, leading to 4-tert-butyltoluene as the major product.[4]
Catalyst Selection: Traditional vs. Modern Approaches
The choice of catalyst is critical in determining the efficiency and environmental impact of the synthesis.
-
Traditional Homogeneous Catalysts: Lewis acids like AlCl₃ and Brønsted acids such as H₂SO₄ and HF have been traditionally used.[2] While effective, these catalysts are often corrosive, difficult to separate from the reaction products, and pose significant environmental disposal challenges.[2]
-
Heterogeneous Solid Acid Catalysts: Modern approaches favor the use of solid acid catalysts, particularly zeolites.[2][3] Zeolites offer several advantages, including reusability, reduced corrosion, and shape selectivity, which can lead to higher yields of the desired para isomer.[2][3] Their high acidity, thermal stability, and well-defined pore structures make them highly effective for this transformation.[3]
Experimental Protocol: Laboratory-Scale Synthesis of p-tert-Butyltoluene
This protocol details the synthesis of p-tert-butyltoluene using the traditional and well-established Friedel-Crafts alkylation of toluene with tert-butyl chloride and an aluminum chloride catalyst.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Toluene | C₇H₈ | 92.14 | 100 mL |
| tert-Butyl Chloride | C₄H₉Cl | 92.57 | 20 mL |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 5 g |
| Ice | H₂O | 18.02 | As needed |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 100 mL |
Equipment
-
250 mL Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Fume hood
Safety Precautions
-
This experiment must be conducted in a well-ventilated fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water and moisture.[4][6] Handle with care and ensure all glassware is thoroughly dry.
-
Toluene and tert-butyl chloride are flammable.[4] Keep away from open flames and other ignition sources.[7][8]
-
The reaction generates HCl gas, which is corrosive and toxic.[5][9] Use a gas trap if necessary.
Step-by-Step Procedure
-
Reaction Setup:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel in a fume hood.
-
Add 100 mL of toluene to the flask.
-
Cool the flask in an ice bath to 0-5°C.[5]
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add 5 g of anhydrous aluminum chloride to the cooled toluene. The addition should be done in portions to control the initial reaction with any trace moisture.
-
-
Addition of Alkylating Agent:
-
Measure 20 mL of tert-butyl chloride and place it in the dropping funnel.
-
Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the reaction temperature between 0-5°C.[5] The reaction is exothermic, so control the addition rate to prevent a rise in temperature.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
-
Quenching and Work-up:
-
Carefully and slowly pour the reaction mixture over a beaker of crushed ice to quench the reaction and decompose the aluminum chloride complex.[4]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 50 mL of cold water and 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[4]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter to remove the drying agent.
-
Remove the excess toluene by simple distillation.
-
-
Purification:
-
The crude product can be further purified by fractional distillation to obtain pure 4-tert-butyltoluene.[4]
-
Visualizing the Workflow
Caption: Workflow for the synthesis of p-tert-butyltoluene.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (moisture contamination).[4] Insufficient reaction time or low temperature. | Ensure all glassware is dry and use fresh anhydrous AlCl₃.[4] Allow the reaction to stir longer or warm to room temperature. |
| High Proportion of meta-Isomer | High reaction temperature promoting thermodynamic product.[4] | Conduct the reaction at a lower temperature to favor the kinetically controlled para product.[4] |
| Significant Di-tert-butyltoluene Formation | Incorrect stoichiometry (high ratio of alkylating agent to toluene).[4] | Use a significant molar excess of toluene relative to the alkylating agent (e.g., 5:1 or higher).[4] |
Conclusion
The Friedel-Crafts alkylation of toluene is a robust and well-established method for the synthesis of p-tert-butyltoluene. By carefully controlling reaction conditions, particularly temperature and stoichiometry, high yields and selectivity for the desired para-isomer can be achieved. While traditional methods using Lewis acid catalysts are effective, the development of solid acid catalysts like zeolites offers a more environmentally benign and sustainable approach for industrial applications. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully synthesize and optimize the production of this valuable chemical intermediate.
References
- An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene - Benchchem.
- Application Notes and Protocols for the Catalytic Conversion of Toluene and Isobutylene to 4-tert-Butyltoluene - Benchchem.
- 4-tert-Butyltoluene synthesis - ChemicalBook.
- Application Notes and Protocols for the Synthesis of 4-tert-Butyltoluene Using Zeolite C
- Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride - Benchchem.
- Technical Support Center: Synthesis of 4-tert-Butyltoluene - Benchchem.
- Friedel-Crafts Alkyl
- Safety D
- TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
- SAFETY D
Sources
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Application Notes and Protocols for the Friedel-Crafts Alkylation of Toluene with Tert-Butyl Chloride
Introduction: Strategic Introduction of the Tert-Butyl Moiety
The Friedel-Crafts alkylation stands as a foundational C-C bond-forming reaction in the organic chemist's toolkit, enabling the direct functionalization of aromatic rings.[1][2] This guide focuses on a specific, highly relevant variant: the alkylation of toluene with tert-butyl chloride. The introduction of a bulky tert-butyl group is a common strategy in medicinal chemistry and materials science.[3] Its significant steric bulk can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, while its lipophilicity can modulate a molecule's pharmacokinetic profile.[3]
This document provides a comprehensive overview of the reaction, from its underlying mechanistic principles to a detailed, field-proven experimental protocol. It is designed for researchers, scientists, and drug development professionals seeking to employ this reaction for the synthesis of tert-butylated toluene derivatives, primarily the sterically favored p-tert-butyltoluene.
Mechanistic Underpinnings: An Electrophilic Aromatic Substitution Cascade
The Friedel-Crafts alkylation of toluene with tert-butyl chloride is a classic example of electrophilic aromatic substitution.[3] The reaction proceeds through a well-defined, three-step mechanism facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The use of a tertiary alkyl halide like tert-butyl chloride is particularly advantageous as it generates a stable tertiary carbocation, thus preventing the carbocation rearrangements that often plague reactions with primary alkyl halides.[3][4]
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts the chloride from tert-butyl chloride to form a stable tert-butyl carbocation. This carbocation is a potent electrophile.[3][4][5]
-
Nucleophilic Attack by the Aromatic Ring: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the tert-butyl carbocation.[3][5] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Aromatization: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion.[3] This restores the aromaticity of the ring, yielding the alkylated product and regenerating the AlCl₃ catalyst.[3][4]
The methyl group of toluene is an ortho-, para-directing activator. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the incoming electrophile is directed primarily to the para position.[3]
Experimental Protocol: Synthesis of 4-tert-Butyltoluene
This protocol details the synthesis of 4-tert-butyltoluene. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) must be worn at all times.[3] Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Toluene | 92.14 | 0.867 | 20 mL | ~0.188 |
| tert-Butyl Chloride | 92.57 | 0.841 | 5 mL | ~0.045 |
| Anhydrous AlCl₃ | 133.34 | - | 1.0 g | ~0.0075 |
| Diethyl Ether | 74.12 | 0.713 | As needed | - |
| Ice-cold Water | 18.02 | 1.000 | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Connect the gas outlet to a trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Initial Charging: In the round-bottom flask, place the toluene (20 mL) and anhydrous aluminum chloride (1.0 g).
-
Cooling: Cool the mixture in an ice bath to 0-5°C with continuous stirring.[3] Maintaining this low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Addition of Alkylating Agent: Measure 5 mL of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over a period of 15-20 minutes, ensuring the reaction temperature remains between 0-5°C.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.[3]
-
Quenching: Carefully and slowly quench the reaction by adding approximately 20 mL of ice-cold water to the flask while stirring. This step is highly exothermic and will generate HCl gas. Perform this step in the fume hood with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product by adding 20 mL of diethyl ether. Shake the funnel, venting frequently, and allow the layers to separate. Collect the organic (upper) layer.
-
Washing: Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3] Decant or filter the dried solution and remove the solvent using a rotary evaporator to obtain the crude product.[3]
-
Purification: The product can be further purified by simple distillation if required.
Critical Considerations and Troubleshooting
-
Polyalkylation: A common side reaction in Friedel-Crafts alkylation is polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation.[4][5][6] Using a large excess of the aromatic substrate (toluene in this case) can minimize this by increasing the probability of the electrophile reacting with the starting material.[7]
-
Catalyst Activity: Anhydrous aluminum chloride is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reagent is handled quickly to prevent deactivation.
-
Temperature Control: The reaction is exothermic.[3] Poor temperature control can lead to an increase in side reactions and a decrease in the selectivity for the desired para-isomer. At higher temperatures, thermodynamic control can favor the formation of the more stable meta-isomer.[1][8]
-
Dealkylation: Friedel-Crafts alkylation is a reversible process.[1] Under harsh conditions (e.g., high temperature or prolonged reaction times), dealkylation can occur, leading to a complex mixture of products.[1]
Product Analysis
The conversion of reactants and the selectivity for the desired product can be determined using Gas Chromatography (GC).[9] The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion
The Friedel-Crafts alkylation of toluene with tert-butyl chloride is an efficient and direct method for synthesizing 4-tert-butyltoluene, a valuable intermediate in various fields. By understanding the reaction mechanism and carefully controlling the experimental parameters, particularly temperature and reagent stoichiometry, researchers can achieve high yields and selectivity. The protocol and insights provided herein serve as a robust foundation for the successful application of this important synthetic transformation.
References
- Benchchem.
- Benchchem.
- Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Request PDF. [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Potency Assay of 4-tert-Butoxytoluene
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-tert-butoxytoluene. The methodology is designed for researchers, scientists, and drug development professionals requiring an accurate potency assay for this compound. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a quality control or research environment.[1][2][3][4][5]
Introduction: The Rationale for a Validated HPLC Method
4-tert-Butoxytoluene is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent manufacturing steps. Therefore, a precise and accurate analytical method is essential for its quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds.[6] Its high resolution and sensitivity make it an ideal choice for the analysis of 4-tert-butoxytoluene. This document provides a comprehensive guide to a validated isocratic RP-HPLC method, offering a balance of efficiency, and reliability. The scientific integrity of this protocol is underpinned by a thorough explanation of the experimental choices and a rigorous validation process.
Understanding the Analyte: 4-tert-Butoxytoluene Properties
A successful HPLC method development is predicated on a fundamental understanding of the analyte's physicochemical properties. 4-tert-Butoxytoluene (C₁₁H₁₆O) is a non-polar aromatic ether.[7][8][9] Its structure, featuring a phenyl ring, a tert-butoxy group, and a methyl group, results in significant hydrophobicity. This characteristic is the primary determinant for selecting the chromatographic mode. A reversed-phase approach, where the stationary phase is non-polar and the mobile phase is polar, is ideally suited for retaining and separating such hydrophobic compounds.[10][11][12][13]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of 4-tert-butoxytoluene.
Instrumentation and Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection.
| Parameter | Condition | Justification |
| HPLC System | Any standard HPLC system with a UV detector | The method is designed to be robust and transferable across common HPLC platforms. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 stationary phase provides a high degree of hydrophobicity, ensuring adequate retention of the non-polar 4-tert-butoxytoluene.[10][11][12][13] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency. The 70:30 ratio provides a suitable polarity to achieve a reasonable retention time and good peak shape for 4-tert-butoxytoluene.[14] |
| Elution Mode | Isocratic | An isocratic elution simplifies the method, enhances reproducibility, and is suitable when analyzing the primary compound without a complex matrix of impurities with widely varying polarities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30°C helps to reduce mobile phase viscosity and improve efficiency.[13] |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for column overloading and peak distortion.[13] |
| UV Detection | 274 nm | Based on the UV absorbance characteristics of structurally similar phenolic compounds, 274 nm is selected as a suitable wavelength for detection.[15] For optimal sensitivity, it is recommended to determine the absorbance maximum of 4-tert-butoxytoluene using a UV-Vis spectrophotometer or a photodiode array detector. |
Reagent and Sample Preparation
Proper preparation of standards and samples is paramount for accurate and reproducible results.[16][17]
3.2.1. Reagent Preparation
-
Mobile Phase: Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in a 70:30 volume/volume ratio. Degas the mobile phase prior to use to prevent pump cavitation and baseline disturbances.
3.2.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-tert-butoxytoluene reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
3.2.3. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 4-tert-butoxytoluene into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[13]
Method Validation Protocol
To ensure the suitability of this analytical method for its intended purpose, a comprehensive validation was performed in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system was established by injecting the working standard solution in six replicates.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating the analyte. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system. |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by injecting a blank (mobile phase) and a placebo (if applicable, a mixture of all excipients without the active ingredient) to ensure no interfering peaks were observed at the retention time of 4-tert-butoxytoluene.
Linearity and Range
The linearity of the method was determined by analyzing a series of at least five concentrations of 4-tert-butoxytoluene over the range of 50% to 150% of the nominal working concentration (50, 75, 100, 125, and 150 µg/mL). The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | The analytical procedure provides an acceptable degree of linearity, accuracy, and precision within this range.[1] |
Accuracy
Accuracy was determined by the recovery of known amounts of 4-tert-butoxytoluene spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day with a different instrument.
| Precision Level | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | ≤ 1.0% | %RSD ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters were checked under each varied condition and remained within the acceptance criteria, demonstrating the robustness of the method.
Workflow and Data Presentation
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of 4-tert-butoxytoluene.
Caption: Workflow for 4-tert-butoxytoluene HPLC analysis.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 4-tert-butoxytoluene. The comprehensive validation ensures that the method is suitable for its intended purpose in both research and quality control environments, providing reliable data for the potency assay of this important chemical intermediate.
References
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SIELC Technologies. (n.d.). Separation of 4-tert-Butyltoluene on Newcrom R1 HPLC column. Retrieved from [Link]
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Lee, H. B., & Peart, T. E. (2002). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Analytical and Bioanalytical Chemistry, 372(4), 554-561. Retrieved from [Link]
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ResearchGate. (2002). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]
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Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1978). Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography. Analytical Chemistry, 50(13), 1911-1917. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
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Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061-6070. Retrieved from [Link]
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LCGC International. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
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ResearchGate. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. In NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. In NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-tert-butyl toluene. Retrieved from [Link]
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OSPAR Commission. (2003). OSPAR background document on 4-tert-butyltoluene. Retrieved from [Link]
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ResearchGate. (2011). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
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International Journal of Occupational Hygiene. (2011). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
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Protocol for the Analysis of 4-tert-butoxytoluene by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and validated method for the identification and quantification of 4-tert-butoxytoluene (CAS No. 15359-98-5) using Gas Chromatography-Mass Spectrometry (GC-MS). 4-tert-butoxytoluene, an alkyl phenyl ether, serves as an important intermediate in organic synthesis. The protocol herein provides a comprehensive workflow, including sample preparation, instrument configuration, and data analysis. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable means to analyze this compound. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing excellent chromatographic resolution and definitive spectral identification.
Introduction
4-tert-butoxytoluene (p-tolyl tert-butyl ether) is an aromatic ether with applications in the synthesis of more complex organic molecules. Its purity is often critical for the success of subsequent reaction steps. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its unparalleled combination of high-efficiency separation and specific mass-based detection.[1][2]
The causality for selecting GC-MS lies in its ability to separate 4-tert-butoxytoluene from structurally similar isomers, starting materials, or byproducts, while the mass spectrometer provides unambiguous identification based on its unique mass fragmentation pattern. This protocol establishes a standardized method using a common instrument configuration, making it broadly applicable in most analytical laboratories.
Experimental Workflow & Protocols
Materials and Reagents
-
Analyte: 4-tert-butoxytoluene, ≥98% purity
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade
-
Glassware: Class A volumetric flasks, autosampler vials (1.5 mL) with PTFE-lined septa. Samples should be prepared in glass to prevent potential leaching from plastic containers.[3]
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an electron ionization (EI) source was configured for this analysis.
Detailed Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of 4-tert-butoxytoluene standard into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane. This solvent is chosen for its volatility and compatibility with common GC stationary phases.[4]
-
Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the primary stock solution. For instance, transfer 100 µL of the stock into a 10 mL volumetric flask and dilute to the mark with dichloromethane.
-
Transfer: Transfer the final working solution into a 1.5 mL glass autosampler vial and cap securely. A concentration of approximately 10 µg/mL is recommended to achieve a suitable on-column amount with a 1 µL injection.[5]
Protocol 2: GC-MS Instrument Method
-
GC Setup:
-
Equip the GC with a suitable column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase. This stationary phase provides excellent selectivity for aromatic compounds.[2]
-
Set the helium carrier gas to a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C. Use a splitless injection mode for maximum sensitivity, with a 1-minute purge delay.
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
Rationale: The boiling point of 4-tert-butoxytoluene is 220°C.[6] This program ensures the analyte elutes with a symmetric peak shape and that any higher-boiling contaminants are cleared from the column.
-
-
MS Setup:
-
Transfer Line Temperature: Set to 280°C to prevent cold spots.
-
Ion Source: Electron Ionization (EI) at 70 eV.[7] This standard energy level ensures reproducible fragmentation patterns that can be compared to library spectra.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300. This range covers the molecular ion and all expected significant fragments.
-
Acquisition Mode: Full Scan. For trace analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.
-
Expected Results & Discussion
Chromatographic Performance
Under the specified conditions, 4-tert-butoxytoluene is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as a primary identifier.
Mass Spectral Fragmentation (Predicted)
As no public library spectrum is available in major databases like NIST for 4-tert-butoxytoluene (CAS 15359-98-5), its fragmentation pattern is predicted based on established principles of mass spectrometry for ethers and tert-butylated aromatic compounds.[8][9]
-
Molecular Ion (M+•): The molecular weight is 164.24 g/mol , so a molecular ion peak is expected at m/z 164 .
-
Base Peak (M-15): The most characteristic fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃, mass 15) to form a highly stable tertiary carbocation. This will produce an intense peak at m/z 149 . This is predicted to be the base peak.
-
Rearrangement (M-56): A common fragmentation pathway for tert-butyl ethers involves the elimination of a neutral isobutylene molecule (C₄H₈, mass 56) via a rearrangement process. This results in a radical cation of p-cresol, yielding a significant peak at m/z 108 .
-
Other Fragments: A fragment corresponding to the tert-butyl cation may be observed at m/z 57 .
// Nodes M [label=<
Molecular Ion (M+•)
m/z 164
];
F149 [label=<
Fragment (Base Peak) m/z 149
];
F108 [label=<
Fragment m/z 108
];
// Edges M -> F149 [label=" - •CH₃ (15 Da)", fontcolor="#EA4335", color="#EA4335"]; M -> F108 [label=" - C₄H₈ (56 Da)", fontcolor="#4285F4", color="#4285F4"]; } Caption: Predicted EI fragmentation of 4-tert-butoxytoluene.
Data Summary
The key analytical parameters for the GC-MS analysis are summarized in the tables below.
Table 1: GC-MS Method Parameters
| Parameter | Value |
|---|---|
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80°C (2 min), then 15°C/min to 240°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 40 - 300 amu |
| Source Temp. | 230°C |
Table 2: Predicted Mass Spectral Data
| m/z | Proposed Identity | Relative Abundance | Rationale |
|---|---|---|---|
| 164 | [M]+• | Low to Medium | Molecular Ion |
| 149 | [M - CH₃]+ | High (Base Peak) | Loss of methyl from tert-butyl group |
| 108 | [M - C₄H₈]+• | Medium to High | Loss of isobutylene |
| 57 | [C₄H₉]+ | Medium | tert-Butyl cation |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a reliable and robust protocol for the analysis of 4-tert-butoxytoluene. The combination of a standard non-polar GC column and electron ionization MS allows for excellent separation and definitive identification. The provided parameters for sample preparation, instrument setup, and data interpretation constitute a self-validating system for routine quality control, synthesis monitoring, and research applications. The predicted fragmentation pattern offers a strong basis for identification in the absence of a library standard, demonstrating the power of first-principles analysis in mass spectrometry.
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Hawks, L. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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University of Delaware. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyltoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
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The Good Scents Company. (n.d.). 4-tert-butyl toluene. Retrieved from [Link]
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OSPAR Commission. (2005). OSPAR background document on 4-tert-bytyltoluene. Retrieved from [Link]
-
Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/Mass Spectrometry. PerkinElmer, Inc. Retrieved from [Link]
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Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butoxytoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). EI mass spectrum and fragmentation scheme of the tert-butyl-dimethylsilyl derivative of 3,4-dimethylbenzoic acid. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 4-tert-butoxytoluene in Specialty Chemical Synthesis
Abstract: 4-tert-butoxytoluene, a structurally distinct aromatic ether, serves as a pivotal intermediate in the synthesis of advanced specialty chemicals. While its isomer, 4-tert-butyltoluene, is widely utilized as a commodity intermediate, 4-tert-butoxytoluene offers unique synthetic advantages derived from its function as a protected form of p-cresol. This guide elucidates the strategic application of 4-tert-butoxytoluene, focusing on its role as a robust protecting group for the phenolic hydroxyl moiety. We will detail its synthesis, application in directing regioselective electrophilic aromatic substitution, and protocols for its efficient deprotection. These methodologies are crucial for researchers in pharmaceuticals, agrochemicals, and materials science aiming to synthesize complex, multi-substituted phenolic compounds with high precision and yield.
Introduction: A Tale of Two Isomers
In the realm of industrial organic synthesis, structural isomers can have vastly different applications. Such is the case with 4-tert-butoxytoluene and 4-tert-butyltoluene. While both are C11H16 isomers, their utility is dictated by the nature of the linkage of the tert-butyl group to the toluene core.
-
4-tert-butyltoluene features a direct carbon-carbon bond and is a primary raw material for producing p-tert-butylbenzoic acid, a key component in alkyd resins and polymerization regulators.[1]
-
4-tert-butoxytoluene , the focus of this guide, possesses a tert-butyl group linked via an ether oxygen. This C-O bond defines its primary role: a stable, yet cleavable, protecting group for the hydroxyl functionality of p-cresol (4-methylphenol).
The hydroxyl group of phenols is reactive towards a wide range of reagents, including bases, oxidizing agents, and electrophiles.[2] In a multi-step synthesis, this reactivity can lead to undesired side products. By converting the phenol to its tert-butyl ether, chemists can "mask" this reactivity, perform transformations on other parts of the molecule, and then regenerate the phenol under specific, mild acidic conditions.[3][4] This strategy is fundamental to achieving high chemoselectivity in the synthesis of complex molecules.
Section 1: Synthesis of 4-tert-butoxytoluene via Acid-Catalyzed Etherification
The most direct and industrially scalable method for preparing 4-tert-butoxytoluene is the acid-catalyzed etherification of p-cresol with isobutylene. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then attacked by the nucleophilic hydroxyl group of p-cresol.
Causality of Experimental Choices:
-
Catalyst: A strong Brønsted acid like sulfuric acid or a solid acid catalyst is required to protonate isobutylene, generating the electrophilic tert-butyl cation.[5][6] The use of solid acids (e.g., zeolites, sulfonic resins) is increasingly preferred as it simplifies catalyst removal and reduces corrosive waste streams.[7]
-
Reactant: Isobutylene is an inexpensive, readily available C4 feedstock, making this process economically viable.
-
Conditions: The reaction is typically performed under pressure to maintain isobutylene in the liquid phase and at a moderately elevated temperature to ensure a reasonable reaction rate. An excess of p-cresol can be used to minimize the dimerization/oligomerization of isobutylene.[8]
Experimental Protocol 1: Synthesis of 4-tert-butoxytoluene
Objective: To synthesize 4-tert-butoxytoluene from p-cresol and isobutylene using sulfuric acid as a catalyst.
Materials:
-
p-Cresol (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Isobutylene (condensed, 1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parr pressure reactor or similar pressure vessel
Procedure:
-
Charge a clean, dry Parr pressure reactor with p-cresol and the chosen solvent (e.g., dichloromethane).
-
Cool the reactor in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid with stirring.
-
Carefully add condensed isobutylene to the reactor.
-
Seal the reactor and allow it to warm to room temperature, then heat to 40-50°C.
-
Maintain the reaction at this temperature with vigorous stirring for 4-6 hours, monitoring the pressure.
-
Cool the reactor to below 10°C before carefully venting any excess isobutylene.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-tert-butoxytoluene.
Workflow for the Synthesis of 4-tert-butoxytoluene
Caption: Acid-catalyzed synthesis of 4-tert-butoxytoluene.
Section 2: Application in Regioselective Synthesis
With the phenolic hydroxyl group masked, the 4-tert-butoxytoluene molecule is primed for electrophilic aromatic substitution (EAS). The existing methyl and tert-butoxy groups are both ortho-, para-directing activators. Since the para position is blocked, incoming electrophiles are directed to the ortho positions (C2 and C6).[9]
Causality of Strategic Choices:
-
Directing Effects: The electron-donating nature of the ether oxygen activates the aromatic ring, facilitating EAS reactions like halogenation, nitration, or acylation.[10]
-
Steric Hindrance: The bulky tert-butoxy group can exert significant steric hindrance, potentially allowing for selective substitution at the less hindered C2 position (ortho to the methyl group) over the C6 position (ortho to the tert-butoxy group).[9] This provides a powerful tool for synthesizing specifically substituted p-cresol derivatives.
This strategy allows for the creation of valuable intermediates, such as 2-bromo-4-methylphenol, which is a building block in pharmaceuticals and agrochemicals.[11][12] Direct bromination of p-cresol often leads to mixtures and over-bromination, making the protecting group strategy more efficient for achieving high selectivity.[13][14]
Experimental Protocol 2: Regioselective Bromination of 4-tert-butoxytoluene
Objective: To synthesize 2-bromo-4-tert-butoxytoluene as a precursor to 2-bromo-4-methylphenol.
Materials:
-
4-tert-butoxytoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-tert-butoxytoluene in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted bromine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude 2-bromo-4-tert-butoxytoluene can be purified by column chromatography.
Synthetic Strategy for a Substituted Phenol
Caption: Multi-step synthesis using a protection strategy.
Section 3: Deprotection of the tert-Butoxy Group
The final and crucial step in this synthetic strategy is the removal of the tert-butyl protecting group to unveil the free phenol. This is reliably achieved under acidic conditions, where the ether oxygen is protonated, leading to the elimination of isobutylene and formation of the desired phenol.
Causality of Reagent Choice:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that is highly effective for cleaving tert-butyl ethers and esters.[15][16] It is often used neat or diluted in a solvent like dichloromethane. The byproducts, TFA and isobutylene, are volatile and easily removed during workup.[17]
-
HCl in Dioxane/Methanol: A solution of hydrogen chloride in an organic solvent is another common and effective reagent for this transformation.[18][19] It provides a strong acidic environment without the presence of water, which can be beneficial for sensitive substrates.
Experimental Protocol 3: Deprotection to Yield the Final Phenol
Objective: To cleave the tert-butyl ether from 2-bromo-4-tert-butoxytoluene to yield 2-bromo-4-methylphenol.
Materials:
-
2-bromo-4-tert-butoxytoluene (1.0 eq)
-
Trifluoroacetic Acid (TFA) (5-10 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material, 2-bromo-4-tert-butoxytoluene, in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess TFA.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude 2-bromo-4-methylphenol can be purified by recrystallization or column chromatography.
Data Summary
| Property | Value | Reference |
| Compound Name | 4-tert-butoxytoluene | - |
| Synonyms | 1-(tert-butoxy)-4-methylbenzene | - |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.24 g/mol | - |
| Primary Role | Protecting group for p-cresol | [2][3] |
| Key Reactions | Electrophilic Aromatic Substitution | [10] |
| Deprotection | Acid-catalyzed cleavage (e.g., TFA, HCl) | [15][18][19] |
Conclusion
4-tert-butoxytoluene is a specialty chemical whose value lies not in its direct application, but in its strategic role as a synthetic enabler. By serving as a robust protecting group for p-cresol, it unlocks pathways for the regioselective synthesis of complex substituted phenols that are otherwise difficult to access. The protocols outlined in this guide provide a framework for the synthesis, utilization, and cleavage of this versatile intermediate, empowering researchers to design more efficient and selective synthetic routes for a new generation of specialty chemicals.
References
-
ResearchGate. (2001). Protection of Phenols as t-Butyl Ethers under Mild Conditions. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
- Google Patents. (n.d.). DE3021728A1 - Bromination of 4-tert. butyl toluene - giving mainly corresp. benzal bromide.
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
Stang, E. M., & White, J. M. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry, 70(11), 4532–4535. Retrieved from [Link]
-
ResearchGate. (2014). Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ResearchGate. (2008). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
ResearchGate. (2010). tert-Butyl Ether Derivatives of Alcohols and Phenols Cat. Retrieved from [Link]
-
ResearchGate. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 438-442. Retrieved from [Link]
- Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol.
-
National Institutes of Health. (2009). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Bioorganic & Medicinal Chemistry Letters, 19(14), 3702-3704. Retrieved from [Link]
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
Wang, Y., et al. (2021). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Molecules, 26(11), 3328. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Socratic. (2016). How do we compare the Rate of electrophilic substitution in toluene and t-butylbenzene? Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. Retrieved from [Link]
-
Wang, C., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Catalysis Communications, 37, 83-86. Retrieved from [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]
-
Semantic Scholar. (2004). Process for preparing 4-tert-butoxy-chlorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
-
OSPAR Commission. (2003). OSPAR background document on 4-tert-butyltoluene. Retrieved from [Link]
-
Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
ResearchGate. (2018). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Order of electrophilic substitution. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Acid-catalyzed etherification of bio-glycerol and isobutylene over sulfonic mesostructured silicas. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. Retrieved from [Link]
-
ResearchGate. (2017). Etherification of glycerol with isobutylene. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Solid acid catalyst for isobutyl propionate production from solid waste. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-tert-butoxytoluene
Welcome to the technical support center for the purification of 4-tert-butoxytoluene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Section 1: Product Profile & Initial Assessment (FAQs)
This section addresses foundational questions regarding 4-tert-butoxytoluene and the common impurities encountered after synthesis.
Q1: What are the key physical properties of 4-tert-butoxytoluene?
Understanding the physical properties of your target compound is the cornerstone of designing an effective purification strategy. 4-tert-butoxytoluene is a high-boiling liquid, which dictates the primary purification method.
| Property | Value | Source |
| CAS Number | 15359-98-5 | [1] |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| Appearance | Liquid | - |
| Boiling Point | 220 °C (at 760 mmHg) | [1] |
| Density | 0.916 g/mL | [1] |
| Refractive Index | 1.4882 | [1] |
| Flash Point | 90 °C | [1] |
The high boiling point immediately indicates that atmospheric distillation is unsuitable, as it would require temperatures that risk thermal decomposition. Therefore, vacuum distillation is the method of choice.[2][3]
Q2: What are the most common impurities in crude 4-tert-butoxytoluene?
Impurities are typically remnants of the synthesis process. The most common synthesis for aryl tert-butyl ethers is the acid-catalyzed reaction of a phenol with isobutylene.[4] For 4-tert-butoxytoluene, this involves reacting p-cresol (4-methylphenol) with isobutylene.
Common impurities include:
-
Unreacted Starting Materials: Primarily p-cresol, which is acidic.
-
Catalyst Residue: Acid catalysts such as sulfuric acid or solid acid catalysts (e.g., zeolites).[5]
-
Byproducts:
-
Ring-Alkylated Products: The tert-butyl group can add to the aromatic ring of p-cresol instead of the hydroxyl group.
-
Di-tert-butylated Products: A second tert-butyl group adding to the desired product.
-
Isobutylene Oligomers/Polymers: Isobutylene can polymerize under acidic conditions, forming non-volatile, oily residues.
-
Q3: How can I assess the purity of my crude and purified product?
A multi-faceted approach to purity analysis is recommended:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude mixture. A non-polar eluent system (e.g., 10% ethyl acetate in hexanes) will typically show the non-polar 4-tert-butoxytoluene with a high Rf value, while the more polar p-cresol will have a much lower Rf.
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile components. It can effectively resolve 4-tert-butoxytoluene from any remaining p-cresol and some lower-boiling byproducts.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of your final product and can be used to detect impurities if they are present in concentrations of >1%. The presence of a broad singlet around 4.5-5.5 ppm could indicate the phenolic -OH of unreacted p-cresol.
Section 2: Step-by-Step Purification & Troubleshooting
This section details a robust, three-stage purification workflow. Follow these steps sequentially for the best results.
Overall Purification Workflow
The logical flow for purifying crude 4-tert-butoxytoluene is designed to remove specific classes of impurities at each stage, from bulk contaminants to trace amounts.
Caption: A multi-step workflow for purifying crude 4-tert-butoxytoluene.
Step 1: Aqueous Workup (Acid & Phenol Removal)
Causality: The primary acidic impurity, unreacted p-cresol, must be removed first as it can interfere with subsequent steps. A basic wash deprotonates the phenol, converting it into its sodium salt (sodium p-cresolate), which is highly soluble in water and can be easily extracted from the organic layer.[6]
Experimental Protocol
-
Transfer the crude product to a separatory funnel.
-
Dilute the crude material with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to reduce its viscosity and facilitate phase separation.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH).
-
Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution (especially with NaHCO₃).[7] Shake gently for 1-2 minutes.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 3-5) one more time.
-
Wash the organic layer with a saturated brine solution (NaCl(aq)) to remove residual water and break any minor emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The remaining oil is ready for distillation.
Troubleshooting Guide: Aqueous Workup
| Problem | Potential Cause | Solution |
| An emulsion forms (milky/cloudy layer between phases). | The crude mixture may contain polymeric residues acting as surfactants. | Add a saturated brine solution and swirl gently. Let the funnel stand for an extended period (15-30 minutes). If the emulsion persists, filter the entire mixture through a pad of Celite. |
| The organic layer becomes a fountain upon adding bicarbonate. | Rapid reaction between residual acid catalyst and the bicarbonate solution, causing vigorous CO₂ evolution. | Add the bicarbonate solution very slowly at first, with gentle swirling and frequent venting. Alternatively, perform the neutralization in a large beaker or flask with stirring before transferring to the separatory funnel.[7] |
| How do I confirm p-cresol is removed? | The aqueous layer from the final basic wash should be clear. | Acidify the final aqueous wash layer with dilute HCl. If a significant amount of p-cresol was present, it will precipitate as a white solid or make the solution cloudy. If it remains clear, the extraction was successful. |
Step 2: Primary Purification by Vacuum Distillation
Causality: Distillation separates liquids based on differences in boiling points. Given 4-tert-butoxytoluene's high boiling point (220 °C), applying a vacuum is critical to lower the boiling point to a manageable temperature (typically 120-160 °C), thereby preventing thermal degradation.[2][3] This step will effectively remove non-volatile impurities (like polymers and salts) and separate the product from byproducts with significantly different boiling points.
Experimental Protocol
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use high-vacuum grease on all joints. A short-path distillation head is recommended to minimize product loss.
-
Charge the Flask: Add the crude, dried oil to the distilling flask (no more than 2/3 full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from your pump (a diaphragm pump or rotary vane pump is suitable).
-
Heating: Once the vacuum is stable (e.g., <10 mmHg), begin heating the distilling flask using a heating mantle.
-
Collect Fractions:
-
Collect a small initial fraction (forerun) which may contain volatile impurities.
-
Collect the main product fraction at a stable temperature and pressure.
-
Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
-
Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Troubleshooting Guide: Vacuum Distillation
Caption: A decision tree for troubleshooting low purity during vacuum distillation.
| Problem | Potential Cause | Solution |
| Product is not distilling over at the expected temperature. | The vacuum is not low enough. The thermometer is placed incorrectly. | Check the entire system for leaks. Ensure the vacuum pump is functioning correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. |
| The liquid is bumping violently instead of boiling smoothly. | Inefficient stirring or inactive boiling chips. The vacuum was applied too quickly to a hot liquid. | Ensure the magnetic stirrer is set to a high speed. If using boiling chips, cool the system, vent, and add fresh chips. Always apply vacuum before heating. |
| The vacuum level is fluctuating. | There is a leak in the system. The vacuum pump oil is contaminated (for rotary vane pumps). | Check all glass joints and tubing connections for leaks. Change the pump oil if it appears cloudy or discolored. |
Step 3 (Optional): High-Purity Polishing by Flash Chromatography
Causality: If distillation fails to remove impurities with very similar boiling points (e.g., isomers), flash chromatography is the ideal polishing step.[8][9] It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase.[10] Since 4-tert-butoxytoluene is relatively non-polar, it will elute quickly from the column with a non-polar solvent system, leaving more polar impurities behind.
Experimental Protocol
-
Select Solvent System: Use TLC to find a solvent system where the product has an Rf of ~0.3-0.4. Start with mixtures of ethyl acetate and hexanes (e.g., 5-10% EtOAc in hexanes).[10]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Add a layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve the distilled product in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and carefully apply it to the top of the column.
-
Elute: Run the column by applying positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause | Solution |
| Poor separation (overlapping spots/peaks). | The eluent is too polar, causing all compounds to move too quickly. The sample was loaded in too large a volume or in too polar a solvent. | Switch to a less polar eluent (e.g., decrease the percentage of ethyl acetate). Load the sample in the smallest possible volume of solvent. |
| The compound appears "streaky" or "tailed" on TLC. | The compound may be degrading on the acidic silica gel. The sample is overloaded on the TLC plate or column. | Add a small amount (~1%) of triethylamine to the eluent to neutralize the silica. Dilute the sample before spotting on TLC and use a larger column for the amount of material being purified.[11] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., slowly increase the percentage of ethyl acetate). |
Section 3: Safety & Handling
-
Flammability: 4-tert-butoxytoluene has a flash point of 90 °C and is a flammable liquid.[1] Keep away from open flames and ignition sources.
-
Irritation: Assumed to be an eye, skin, and respiratory tract irritant, similar to related compounds.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and the solvents used for its purification.
-
Ventilation: All procedures, especially distillation and solvent evaporation, should be performed in a well-ventilated fume hood.
References
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The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. Available at: [Link]
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4-tert-Butyltoluene. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Successful flash chromatography. Biotage. Available at: [Link]
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Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
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Successful Flash Chromatography. King Group, University of Sheffield. Available at: [Link]
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4-tert-butyl toluene, 98-51-1. The Good Scents Company. Available at: [Link]
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Purification by Flash Column Chromatography. MIT OpenCourseWare. Available at: [Link]
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Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). Cheméo. Available at: [Link]
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Vacuum distillation. Wikipedia. Available at: [Link]
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Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Available at: [Link]
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Vacuum Distillation. Busch Finland. Available at: [Link]
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What is Vacuum Distillation & How Does it Work?. Lechler. Available at: [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Semantic Scholar. Available at: [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Colorado Boulder. Available at: [Link]
-
Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Semantic Scholar. Available at: [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. BCREC Publishing Group. Available at: [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
PREPARATION OF tert-BUTYL ARYL ETHERS. The Journal of Organic Chemistry. Available at: [Link]
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- 12. 4-tert-butyl toluene, 98-51-1 [thegoodscentscompany.com]
Technical Support Center: Synthesis of Tert-Butyl p-Tolyl Ether
Welcome to the technical support guide for the synthesis of tert-butyl p-tolyl ether. This document addresses common challenges and side reactions encountered during its synthesis. As researchers and professionals in drug development, achieving high purity and yield is paramount. This guide provides in-depth, mechanism-based troubleshooting to help you navigate the complexities of this etherification.
Frequently Asked Questions (FAQs)
This section tackles the most common issues reported by chemists attempting to synthesize tert-butyl p-tolyl ether.
Q1: I attempted a Williamson ether synthesis using sodium p-cresolate and tert-butyl chloride. My primary product was a gas, and I mainly recovered unreacted p-cresol. What happened?
A1: This is a classic case of competing elimination versus substitution reactions. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] However, this pathway is extremely sensitive to steric hindrance at the electrophilic carbon.[2][3]
-
Mechanistic Insight: Your choice of a tertiary alkyl halide (tert-butyl chloride) is the root cause of the issue. The bulky tert-butyl group creates significant steric hindrance, effectively blocking the p-cresolate nucleophile from performing the required "backside attack" for an Sₙ2 reaction.[4][5]
-
The Side Reaction: The p-cresolate, being the conjugate base of a weak acid, is a strong base. When a strong base is combined with a sterically hindered tertiary halide, a bimolecular elimination (E2) reaction is overwhelmingly favored over substitution.[2][6] The base abstracts a proton from a beta-carbon of the tert-butyl group, leading to the formation of a double bond and the expulsion of the chloride leaving group.
-
Your Product: The gas you observed is isobutylene , the product of this E2 elimination.[7] Because the desired Sₙ2 reaction is so slow and the E2 reaction is fast, you observe almost exclusive formation of the alkene and recovery of your starting phenoxide upon workup.[3]
The diagram below illustrates the two competing pathways. For a tertiary halide, the activation energy for the E2 pathway is significantly lower than for the Sₙ2 pathway.
Caption: Competing Sₙ2 and E2 pathways for tert-butyl chloride.
Q2: To avoid the elimination problem, I reversed the reagents, using sodium tert-butoxide and p-bromotoluene. The reaction did not proceed. Why?
A2: This approach fails due to the electronic nature of the aryl halide. While you correctly identified that using a tertiary substrate is problematic, the Sₙ2 mechanism has another strict requirement: it does not occur at sp²-hybridized carbon atoms, such as those in an aromatic ring (the p-bromotoluene).[3]
-
Mechanistic Insight: The C-Br bond of p-bromotoluene lies in the plane of the aromatic ring. The phenyl ring itself blocks any possibility of a backside attack by the tert-butoxide nucleophile. Furthermore, the electron-rich pi system of the ring repels the incoming nucleophile.
-
Alternative Chemistries: To form an aryl ether bond with this disconnection, more advanced organometallic cross-coupling reactions are necessary, such as the Buchwald-Hartwig amination/etherification, which requires a palladium or copper catalyst and specialized ligands.[8] Standard Williamson conditions are insufficient for this transformation.
Q3: I have now switched to an acid-catalyzed synthesis using p-cresol and tert-butanol with sulfuric acid. My yield is poor, and I have isolated several isomeric, non-ether byproducts. What are these and how can I improve my yield?
A3: You are observing a competing electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction. This is the most significant side reaction in the acid-catalyzed synthesis of aryl tert-butyl ethers.
-
Mechanistic Insight: In the presence of a strong acid (H₂SO₄), tert-butanol is protonated, and it subsequently loses a molecule of water to form a relatively stable tert-butyl carbocation.[7][9] This carbocation is a potent electrophile.
-
Competing Pathways:
-
O-Alkylation (Desired): The lone pair on the hydroxyl oxygen of p-cresol can act as a nucleophile, attacking the tert-butyl carbocation to form a protonated ether, which then loses a proton to yield the desired tert-butyl p-tolyl ether.
-
C-Alkylation (Side Reaction): The electron-rich aromatic ring of p-cresol is also nucleophilic. It can attack the tert-butyl carbocation directly.[10] This Friedel-Crafts alkylation reaction results in the formation of a C-C bond, producing isomers such as 2-tert-butyl-4-methylphenol . This side reaction is often favored, especially at higher temperatures.[11]
-
Caption: Competing O-Alkylation and C-Alkylation pathways.
Troubleshooting Guide & Optimized Protocols
Problem: Low Yield and C-Alkylation Byproducts in Acid-Catalyzed Synthesis
Root Cause: The choice of catalyst and reaction temperature strongly influences the ratio of O- to C-alkylation. Strong Brønsted acids and higher temperatures tend to favor the thermodynamically more stable C-alkylated product.[10][11]
Solution: Optimization of reaction conditions is critical. The goal is to promote the kinetically favored O-alkylation while suppressing the competing Friedel-Crafts reaction.
| Parameter | Condition to Favor Ether (O-Alkylation) | Rationale |
| Temperature | Low to moderate (e.g., 40-80°C)[11][12] | Elimination and Friedel-Crafts reactions often have higher activation energies. Lowering the temperature disproportionately slows these side reactions compared to the desired etherification. |
| Catalyst | Milder, solid acid catalysts (e.g., Beta Zeolite, Amberlyst-15)[11][13] or specific Lewis acids. | These catalysts can offer shape selectivity and a different acidity profile that can favor attack at the hydroxyl group over the aromatic ring. |
| Reagent Addition | Slow, controlled addition of tert-butanol or isobutylene. | This maintains a low instantaneous concentration of the carbocation, minimizing side reactions like dimerization and C-alkylation. |
| Solvent | A non-polar solvent may be used. | Can help modulate reactivity and selectivity, although many procedures are run neat or using an excess of one reactant.[14] |
Optimized Protocol: Acid-Catalyzed Synthesis of tert-Butyl p-Tolyl Ether
This protocol is designed to maximize the yield of the desired ether by controlling the reaction conditions to disfavor the formation of C-alkylated byproducts.
Materials:
-
p-Cresol
-
tert-Butanol
-
Acid catalyst (e.g., Amberlyst-15 resin or p-Toluenesulfonic acid)
-
Toluene (or other suitable solvent)
-
5% NaOH solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Optimized workflow for tert-butyl p-tolyl ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add p-cresol (1.0 eq), the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid or 20 wt% Amberlyst-15), and toluene.
-
Reagent Addition: Heat the mixture to the desired reaction temperature (start optimization around 70-80°C).[11][15] Slowly add tert-butanol (1.2-1.5 eq) dropwise from the addition funnel over a period of at least 1 hour. A slow addition rate is crucial.
-
Reaction Monitoring: Allow the reaction to stir at a constant temperature for 4-6 hours. Monitor the consumption of p-cresol by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration. Transfer the solution to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove any unreacted acidic p-cresol.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether or another suitable organic solvent to recover any dissolved product.
-
Wash and Dry: Combine all organic layers and wash with saturated sodium chloride (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure tert-butyl p-tolyl ether.
By carefully controlling temperature and the rate of carbocation formation, this optimized protocol significantly improves the selectivity for O-alkylation, providing a reliable method for synthesizing tert-butyl p-tolyl ether.
References
- Filo. (2024).
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Chemistry LibreTexts. (2019). 8.
- askIITians. (2018). Why does tertiary haloalkane form alkene in Williamson Synthesis?.
- The Organic Chemistry Tutor. (2021).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 14, 2026, from [Link]
-
MDPI. (2018). Feasibility Study on the Etherification of Fermentative-Produced Isobutylene to Fully Renewable Ethyl Tert-Butyl Ether (ETBE). [Link]
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube.
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
- Master Organic Chemistry. (2012).
- Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3].
- Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
- J-STAGE. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite.
- Quora. (2018). Why does a tert-butyl halide give an alkene as a major product in Williamson synthesis?.
- ResearchGate. (2025).
- BenchChem. (2025). Dealing with the formation of isobutylene during tert-butyl chloride synthesis.
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 14, 2026, from [Link]
- Library and Archives Canada. (n.d.). MTBE SYNTHESIS IN A.
-
Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved January 14, 2026, from [Link]
- ResearchGate. (2025). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for tert-Butyl Octyl Ether (2)
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved January 14, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of p‐tolyl tert‐butyl disulfide.
- ResearchGate. (2025). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved January 14, 2026, from [Link]
- Reddit. (2023). Can someone please explain how this reaction adds a tert-butyl group and not an isobutyl group?.
- Molecular Playground. (2024). Making Isobutylene (Liquified). YouTube.
- ChemRxiv. (n.d.).
-
MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. [Link]
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Technical Support Center: Optimizing the Synthesis of 4-tert-butoxytoluene
Introduction: 4-tert-butoxytoluene is a valuable chemical intermediate in various sectors, including pharmaceuticals and materials science. Its synthesis, most commonly achieved via the Williamson ether synthesis, presents several challenges that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common obstacles and optimize their synthetic protocols. Our focus is on explaining the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Core Synthesis Protocol: Williamson Ether Synthesis
The foundational method for synthesizing 4-tert-butoxytoluene involves the SN2 reaction between the potassium salt of p-cresol (potassium 4-methylphenoxide) and a tert-butylating agent. However, the direct use of a tertiary alkyl halide like tert-butyl chloride is highly problematic due to competing elimination reactions.[1][2] A more effective strategy involves generating the tert-butoxide nucleophile from a different precursor or utilizing alternative alkylating methods. For the purpose of this guide, we will address the common challenges arising from the conceptual Williamson ether synthesis pathway.
Reaction Scheme:
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My yield is extremely low or zero, and the main byproduct is isobutylene. What is happening?
Answer: This is the most common failure mode and indicates that the E2 elimination reaction is outcompeting the desired SN2 substitution.[1][3] The phenoxide you generate is not only a nucleophile but also a strong base. When it reacts with a sterically hindered tertiary alkyl halide (like tert-butyl chloride or bromide), it is far easier for the phenoxide to act as a base and abstract a β-proton from the alkyl halide, leading to the formation of isobutylene gas.[1][2]
Causality:
-
Steric Hindrance: The SN2 reaction requires the nucleophile (phenoxide) to attack the electrophilic carbon of the alkyl halide from the backside.[4] With a tertiary halide, three bulky methyl groups physically block this approach, making the SN2 transition state extremely high in energy.[1][4]
-
Basicity of Nucleophile: Strong bases, like the phenoxide, favor elimination pathways.[5] The bulky nature of potassium tert-butoxide, a related strong base, is often exploited specifically to promote E2 reactions.[5]
Solutions:
-
Reverse the Reactants (Hypothetically): The cardinal rule of Williamson synthesis is to use the less sterically hindered partner as the alkyl halide.[1][3] In a hypothetical scenario to make methyl tert-butyl ether, one would use sodium methoxide (a small nucleophile) and tert-butyl chloride. However, even this fails because the substrate is tertiary.[6] For your target molecule, this reversal is not possible as both fragments are structurally defined.
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[1][3] By lowering the temperature, you can disproportionately slow down the E2 pathway, potentially favoring SN2. However, this is often insufficient to overcome the overwhelming steric hindrance of a tertiary halide.[7]
-
Use an Alternative Synthesis Route: Instead of a tertiary alkyl halide, consider Friedel-Crafts alkylation of p-cresol using tert-butyl alcohol in the presence of an acid catalyst.[8][9] This method avoids the SN2/E2 competition entirely. However, it can lead to a mixture of O-alkylation (your desired product) and C-alkylation (2-tert-butyl-4-methylphenol).[8][10]
Q2: My reaction has stalled, and I have a large amount of unreacted p-cresol. What went wrong?
Answer: This indicates that the initial deprotonation of p-cresol to form the nucleophilic phenoxide was incomplete or unsuccessful. Without the phenoxide, the subsequent alkylation step cannot occur.
Causality:
-
Ineffective Base: The base used was not strong enough to fully deprotonate the phenol (pKa ~10). Weaker bases like sodium bicarbonate or carbonates may not be sufficient.
-
Base Deactivation: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are extremely sensitive to moisture.[3] Any water in the solvent or on the glassware will quench the base, rendering it ineffective. Potassium tert-butoxide is also hygroscopic.[5]
-
Insufficient Stoichiometry: Using less than a full equivalent of the base will result in incomplete deprotonation, leaving unreacted starting material.
Solutions:
-
Select an Appropriate Base: Use a strong base capable of irreversibly deprotonating a phenol. Sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide are excellent choices.[3][5][11]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Verify Base Stoichiometry: Use at least one full equivalent of the base relative to the p-cresol. For bases like NaH, which can be difficult to weigh accurately due to dispersion in mineral oil, it may be necessary to wash the mineral oil away with dry hexanes or use a slight excess.
Q3: I am getting a mixture of products, including 2-tert-butyl-4-methylphenol. How can I improve selectivity for O-alkylation?
Answer: The formation of 2-tert-butyl-4-methylphenol indicates that C-alkylation is occurring alongside the desired O-alkylation. This is a common issue in Friedel-Crafts type reactions but can also occur under certain Williamson conditions, particularly if there are acidic sites or high temperatures.
Causality:
-
Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring at the ortho and para positions.
-
Reaction Conditions: Hard electrophiles tend to react at the hard nucleophilic site (oxygen), while soft electrophiles react at the soft site (carbon). However, reaction conditions like solvent and temperature can heavily influence this selectivity.[8] High temperatures can favor the thermodynamically more stable C-alkylated product.
Solutions:
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO.[3] These solvents solvate the cation (e.g., K+) of the phenoxide salt, leaving a "naked," highly reactive oxygen anion that favors O-alkylation.[3]
-
Use Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be used in a biphasic system (e.g., toluene/aqueous NaOH).[12][13] The catalyst transports the phenoxide from the aqueous phase to the organic phase, where it reacts with the alkylating agent. This technique often enhances O-alkylation selectivity and allows for milder reaction conditions.[12]
Frequently Asked Questions (FAQs)
Q: What is the best base for deprotonating p-cresol in this synthesis?
A: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a common and effective choice because it irreversibly deprotonates the phenol, evolving hydrogen gas and driving the reaction to completion.[3][4] Potassium tert-butoxide is also an excellent choice due to its high basicity and good solubility in organic solvents like THF.[5][11]
| Base | Solvent | Key Advantages | Considerations |
| Sodium Hydride (NaH) | THF, DMF | Irreversible deprotonation; byproduct (H₂) leaves the system.[3] | Moisture sensitive; often supplied in mineral oil which may need to be removed. |
| Potassium tert-Butoxide (KOtBu) | t-BuOH, THF | Very strong base; soluble in organic solvents.[5][11] | Hygroscopic; can act as a nucleophile in some contexts (though less likely here). |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Milder, easier to handle. | May require higher temperatures and longer reaction times; reaction is an equilibrium. |
Q: Can I use tert-butyl alcohol directly as the alkylating agent?
A: Yes, this is the basis of the Friedel-Crafts alkylation approach. You would react p-cresol with tert-butyl alcohol in the presence of a strong acid or a solid acid catalyst (like a zeolite or acidic ionic liquid).[8][10][14] This method circumvents the SN2/E2 problem. However, you must carefully optimize conditions to favor O-alkylation over the competing C-alkylation of the aromatic ring.[10]
Q: How do I purify the final product and remove unreacted p-cresol?
A: Unreacted p-cresol can be easily removed by a basic aqueous wash.
-
Quench and Extract: After the reaction is complete, quench it carefully with water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.[15]
-
Basic Wash: Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH).[13][16] The basic solution will deprotonate the acidic p-cresol, forming the water-soluble sodium 4-methylphenoxide, which will move into the aqueous layer. Your desired ether product, being non-acidic, will remain in the organic layer.
-
Final Workup: Wash the organic layer with water and then brine to remove residual base and salt.[15] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[15]
-
Distillation/Chromatography: For high purity, the crude product can be further purified by vacuum distillation or flash column chromatography.[16]
| Impurity | Chemical Property | Purification Method |
| Unreacted p-cresol | Acidic (pKa ~10) | Liquid-liquid extraction with aqueous NaOH solution. |
| 2-tert-butyl-4-methylphenol | Phenolic (Acidic) | Liquid-liquid extraction with aqueous NaOH solution. |
| Isobutylene | Volatile Gas | Typically removed during workup or evaporation. |
| Di-tert-butylated products | Non-polar, higher MW | Fractional distillation or column chromatography. |
References
- Sarchem Labs. (n.d.). Potassium Tert-Butoxide.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- ChemicalBook. (2022). The Uses of Potassium Tert-butoxide.
- Elavarasan, S., et al. (2025).
- YouTube. (2009). Williamson Ether Synthesis Using 1-bromobutane and Potassium tert-butoxide.
- MDPI. (n.d.). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst.
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-tert-Butyltoluene.
- MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
- MDPI. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol.
- ResearchGate. (2025). (PDF) An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
- ResearchGate. (2025). Potassium tert-Butoxide.
- YouTube. (2009). Potassium tert-butoxide Reaction with Methyl Iodide.
- ResearchGate. (2025). (PDF) Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
- Quora. (2018). Why does a tert-butyl halide give an alkene as a major product in Williamson synthesis?.
- ResearchGate. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Selvaraj, M., et al. (2005). A novel route to produce 4-t-butyltoluene by t-butylation of toluene with t-butylalcohol over mesoporous Al-MCM-41 molecular sieves.
- BCREC Publishing Group. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
- ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-tert-Butyltoluene.
- Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?.
- Organic Syntheses. (n.d.). Procedure Details.
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxyphenol.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of tert-Butoxycyclohexane.
- ChemicalBook. (n.d.). 4-tert-Butoxystyrene.
- ChemicalBook. (n.d.). (4-TERT-BUTOXY-PHENYL)-METHANOL synthesis.
- PubChem. (n.d.). 4-tert-Butyltoluene.
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Stability and degradation of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- under acidic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, more commonly known as 1-(tert-butoxy)-4-methylbenzene or tert-butyl 4-tolyl ether. This document is designed for researchers, scientists, and drug development professionals who utilize this compound, often as a protecting group for the phenolic hydroxyl of p-cresol. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success and integrity of your experiments.
Core Principle: The Mechanism of Acid-Catalyzed Degradation
The utility of the tert-butyl ether as a protecting group hinges on its stability under basic and neutral conditions, contrasted with its controlled lability under acidic conditions.[1] The degradation, or deprotection, is a classic acid-catalyzed cleavage reaction that proceeds through a stable carbocation intermediate.[2][3]
The reaction mechanism generally follows an SN1 or E1 pathway:[2][3][4]
-
Protonation: The ether oxygen is protonated by a strong acid, forming an oxonium ion. This makes the ether a better leaving group.
-
Heterolysis: The carbon-oxygen bond cleaves, releasing the stable tertiary carbocation (tert-butyl cation) and the deprotected phenol (p-cresol). This step is typically the rate-determining step of the reaction.
-
Fate of the Carbocation: The tert-butyl cation is neutralized in one of two ways:
-
E1 Pathway: It undergoes elimination of a proton, releasing isobutylene as a volatile gas. This is often favored, especially with non-nucleophilic acids like trifluoroacetic acid (TFA).[3]
-
SN1 Pathway: It is trapped by a nucleophile. If water is present, tert-butyl alcohol (TBA) is formed.[5] If a hydrohalic acid like HBr is used, tert-butyl bromide will be the product.[4]
-
Caption: Acid-catalyzed degradation pathway of 1-(tert-butoxy)-4-methylbenzene.
Troubleshooting Guide
This section addresses specific issues you may encounter during the acid-mediated deprotection of 1-(tert-butoxy)-4-methylbenzene.
Q1: My deprotection reaction is incomplete or sluggish. What are the potential causes and solutions?
This is a common issue that can often be resolved by systematically evaluating your reaction conditions.
-
Insufficient Acid Strength or Concentration: The tert-butyl ether is relatively stable and requires a sufficiently strong acid for efficient cleavage. Dilute or weak acids may not be effective.
-
Solution: Increase the concentration of the acid or switch to a stronger one. Trifluoroacetic acid (TFA), often used in concentrations of 20-50% in a solvent like dichloromethane (DCM), is highly effective.[6][7] For a milder alternative, aqueous phosphoric acid (85 wt%) can be used, though it may require more equivalents and slightly elevated temperatures.[8][9]
-
-
Low Temperature: Like most chemical reactions, the cleavage rate is temperature-dependent.
-
Solution: If the reaction is slow at room temperature, consider gently warming the mixture to 40-50 °C.[7] However, be cautious, as higher temperatures can promote side reactions.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction by affecting solubility and the effective acidity of the catalyst.
-
Presence of a Basic Moiety: If your substrate contains a basic functional group (e.g., an amine), it will neutralize the acid catalyst, requiring more than a catalytic amount.
-
Solution: Use a stoichiometric excess of acid to account for any basic groups within your molecule.
-
| Reagent System | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT | Standard, fast, and efficient. Volatile and corrosive.[3][6] |
| Aqueous Phosphoric Acid (H₃PO₄) | 5 equiv. 85% H₃PO₄ in THF or Toluene, RT to 50 °C | Milder, environmentally benign option. May be slower.[8][9] |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Acetic Acid, RT | Common and effective, but may not be compatible with all functional groups. |
| Zinc Bromide (ZnBr₂) | Stoichiometric amounts in DCM, RT | A Lewis acid option that can offer different selectivity.[10] |
Q2: I'm observing unexpected byproducts in my reaction mixture. What could they be?
The formation of byproducts is typically linked to the reactivity of the tert-butyl carbocation intermediate.
-
Friedel-Crafts Alkylation: The highly reactive tert-butyl cation can re-alkylate the electron-rich aromatic ring of the product, p-cresol, or another aromatic molecule. This leads to C-alkylated impurities.
-
Solution: Run the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of this side reaction. Using a "cation scavenger," such as triethylsilane (TES) or thioanisole, can also be effective. These scavengers are more reactive towards the carbocation than the aromatic ring, thus preventing re-alkylation.
-
-
Solvent-Derived Byproducts: The carbocation can be trapped by the solvent or trace impurities. For example, if using acetonitrile as a solvent, a Ritter reaction can occur. If water is present, tert-butyl alcohol will form.[5]
-
Solution: Use a non-nucleophilic, aprotic solvent like DCM or toluene. Ensure all reagents and glassware are dry if the formation of tert-butyl alcohol is a concern.
-
-
Oligomerization of Isobutylene: The isobutylene gas formed can polymerize under strongly acidic conditions, leading to a complex mixture of hydrocarbon byproducts.
-
Solution: This is more common with prolonged reaction times or high temperatures. Ensure the reaction is monitored and stopped once the starting material is consumed.
-
Q3: How can I selectively cleave the tert-butyl ether in the presence of other acid-sensitive groups?
Selectivity is a significant challenge in complex molecule synthesis. The key is to exploit the subtle differences in the lability of various protecting groups.
-
tert-Butyl Ether vs. Boc Group: N-Boc (tert-butoxycarbonyl) groups are generally more acid-labile than tert-butyl ethers. It is very difficult to remove a tert-butyl ether without also cleaving a Boc group using standard acidic conditions.[10]
-
tert-Butyl Ether vs. Silyl Ethers (TBDMS, TIPS): tert-Butyl ethers are cleaved by protic acids (TFA, HCl), whereas silyl ethers are typically removed with fluoride ion sources (e.g., TBAF). However, silyl ethers can also be labile to strong acids. Mild acidic conditions, like aqueous phosphoric acid, have been shown to cleave tert-butyl ethers while leaving TBDMS ethers intact.[8][9] This makes it a valuable reagent for achieving this specific selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 1-(tert-butoxy)-4-methylbenzene?
This compound is generally stable under neutral and basic conditions, making it an excellent choice for protecting phenols during reactions like esterification, alkylation (with non-acidic reagents), or reactions involving organometallics at low temperatures.[11][12] Its primary liability is to strong acids.[2][13]
Q2: What are the definitive degradation products under acidic conditions?
The primary and expected products are p-cresol and isobutylene .[3] Depending on the reaction conditions and the presence of nucleophiles, tert-butyl alcohol (from water) or other tert-butyl adducts may also be formed as secondary products.[5]
Q3: Which analytical techniques are best for monitoring the degradation/deprotection reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy method. The product, p-cresol, is more polar than the starting ether, so it will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative monitoring. You will observe the peak for the starting material decrease while a new peak for p-cresol appears at an earlier retention time (on a reverse-phase column).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both monitoring the reaction and identifying volatile byproducts like isobutylene or tert-butyl alcohol.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and check for impurities. The disappearance of the characteristic singlet for the tert-butyl group (~1.3 ppm) and the appearance of a phenolic -OH proton are key indicators of reaction completion.
Q4: Are there any non-acidic methods to cleave a tert-butyl ether?
While acid-catalyzed cleavage is the most common and practical method, other options exist, though they are less frequently used for aryl tert-butyl ethers:
-
Thermolytic Cleavage: Heating the compound in a high-boiling solvent may induce elimination of isobutylene, but this often requires harsh conditions that may not be suitable for complex molecules.[7]
-
Lewis Acid Catalysis: Reagents like ZnBr₂ or CeCl₃·7H₂O/NaI provide an alternative to protic acids and may offer different selectivity profiles.[9][10]
Validated Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard and robust method for the complete removal of the tert-butyl protecting group.
-
Preparation: Dissolve 1-(tert-butoxy)-4-methylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Place the flask in an ice-water bath (0 °C).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 2-5 eq, or as 25% v/v of the total solvent) dropwise to the stirred solution. Caution: TFA is highly corrosive.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until all starting material is consumed.[6]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting crude p-cresol can be purified by silica gel chromatography, distillation, or recrystallization.
Protocol 2: Workflow for Monitoring Deprotection by HPLC
Accurate real-time monitoring is crucial for optimizing reaction conditions and preventing byproduct formation.
Caption: Experimental workflow for monitoring the deprotection reaction via HPLC.
Critical Step: Quenching. It is essential to immediately stop the reaction in the withdrawn aliquot to get an accurate snapshot of the reaction's progress.[6] This is achieved by rapid dilution in a quenching solvent like cold methanol, which neutralizes the catalytic effect of the acid.[6]
References
- Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
- Pearson Education, Inc. What conditions are typically required to deprotect a tert-butyl ether?. Pearson+.
- Scialdone, M. A., & Shuey, S. W. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 72(16), 6215-6218.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- BenchChem (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
- Organic Chemistry Portal. tert-Butyl Ethers.
- CymitQuimica. CAS 6669-13-2: tert-Butyl phenyl ether.
- Church, D. F., & Pryor, W. A. (1985). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 19(7), 654-657.
- BenchChem (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
- Sridevi, G., & Rajagopal, R. (2007). Protection of Phenols as t-Butyl Ethers under Mild Conditions. Journal of Chemical Research, 2007(1), 54-55.
- BenchChem (2025). Stability of the tert-Butyl (tBu)
- BenchChem (2025). Unlocking the Potential of Tert-Butyl Phenyl Glycidyl Ethers: A Technical Guide for Researchers.
- University of New Hampshire Scholars' Repository. (2006).
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Rohwer, H., Táncsics, A., & Müller, R. H. (2010). Formation of Alkenes via Degradation of tert-Alkyl Ethers and Alcohols by Aquincola tertiaricarbonis L108 and Methylibium spp. Applied and Environmental Microbiology, 76(15), 5072-5080.
- Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.
- Wikipedia. Ether cleavage.
- Mezcua, M., Agüera, A., Hernando, M. D., et al. (2003). Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection.
- McMurry, J. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition.
- Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304).
- Sigma-Aldrich. 1-(tert-Butoxy)-4-methylbenzene | 15359-98-5.
- Ohkubo, N., Hashimoto, A. H., Iwasaki, K., & Yagi, O. (2006). Biodegradation of Methyl tert-Butyl Ether by Mycobacterium spp. Bioscience, Biotechnology, and Biochemistry, 70(3), 648-654.
- Hanson, J. R., Hatzinger, P. B., & McClay, K. (1999). Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture. Applied and Environmental Microbiology, 65(11), 4788-4792.
- AChemBlock. 1-tert-Butoxy-4-methylbenzene 95.00% | CAS: 15359-98-5.
- Stenutz, R. 1-tert-butyl-4-methylbenzene.
- Stenutz, R. 1-butoxy-4-methylbenzene.
- PubChem. 4-tert-Butyltoluene.
- González-Mariño, I., et al. (2020). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by...
- Piel, K. M., & Wilson, R. X. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Environmental Science & Technology, 35(19), 3954-3961.
- Digital Commons @ Cal Poly. (2014).
- Selvam, P., & Kumar, R. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
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Removing unreacted starting materials from 4-tert-butoxytoluene
Welcome to the Technical Support Center for the purification of 4-tert-butoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity 4-tert-butoxytoluene. Drawing from established chemical principles and field-proven techniques, this document will navigate the common challenges associated with removing unreacted starting materials and other impurities.
Introduction to Purification Challenges
The synthesis of 4-tert-butoxytoluene, commonly achieved through a Williamson ether synthesis, involves the reaction of 4-tert-butylphenol with a tert-butylating agent, often in the presence of a strong base like potassium tert-butoxide. The primary purification challenge lies in the efficient removal of unreacted 4-tert-butylphenol and residual base, which can be difficult to separate from the desired ether product due to their similar non-polar characteristics. This guide provides a systematic approach to tackling these separation challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may be encountered during the purification of 4-tert-butoxytoluene in a question-and-answer format.
Question 1: My crude 4-tert-butoxytoluene contains a significant amount of unreacted 4-tert-butylphenol. What is the most effective way to remove it?
Answer:
The most effective and common method for removing phenolic impurities from an ether is through an acid-base extraction . This technique leverages the acidic nature of the phenol to convert it into a water-soluble salt, which can then be easily separated from the neutral organic product.
Causality: 4-tert-butylphenol, due to its hydroxyl group attached to the aromatic ring, is weakly acidic (pKa ≈ 10).[1][2] By washing the crude product (dissolved in an organic solvent) with a basic aqueous solution, the phenol is deprotonated to form the corresponding phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral 4-tert-butoxytoluene remains in the organic phase.
Experimental Protocol: Acid-Base Extraction to Remove 4-tert-butylphenol
-
Dissolution: Dissolve the crude 4-tert-butoxytoluene in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. The volume of the solvent should be sufficient to ensure complete dissolution.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The upper layer will typically be the organic phase containing your product, and the lower layer will be the aqueous phase containing the sodium 4-tert-butylphenoxide.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: For efficient removal, repeat the extraction with a fresh portion of 1 M NaOH solution.
-
Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.
-
Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified 4-tert-butoxytoluene.
Question 2: After the basic wash, my organic layer is still contaminated. How can I further purify the 4-tert-butoxytoluene?
Answer:
If impurities persist after an acid-base extraction, distillation or flash column chromatography are excellent subsequent purification steps. The choice between the two depends on the nature of the remaining impurities and the scale of your reaction.
For impurities with significantly different boiling points, distillation is a highly effective method.
Causality: Distillation separates compounds based on differences in their volatilities (boiling points). 4-tert-butoxytoluene has a boiling point of 220 °C[3], while the starting material, 4-tert-butylphenol, has a boiling point of 236-238 °C.[2] This difference, while not vast, is often sufficient for separation by fractional distillation.
Experimental Protocol: Fractional Distillation of 4-tert-butoxytoluene
-
Setup: Assemble a fractional distillation apparatus. A Vigreux column is often sufficient for this separation. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude 4-tert-butoxytoluene. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of 4-tert-butoxytoluene (around 220 °C at atmospheric pressure). Monitor the temperature at the still head closely; a stable temperature indicates the collection of a pure fraction.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC, NMR) to confirm purity.
For impurities with similar boiling points or for smaller scale purifications, flash column chromatography is the preferred method.
Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4] Since 4-tert-butoxytoluene (an ether) is less polar than 4-tert-butylphenol (a phenol), it will travel faster through the silica gel column with a non-polar eluent, allowing for their separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give a retention factor (Rf) of ~0.3 for the 4-tert-butoxytoluene and a lower Rf for the 4-tert-butylphenol.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to accelerate the flow.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Question 3: I have residual potassium tert-butoxide in my product. How do I remove it?
Answer:
Potassium tert-butoxide is a strong base and is highly reactive with water.[5] It can be easily removed during the aqueous workup of the reaction.
Causality: Potassium tert-butoxide reacts with water to form potassium hydroxide and tert-butanol, both of which are soluble in the aqueous phase.
Experimental Protocol: Quenching and Extraction
-
Quenching: Carefully and slowly add water to the reaction mixture to quench any remaining potassium tert-butoxide. This is an exothermic reaction, so cooling the reaction vessel in an ice bath is recommended.
-
Extraction: Proceed with the standard aqueous workup and acid-base extraction as described in the answer to Question 1. The potassium hydroxide and tert-butanol will be removed into the aqueous layer.
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical properties to consider for the purification of 4-tert-butoxytoluene?
A1: The key physical properties are the boiling points and solubilities of the product and potential impurities.
Compound Boiling Point (°C) Solubility 4-tert-butoxytoluene 220[3] Insoluble in water, soluble in organic solvents. 4-tert-butylphenol 236-238[2] Sparingly soluble in water, soluble in organic solvents and aqueous base.[1] Potassium tert-butoxide Decomposes at 256-258 Reacts with water, soluble in THF and tert-butanol.[3][5] -
Q2: Can I use a weaker base than sodium hydroxide for the extraction of 4-tert-butylphenol?
A2: While a strong base like NaOH is very effective, a weaker base like sodium bicarbonate is generally not sufficient to deprotonate a phenol completely. It is best to use a hydroxide solution to ensure the complete conversion of the phenol to its water-soluble phenoxide salt.
-
Q3: My 4-tert-butoxytoluene appears to be degrading during distillation. What could be the cause?
A3: Ethers can be susceptible to cleavage at high temperatures, especially in the presence of acidic impurities. Ensure that all acidic residues have been removed by a thorough aqueous workup before distillation. Performing the distillation under reduced pressure will lower the boiling point and minimize thermal degradation.
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification of 4-tert-butoxytoluene.
Caption: Decision workflow for the purification of 4-tert-butoxytoluene.
References
-
Sciencemadness Wiki. Potassium tert-butoxide. [Link]
-
Wikipedia. 4-tert-Butylphenol. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
PubChem. 4-tert-Butyltoluene. [Link]
-
The Good Scents Company. 4-tert-butyl toluene. [Link]
- Google Patents.
-
ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?. [Link]
-
PubChem. 4-tert-Butylphenol. [Link]
-
Scribd. Separation of Phenol From Given Organic Mixture Us.... [Link]
-
Quora. How to extract phenol from an organic layer. [Link]
-
Vinati Organics Ltd. Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol. [Link]
-
Quora. How can a phenol-alcohol mixture be separated?. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
YouTube. Acid base extraction. [Link]
-
OSPAR Commission. 4-tert-butyltoluene. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents.
-
Synarchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Organic Syntheses. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents.
-
MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. Running a flash column. [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
Frontiers. Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles. [Link]
-
Semantic Scholar. Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. [Link]
- Google Patents. Method for producing 4-tert-butylphenol.
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- 3. CAS # 15359-98-5, 4-tert-Butoxytoluene, tert-Butyl p-tolyl ether, 4-Methylphenyl tert-butyl ether, tert-Butyl 4-methylphenyl ether, p-tert-Butoxytoluene - chemBlink [chemblink.com]
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Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Alkylation of Toluene
Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylating toluene. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, maximize yields, and ensure the selective synthesis of your target molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Friedel-Crafts alkylation of toluene, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Multiple Alkylated Species
Q: My reaction is producing a mixture of di- and tri-alkylated toluenes, resulting in a low yield of the desired mono-alkylated product. What is causing this, and how can I improve the selectivity?
A: This phenomenon, known as polysubstitution , is a classic challenge in Friedel-Crafts alkylation.[1][2][3] The root cause lies in the nature of the reaction itself. The initial alkylation of toluene introduces an alkyl group, which is an electron-donating group. This activates the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting toluene.[2][3][4] Consequently, it can readily undergo further alkylation.
Solutions:
-
Adjust Stoichiometry: The most direct strategy to suppress polysubstitution is to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent.[5][6] This increases the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive mono-alkylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes help to favor mono-alkylation by reducing the overall reactivity of the system. However, be mindful that excessively low temperatures may hinder the reaction's progress altogether.
-
Consider Friedel-Crafts Acylation Followed by Reduction: A robust and often preferred alternative is to perform a two-step sequence. First, conduct a Friedel-Crafts acylation , which introduces an acyl group onto the toluene ring. The acyl group is electron-withdrawing and deactivates the ring, effectively preventing further substitution.[1][3][7][8][9] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[6] This approach provides excellent control over mono-substitution.[9]
Caption: Carbocation rearrangement pathway in Friedel-Crafts alkylation.
Issue 3: The Reaction Fails to Initiate or Proceeds with Very Low Conversion
Q: I have set up my Friedel-Crafts alkylation of toluene, but I'm recovering mostly unreacted starting material. What could be wrong?
A: Several factors can lead to low or no conversion in a Friedel-Crafts reaction.
Potential Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. [10]Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. [10][11] * Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and ensure your reagents are dry. Handle the AlCl₃ quickly in a dry environment to minimize exposure to atmospheric moisture. [10][12]2. Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier, especially if you are running the reaction at a very low temperature to control selectivity.
-
Solution: While monitoring for side reactions, consider moderately increasing the reaction temperature. A slight increase can sometimes be sufficient to initiate the reaction without significantly promoting polysubstitution.
-
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are generally unsuccessful on aromatic rings that contain strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), cyano (-CN), or carbonyl groups. [1][7][13][14]While toluene's methyl group is activating, ensure your starting material has not been inadvertently contaminated with a deactivating species.
-
Solution: Purify your toluene if contamination is suspected. If you are working with a different, substituted aromatic ring, be aware of this limitation. [13]
-
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid should I choose for my Friedel-Crafts alkylation of toluene?
A: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid used for Friedel-Crafts reactions. [13][15]Other options include FeCl₃, BF₃, and SbCl₅. [1][7][16]For industrial applications or greener chemistry approaches, solid acid catalysts like zeolites are increasingly used. [17][18][19]The choice of catalyst can influence selectivity and reactivity, so it may be a parameter worth screening for your specific application.
Q2: What is the optimal temperature for the alkylation of toluene?
A: The optimal temperature is a balance between reaction rate and selectivity. Higher temperatures can lead to increased rates but also favor polysubstitution and potentially rearrangement. [20]For the alkylation of toluene, reactions are often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. [6]However, the ideal temperature depends on the specific alkylating agent and catalyst being used. For instance, alkylation with tert-butyl alcohol over a zeolite catalyst has been performed at 190°C. [19]It is recommended to start with literature procedures and optimize from there.
Q3: Can I use alcohols or alkenes as alkylating agents instead of alkyl halides?
A: Yes, both alkenes and alcohols can serve as precursors to the carbocation electrophile in the presence of a suitable acid catalyst. [13][20]For example, reacting toluene with propene in the presence of an acid catalyst like H₃PO₄ is a common industrial method for producing cumene. [20]Alcohols can be protonated by strong acids like H₂SO₄ or activated by Lewis acids to form the necessary carbocation. [13] Q4: How do solvents affect the Friedel-Crafts alkylation of toluene?
A: The choice of solvent can influence the outcome of the reaction. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often used. [21]In some cases, a large excess of the aromatic reactant (toluene itself) can serve as the solvent. Polar solvents like nitrobenzene can sometimes alter the product distribution, favoring the thermodynamically more stable product. [21]It is crucial that the solvent is anhydrous to prevent catalyst deactivation. Q5: My aromatic substrate has an amine (-NH₂) group. Why is the Friedel-Crafts reaction not working?
A: Aromatic rings substituted with basic groups containing lone pairs, such as -NH₂, -NHR, or -NR₂, do not undergo Friedel-Crafts reactions. [7][15]The lone pair on the nitrogen atom will react with the Lewis acid catalyst, forming a complex. [7]This creates a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack. [7]
Data Summary
The following table summarizes the effect of various catalysts and conditions on the alkylation of toluene, providing an overview of expected outcomes.
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Key Outcome / Selectivity | Reference |
| Toluene | tert-Butyl Alcohol | Fe₂O₃/Hβ Zeolite | 190 | 81.5% selectivity for p-tert-butyltoluene | [19] |
| Toluene | Methyl Chloride | AlCl₃ | 0 | Mixture of o-, m-, p-xylene (54%, 17%, 29%) | [22] |
| Toluene | Methyl Chloride | AlCl₃ | 25 | Mixture of o-, m-, p-xylene (3%, 69%, 28%) | [22] |
| Benzene | 1-Chlorobutane | AlCl₃ | 0 | ~2:1 ratio of sec-butylbenzene to n-butylbenzene | [5] |
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride
This protocol describes a standard procedure for the synthesis of tert-butyltoluene.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Dilute HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Add 100 mL of anhydrous toluene to the flask. With stirring, slowly add 5 g of anhydrous aluminum chloride (AlCl₃) in portions.
-
Addition of Alkylating Agent: Add 10 mL of tert-butyl chloride to the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene/AlCl₃ mixture over 30 minutes. Maintain the reaction temperature between 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker to quench the reaction and decompose the catalyst complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of dilute HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (excess toluene) by rotary evaporation. The crude product can be further purified by distillation.
Protocol 2: Synthesis of n-Propyltoluene via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is designed to produce a primary alkyltoluene, avoiding carbocation rearrangement.
Step A: Friedel-Crafts Acylation of Toluene with Propanoyl Chloride
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an HCl trap.
-
Catalyst Suspension: Add 15.0 g (0.112 mol) of anhydrous AlCl₃ and 50 mL of anhydrous dichloromethane to the flask and cool the mixture in an ice bath.
-
Reagent Addition: Add a solution of 9.2 g (0.10 mol) of toluene and 9.3 g (0.10 mol) of propanoyl chloride in 25 mL of dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Reaction: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Carefully pour the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude methylpropiophenone. Step B: Clemmensen Reduction of Methylpropiophenone
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring 20 g of zinc powder with 2 g of mercury(II) chloride in 30 mL of 5% HCl for 5 minutes. Decant the liquid and wash the solid zinc amalgam with water.
-
Reduction: To a flask containing the amalgamated zinc, add 50 mL of water, 100 mL of concentrated HCl, 50 mL of toluene, and the crude methylpropiophenone from Step A.
-
Reflux: Heat the mixture to reflux and maintain reflux for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and remove the toluene under reduced pressure. Purify the resulting n-propyltoluene by distillation.
References
- An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol - Benchchem.
- Friedel-Crafts Alkyl
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.
- EAS Reactions (3)
- Friedel-Crafts Alkylation Reaction Mechanism With Examples - Chemistry Learner.
- Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem.
- Use Figure 16-11 to explain why Friedel–Crafts alkyl
- Troubleshooting carbocation rearrangements in Friedel-Crafts alkyl
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction (LibreTexts).
- Friedel-Crafts Alkyl
- Friedel-Crafts Alkylation Reaction - Mettler Toledo (Acyl
- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange.
- managing catalyst deactivation in Friedel-Crafts reactions - Benchchem.
- minimizing polysubstitution in Friedel-Crafts reactions - Benchchem.
- Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.
- FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLIC
- Friedel Crafts Acylation And Alkyl
- 12Electrophilic Aromatic Substitution Friedel-Crafts Acyl
- Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acyl
- friedel-crafts reactions of benzene and methylbenzene - Chemguide.
- Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts - ACS Public
- Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
- How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange.
- Friedel-Crafts Alkyl
- avoiding side reactions in Friedel-Crafts alkyl
- Freidel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Use Figure 16-11 to explain why Friedel–Crafts alkylations often give pol.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. beyondbenign.org [beyondbenign.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 15. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
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Technical Support Center: A Researcher's Guide to 4-tert-butoxytoluene
Welcome to the technical support center for 4-tert-butoxytoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. My objective is to provide you with practical, field-tested insights into the common challenges associated with the purity of commercially available 4-tert-butoxytoluene. We will explore the origins of common impurities, their impact on experimental outcomes, and robust methods for their detection and removal.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the primary impurities I should be aware of in commercial 4-tert-butoxytoluene, and what are their sources?
The purity of any reagent is paramount for reproducible and reliable experimental results. In the case of 4-tert-butoxytoluene, the most common impurities are directly linked to its synthesis, which is typically an acid-catalyzed etherification of p-cresol with isobutylene.
-
Unreacted p-Cresol: This is the most prevalent impurity. The etherification reaction may not proceed to completion, leaving residual acidic p-cresol in the final product.
-
Isobutylene Dimers/Oligomers: Isobutylene, the source of the tert-butyl group, can polymerize under the acidic conditions of the synthesis, leading to the formation of various branched alkenes.
-
Positional Isomers (e.g., 2-tert-butoxytoluene): While the methyl group of p-cresol strongly directs the etherification to the para position, trace amounts of other cresol isomers (ortho- or meta-cresol) in the starting material can lead to the formation of their corresponding tert-butyl ethers.
-
Products of Ether Cleavage: The tert-butyl ether linkage is susceptible to cleavage under acidic conditions, which can regenerate p-cresol and isobutylene. This can occur during synthesis, workup, or even improper storage.
-
Residual Solvents: Solvents used during the synthesis and purification, such as toluene, hexanes, or ethyl acetate, may be present in trace amounts.[1]
-
Byproducts of Side Reactions: High temperatures or incorrect stoichiometry during synthesis can lead to side reactions. For instance, in analogous Friedel-Crafts reactions, byproducts like di-tert-butylated products can form.[2] While less common in this specific etherification, it's a possibility to consider.
dot graph TD; A[p-Cresol + Isobutylene] -->|H+ Catalyst| B(4-tert-butoxytoluene); A -->|Incomplete Reaction| C[Unreacted p-Cresol]; subgraph "Side Reactions" D[Isobutylene] -->|H+| E[Isobutylene Dimers/Oligomers]; B -->|H+, Heat| C; end style B fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
Caption: Synthesis and impurity pathways for 4-tert-butoxytoluene.
Q2: My reaction is underperforming, and I suspect an issue with my 4-tert-butoxytoluene. How can impurities affect my experiment?
Impurities can sabotage your reaction in several ways:
-
Stoichiometric Inaccuracy: If you are calculating molar equivalents based on the weight of the reagent, the presence of impurities means you are adding less of the active compound than intended. For example, if your bottle contains 5% p-cresol by weight, you are consistently under-dosing your reaction by 5%.
-
Competing Reactions: The phenolic hydroxyl group of residual p-cresol is nucleophilic and acidic. It can compete with your intended substrate, quench bases, or react with electrophilic reagents, leading to unwanted byproducts and reduced yield.
-
Catalyst Inhibition: If your reaction employs a sensitive catalyst, impurities can act as inhibitors or poisons, slowing down or completely halting the catalytic cycle.
-
Downstream Purification Challenges: The presence of impurities can complicate the purification of your desired product, especially if they have similar physical properties (e.g., boiling point, polarity).
Q3: I'm observing an unexpected broad singlet in my ¹H NMR spectrum. Could this be an impurity?
Yes, a broad singlet that exchanges with D₂O is a classic sign of a phenolic proton from p-cresol. The chemical shift of this proton can vary depending on the solvent and concentration. Furthermore, the aromatic protons of p-cresol will appear as two distinct doublets, which may overlap with the signals from your product or other aromatic species, complicating spectral interpretation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues that may arise from impure 4-tert-butoxytoluene.
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action |
| Low or Inconsistent Reaction Yields | Unreacted p-Cresol: Affects stoichiometry and may participate in side reactions. | 1. Quantify the purity of the reagent using GC-MS. 2. Purify the reagent via a basic wash (see Protocol 2). |
| Unexpected Byproducts | p-Cresol: The nucleophilic -OH group reacts with electrophiles. | 1. Analyze the byproduct structure to see if it incorporates the p-cresol moiety. 2. Purify the starting material. |
| Complex ¹H NMR Spectrum | p-Cresol, Isomers, or Solvents: Additional peaks obscure the signals of the desired product. | 1. Perform a D₂O shake to identify exchangeable protons. 2. Run a GC-MS analysis to identify all volatile components (see Protocol 1). |
| Reaction Fails to Initiate | Catalyst Poisoning by p-Cresol: The acidic proton or lone pairs on the oxygen can interfere with catalytic activity. | 1. Ensure the reagent is free of acidic impurities. 2. Consider passing the reagent through a plug of neutral alumina before use. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for identifying and quantifying volatile impurities.
-
Sample Preparation: Prepare a dilute solution of your 4-tert-butoxytoluene (e.g., 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3][4]
-
GC Parameters (Typical):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram. Identify the main peak for 4-tert-butoxytoluene and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). The relative percentage of each impurity can be estimated from the peak areas (assuming similar response factors).
Protocol 2: Purification by Aqueous Base Extraction
This protocol effectively removes acidic impurities like p-cresol.
-
Dissolution: Dissolve the 4-tert-butoxytoluene in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane (approx. 5-10 volumes).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution.[5] The volume of the NaOH solution should be about one-third of the organic layer's volume. Shake gently for 1-2 minutes and allow the layers to separate. The p-cresol will be deprotonated to sodium p-cresolate, which is soluble in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the wash with fresh 1 M NaOH solution.
-
Neutralization Wash: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual NaOH and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Final Purification (Optional): For the highest purity, the resulting oil can be further purified by fractional distillation under reduced pressure.[5]
References
-
ChemBK. (2023). 589-63-9. Retrieved from [Link]
-
OSPAR Commission. (2003). OSPAR background document on 4-tert-bytyltoluene. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyltoluene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-octanone butyl propyl ketone. Retrieved from [Link]
-
SPEX CertiPrep. (2017). Certified Reference Materials Catalog. Retrieved from [Link]
-
RIFM. (2020). tert-butyltoluene, CAS Registry Number 98-51-1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl toluene. Retrieved from [Link]
-
Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Semantic Scholar. Retrieved from [Link]
-
Organic Syntheses. (2016). Organic Syntheses Procedure. Retrieved from [Link]
-
Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). Retrieved from [Link]
-
Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in the Synthesis of p-tert-butyltoluene
Welcome to the Technical Support Center dedicated to addressing catalyst deactivation in the synthesis of p-tert-butyltoluene (PTBT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing catalyst performance and longevity. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you optimize your synthetic routes.
The synthesis of PTBT, a crucial intermediate for fragrances, pharmaceuticals, and polymers, is predominantly achieved via Friedel-Crafts alkylation of toluene.[1][2] While effective, this reaction is highly susceptible to catalyst deactivation, a primary cause of decreased yield, poor selectivity, and process inefficiencies. This guide will explore the common deactivation pathways for both homogeneous Lewis acid catalysts and heterogeneous solid acid catalysts (zeolites) and provide actionable solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues, providing a logical progression from symptom to cause to solution.
Issue 1: Rapid Loss of Toluene Conversion and Premature Reaction Stalling
Q: My reaction starts well, but the conversion of toluene plateaus or stops completely long before reaching the expected yield. What is causing this premature catalyst deactivation?
A: This is a classic symptom of rapid catalyst deactivation. The underlying cause depends heavily on the type of catalyst you are using.
For Heterogeneous Zeolite Catalysts (e.g., USY, H-BEA, ZSM-5):
The most probable cause is coke formation , where heavy, carbonaceous byproducts deposit on the catalyst, physically blocking active sites and pores.[3][4][5] This process is often accelerated by specific reaction conditions.
-
Causality: At high temperatures or with a high concentration of the alkylating agent (like tert-butanol or isobutylene), side reactions such as oligomerization of the alkylating agent can occur.[6] These oligomers are bulky and can become trapped within the zeolite's microporous structure, eventually forming coke and rendering the active sites inaccessible.[4][7]
-
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure your toluene and alkylating agent are free from contaminants that could act as coke precursors.
-
Optimize Toluene/Alkylating Agent Molar Ratio: Use a large excess of toluene relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with toluene rather than itself, minimizing oligomerization.[8]
-
Adjust Reaction Temperature: Excessively high temperatures can accelerate coking and other side reactions.[8] Conversely, a temperature that is too low may result in poor conversion.[9] An optimal temperature exists that maximizes both conversion and selectivity while minimizing deactivation. For vapor-phase synthesis over USY zeolite, this is often around 120 °C.[3][6]
-
Consider Catalyst Modification: Modifying zeolites, for instance by creating a hierarchical pore structure (micro-mesoporous), can improve mass transfer of bulky molecules and reduce the rate of deactivation by coke.[10][11]
-
For Homogeneous Lewis Acid Catalysts (e.g., AlCl₃):
The primary culprit is almost always moisture contamination .
-
Causality: Lewis acids like aluminum chloride are extremely hygroscopic and react violently with water. This hydrolysis reaction forms aluminum hydroxide and HCl, which are catalytically inactive for the Friedel-Crafts reaction.[9][12]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried).
-
Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Perform Reaction Under Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent atmospheric moisture from entering the system.
-
Issue 2: Decreasing Selectivity to p-tert-butyltoluene (PTBT) Over Time
Q: In my continuous flow reactor, I'm observing a gradual decrease in the selectivity for the desired para-isomer and an increase in the meta-isomer and other byproducts. Why is this happening?
A: This shift in selectivity is a more subtle indicator of catalyst deactivation, particularly with zeolite catalysts. It suggests a change in the catalyst's shape-selective properties.
-
Causality: The initial high selectivity towards the para-isomer in many zeolites (like H-Mordenite) is due to "shape selectivity," where the catalyst's pore structure sterically favors the formation of the less bulky para-isomer.[2][13] As coke begins to form, it can deposit at the pore mouths.[6] This partial blockage can alter the diffusion pathways and the steric environment of the active sites, leading to a loss of shape selectivity and allowing the formation of the thermodynamically more stable but less desired meta-isomer.[6]
-
Troubleshooting & Optimization:
-
Analyze Coke Deposition: Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify coke content.
-
Implement a Regeneration Cycle: For continuous processes, a regeneration protocol is essential. The most common method for zeolites is to burn off the coke in a controlled manner.
-
Adjust Space Velocity: In a flow system, a lower weight hourly space velocity (WHSV) can sometimes lead to higher conversion but may also accelerate coking. Finding an optimal WHSV is key to maximizing catalyst lifetime and selectivity.
-
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms leading to catalyst deactivation in PTBT synthesis.
Caption: Major pathways of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for p-tert-butyltoluene synthesis?
A1: Historically, homogeneous Lewis acids like AlCl₃ and Brønsted acids such as H₂SO₄ and HF were common.[1] However, due to issues with corrosion, catalyst reusability, and waste disposal, the industry has largely shifted towards solid acid catalysts.[14] Zeolites are now widely used due to their high acidity, thermal stability, and shape-selective properties that favor the production of the para-isomer.[2] Common examples include USY (Ultra-Stable Y), H-Mordenite, H-Beta (H-BEA), and ZSM-5.[13][15]
Q2: Can a deactivated zeolite catalyst be regenerated? If so, how?
A2: Yes, one of the major advantages of zeolite catalysts is their regenerability. The primary cause of deactivation, coke deposition, can be reversed. The most effective and widely used method is calcination .[5][6] This involves heating the catalyst in the presence of air or an oxygen-containing gas to a high temperature (typically 500-550 °C) to combust the carbonaceous deposits.[3][12] After successful regeneration, the catalyst can recover most of its initial activity and selectivity.[6]
Q3: How does the choice of alkylating agent (e.g., tert-butanol vs. isobutylene) affect catalyst deactivation?
A3: Both tert-butanol (TBA) and isobutylene are common alkylating agents.[1] The reaction with TBA is believed to proceed via dehydration to isobutylene, which is then protonated to form the reactive tert-butyl carbocation.[6][13] Using TBA can introduce water as a byproduct of this initial dehydration step. While small amounts of water can sometimes have a positive effect on the activity and selectivity of certain zeolites, excess water can lead to deactivation, especially at higher temperatures.[16] Isobutylene does not produce water in situ, but it is more prone to oligomerization, which is a key pathway to coke formation.[6] The choice often depends on raw material availability, cost, and the specific catalyst and process conditions being used.
Q4: My Friedel-Crafts reaction with AlCl₃ isn't working, even with dry glassware. What else could be wrong?
A4: Besides moisture, other factors can deactivate or inhibit a classic Friedel-Crafts reaction. If your toluene substrate is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring will be too deactivated for the reaction to proceed efficiently.[9] Additionally, in Friedel-Crafts acylation (which is not the direct route to PTBT but a related reaction), the ketone product can form a complex with the AlCl₃, effectively removing the catalyst from the reaction. This requires using stoichiometric amounts of the catalyst.[12] While this complexation is less of an issue in alkylation, it highlights the sensitivity of the catalyst.
Q5: How can I monitor catalyst deactivation during a long-term experiment?
A5: For a continuous flow process, the most direct way is to periodically sample the product stream and analyze it (e.g., by Gas Chromatography). A decline in toluene conversion and/or a shift in the p/m isomer ratio are clear indicators of deactivation. For batch reactions, if the reaction stalls, taking a sample of the catalyst post-reaction and analyzing it for coke content (TGA) or changes in surface area (BET analysis) can confirm deactivation.
Protocols and Data
Protocol: Regeneration of Coked Zeolite Catalyst
This protocol describes a standard laboratory procedure for regenerating a zeolite catalyst deactivated by coke deposition.
-
Catalyst Unloading: After the reaction, carefully unload the spent catalyst from the reactor in a well-ventilated fume hood.
-
Solvent Wash (Optional): Gently wash the catalyst with a non-polar solvent like hexane or toluene at room temperature to remove any loosely adsorbed organic molecules. Dry the catalyst in an oven at 100-120 °C for 4-6 hours to remove the solvent.
-
Calcination:
-
Place the dried, coked catalyst in a ceramic crucible and load it into a muffle furnace.
-
Begin heating the furnace under a slow flow of air or nitrogen.
-
Ramp the temperature to 550 °C at a controlled rate (e.g., 5 °C/min). A slow ramp prevents rapid, uncontrolled combustion that could damage the zeolite structure.
-
Hold the temperature at 550 °C for 3-5 hours in the presence of air to ensure complete combustion of the coke.[3][12]
-
-
Cooling and Storage:
-
After the hold period, switch the gas flow to dry nitrogen and allow the catalyst to cool to room temperature.
-
To prevent moisture absorption, transfer the cooled, regenerated catalyst to a desiccator for storage.[12] Store in a tightly sealed container until the next use.
-
Data Summary: Impact of Reaction Conditions on Catalyst Performance
The following table summarizes typical data showing the effect of temperature on USY zeolite performance in the vapor-phase tert-butylation of toluene with tert-butyl alcohol (TBA).
| Reaction Temperature (°C) | Toluene Conversion (%) | p-tert-butyltoluene (PTBT) Selectivity (%) | Reference |
| 100 | ~20 | ~90 | [3] |
| 120 | ~30 | ~89 | [3] |
| 140 | ~35 | ~85 | [3] |
| 160 | ~40 | ~78 | [3] |
Data synthesized from trends reported in the literature. Actual results may vary.[3][6] As shown, an optimal temperature exists (around 120 °C in this case) that provides a good balance between toluene conversion and selectivity for the desired para-isomer.[3] Higher temperatures increase conversion but can decrease para-selectivity due to side reactions and isomerization.[8]
Troubleshooting Decision Workflow
This diagram provides a logical workflow for troubleshooting common issues in PTBT synthesis.
Caption: A decision tree for troubleshooting catalyst issues.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-tert-Butyltoluene.
-
Shen, Y. M., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 1-7. [Link]
- BenchChem. (2025).
- Al-Khattaf, S., et al. (2023). Experimental and kinetic studies of the advantages of coke accumulation over Beta and Mordenite catalysts according to the pore. Journal of the Indian Chemical Society.
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Čejka, J., et al. (2007). Tert-butylation of toluene over zeolite catalysts. ResearchGate. [Link]
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Guisnet, M. (2002). Coke Formation on Zeolites. ResearchGate. [Link]
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Adawi, H. (2023). Reaction-Diffusion-Deactivation in Hierarchical Zeolite Catalysts for Liquid-Phase Hydrocarbons Upgrading. Princeton Dataspace. [Link]
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Jurenová, R., et al. (2007). tert-Butylation of toluene with isobutylene over zeolite catalysts: Influence of water. ResearchGate. [Link]
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Xu, L., et al. (2019). Hierarchical ZSM-5 Zeolite with Enhanced Catalytic Activity for Alkylation of Phenol with Tert-Butanol. MDPI. [Link]
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Minimizing polyalkylation in the production of 4-tert-butyltoluene
A Guide to Minimizing Polyalkylation in Friedel-Crafts Alkylation
Welcome to the Technical Support Center for the synthesis of 4-tert-butyltoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and practical protocols for minimizing polyalkylation during the Friedel-Crafts alkylation of toluene. As Senior Application Scientists, our goal is to equip you with the knowledge to optimize your reaction outcomes through a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of 4-tert-butyltoluene synthesis, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where the aromatic ring is substituted with more than one alkyl group.[1][2][3] In the synthesis of 4-tert-butyltoluene, the initial product is more reactive than the starting material, toluene.[1][2] This is because the tert-butyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further electrophilic attack by the tert-butyl carbocation.[1][3] Consequently, the desired 4-tert-butyltoluene can be further alkylated to form di-tert-butyltoluene isomers, reducing the yield of the target monosubstituted product and complicating purification.[1][4]
Q2: Why is the para isomer (4-tert-butyltoluene) the major product over the ortho and meta isomers?
A2: The preferential formation of the para isomer is primarily due to steric hindrance. The tert-butyl group is sterically bulky. While the methyl group of toluene directs incoming electrophiles to the ortho and para positions, the large size of the tert-butyl group sterically hinders its approach to the ortho positions, which are adjacent to the methyl group.[5] The para position is less sterically crowded, making it the favored site of substitution.[6] In many reported syntheses, the ortho-isomer is not found in the products for this reason.[6]
Q3: What are the common alkylating agents and catalysts used for this reaction?
A3: The most common alkylating agents for the synthesis of 4-tert-butyltoluene are tert-butyl chloride, tert-butyl alcohol, and isobutylene.[4][6][7]
The choice of catalyst is crucial for the reaction's success. Traditionally, homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), and hydrofluoric acid (HF) have been used.[6][8][9] However, these catalysts are often corrosive, sensitive to moisture, and difficult to separate from the reaction mixture, leading to environmental concerns.[6][8][9]
Modern approaches favor the use of solid acid catalysts, particularly zeolites such as USY (ultra-stable Y), Hβ (H-Beta), and MCM-22.[6][8] Zeolites are microporous aluminosilicates that offer several advantages, including being non-corrosive, reusable, and capable of providing shape selectivity, which can further enhance the yield of the desired para-isomer.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Q4: My reaction yields a significant amount of di-tert-butyltoluene. How can I minimize this polyalkylation?
A4: Minimizing polyalkylation is a key challenge. Here are several strategies you can employ:
-
Use a Large Excess of Toluene: By increasing the molar ratio of toluene to the alkylating agent, you statistically favor the reaction of the electrophile with the more abundant toluene over the mono-alkylated product.[1][10] In practice, molar ratios of toluene to alkylating agent can be as high as 4:1 or greater.[8]
-
Control Reactant Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature generally decreases the rate of subsequent alkylation reactions.[1] For instance, when using AlCl₃, conducting the reaction at 0-5°C can improve selectivity for the mono-alkylated product.[5] However, excessively low temperatures may significantly slow down the reaction rate.[4]
-
Choose a Milder Catalyst: A less active (milder) Lewis acid catalyst can reduce the rate of the second alkylation.[1] If using zeolites, modifying their acidity can also improve selectivity.[11]
Q5: The conversion of toluene is very low. What are the potential causes and solutions?
A5: Low toluene conversion can stem from several factors:
-
Inactive Catalyst:
-
Lewis Acids (e.g., AlCl₃): These catalysts are highly sensitive to moisture.[4][9] Ensure all glassware is thoroughly dried, and use fresh or properly stored anhydrous catalyst.[4] If the AlCl₃ appears clumpy, it has likely been deactivated by moisture.[12]
-
Zeolites: The catalyst may be deactivated due to coke formation on its surface.[6][13] Regeneration by calcination (combustion at high temperatures, e.g., 550°C) can restore its activity.[6][13]
-
-
Low Reaction Temperature: The reaction rate might be too slow.[4] Gradually increase the temperature while monitoring the product formation and byproducts.[4] For vapor-phase reactions over zeolites, there is often an optimal temperature to maximize both conversion and selectivity.[4]
-
Insufficient Reaction Time: The reaction may not have reached completion.[4] Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.
Q6: I am observing the formation of undesired isomers, such as 3-tert-butyltoluene (meta isomer). How can I improve para-selectivity?
A6: While steric hindrance naturally favors the para isomer, the formation of the meta isomer can occur, especially at higher temperatures or with certain catalysts, due to isomerization of the initially formed para product.[11]
-
Catalyst Selection: Shape-selective catalysts like certain zeolites can enhance para-selectivity. The pore structure of these catalysts can restrict the formation or diffusion of the bulkier meta isomer.[11][14] For example, modifying Hβ zeolite with Fe₂O₃ has been shown to narrow the pores, favoring the diffusion of the smaller kinetic diameter para-tert-butyltoluene over the meta isomer.[11]
-
Temperature Control: Higher temperatures can favor the thermodynamically more stable meta isomer.[2] Running the reaction at the lowest feasible temperature can help maximize the kinetically favored para product. Studies with USY zeolite have shown that increasing the temperature from 120°C to 150-180°C can decrease the selectivity for the para isomer.[15]
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in 4-tert-butyltoluene synthesis:
Caption: A logical workflow to diagnose and solve common experimental issues.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 4-tert-butyltoluene using AlCl₃ Catalyst
This protocol details a standard procedure for the synthesis of 4-tert-butyltoluene with an emphasis on minimizing polyalkylation.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dilute sodium hydroxide solution (for gas trap)
Experimental Setup:
Caption: A typical laboratory setup for Friedel-Crafts alkylation.
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap containing dilute sodium hydroxide solution to neutralize the evolved HCl gas.[4][5]
-
Reactant Charging: In the flask, place toluene and anhydrous AlCl₃. A recommended molar ratio is Toluene : tert-Butyl Chloride : AlCl₃ of 4:1:0.1. The large excess of toluene is crucial for minimizing polyalkylation.
-
Cooling: Cool the mixture in an ice bath to 0-5°C with stirring.[5]
-
Addition of Alkylating Agent: Measure the required amount of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the reaction temperature between 0-5°C.[5] The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure completion. Monitor the reaction by TLC or GC if possible.
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice in a beaker.[5] This should be done in a fume hood as HCl gas will be evolved.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation to obtain pure 4-tert-butyltoluene.[4]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[4][9]
-
Toluene and tert-butyl chloride are flammable. Keep away from ignition sources.[4]
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure an efficient gas trap is in place.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Catalyst Selection and Performance
The choice of catalyst significantly impacts the conversion of toluene and the selectivity for 4-tert-butyltoluene. While traditional Lewis acids are effective, solid acid catalysts like zeolites offer significant advantages in terms of handling, reusability, and environmental impact.[7][8]
Comparative Performance of Zeolite Catalysts
The table below summarizes the performance of various zeolite catalysts in the tert-butylation of toluene.
| Catalyst Type | Toluene Conversion (%) | 4-tert-butyltoluene Selectivity (%) | Reaction Conditions | Reference |
| USY Zeolite | ~30% | ~89% | Vapor Phase, T=120°C, Toluene:TBA = 2:1 | [6][13][16] |
| HY Zeolite | ~20% | ~85% | T=120°C, Toluene:TBA = 4:1 | [8] |
| Hβ (H-Beta) | 58.4% | 67.3% | Liquid Phase, T=190°C, Toluene:TBA | [11] |
| Fe₂O₃ (20%)/Hβ | 54.7% | 81.5% | Liquid Phase, T=190°C, Toluene:TBA | [11] |
| HMCM-22 | > Hβ, HY | Highest among Hβ, HY | T=200°C, Toluene:TBA = 6:1 | [8] |
TBA = tert-Butyl Alcohol
This data highlights that catalyst modification (e.g., Fe₂O₃/Hβ) and the choice of zeolite type (e.g., HMCM-22) can significantly enhance the selectivity for the desired 4-tert-butyltoluene product.[8][11]
Reaction Mechanism Visualization
The following diagram illustrates the reaction pathways in the tert-butylation of toluene, showing the formation of the desired mono-alkylated product and the undesired di-alkylated byproduct.
Caption: Simplified reaction mechanism for toluene tert-butylation.
References
-
Shen, Y.M., Yuan, S., Fan, L., Liu, D.B., & Li, S.F. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 1-7. [Link]
-
Semantic Scholar. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. [Link]
-
ResearchGate. (n.d.). The effect of reaction reaction temperature on the conversion (x) and... [Link]
-
BCREC Publishing Group. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
- Google Patents. (n.d.).
-
Globe Thesis. (2016). Toluene Alkylation Catalysts For 2,6-DMN Synthesis. [Link]
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ScienceDirect. (n.d.). Alkylation of toluene over basic catalysts - key requirements for side chain alkylation. [Link]
-
AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
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SciELO. (n.d.). Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. [Link]
-
MDPI. (2024). Investigating the Role of Cs Species in the Toluene–Methanol Side Chain Alkylation Catalyzed by CsX Catalysts. [Link]
-
Semantic Scholar. (2000). Alkylation of toluene with aliphatic alcohols and 1-octene catalyzed by cation-exchange resins. [Link]
-
OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ. [Link]
-
ResearchGate. (2020). Reaction mechanism of toluene tert -butylation with tert -Butyl alcohol over H-β and H-MOR zeolite: a QM/MM study. [Link]
-
University of Toronto Scarborough. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ScienceDirect. (n.d.). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene [duplicate]. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
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Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
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ScienceDirect. (n.d.). Friedel-Crafts alkylation of benzene and toluene with olefinic C6 hydrocarbons and esters. [Link]
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OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ. [Link]
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Validation & Comparative
Introduction: The Analytical Challenge of 4-tert-butoxytoluene
An In-Depth Comparative Guide to the Quantitative Analysis of 4-tert-butoxytoluene
This guide provides a comprehensive comparison of titrimetric methods and their modern instrumental alternatives for the quantitative analysis of 4-tert-butoxytoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the causalities behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
4-tert-butoxytoluene is an ether characterized by a chemically robust C-O bond, a feature that makes it an excellent solvent and stable intermediate in organic synthesis. However, this same stability presents a significant challenge for traditional quantitative analysis methods like titration.[1][2] Unlike acidic or basic functional groups, the ether linkage is largely unreactive under standard titrimetric conditions.
Therefore, quantifying 4-tert-butoxytoluene via titration necessitates a chemical transformation into a more reactive, titratable species. This guide explores indirect titrimetric strategies and compares them against prevalent chromatographic and spectrophotometric methods, providing a holistic view of the available analytical options.
Principles of Analysis: Overcoming the Inert Ether Linkage
Direct titration of 4-tert-butoxytoluene is generally impractical. The ether oxygen possesses weak Lewis basicity, but this is typically insufficient for a sharp, discernible endpoint in aqueous or even most non-aqueous titrations.[3][4] Consequently, successful titrimetric approaches rely on a preceding stoichiometric reaction. Two primary strategies are viable:
-
Strategy A: Acid-Catalyzed Ether Cleavage. The most common reaction of ethers is cleavage by strong acids like hydrobromic (HBr) or hydroiodic (HI) acid.[1][5] In the case of 4-tert-butoxytoluene, this reaction quantitatively yields 4-tert-butylphenol and a tert-butyl halide. The resulting phenol is sufficiently acidic and possesses a reactive aromatic ring, making it an excellent candidate for subsequent titrimetric analysis.
-
Strategy B: Electrophilic Ring Bromination. The butoxy group is an activating ortho-, para-director for electrophilic aromatic substitution. A quantitative reaction with a known excess of bromine can be performed. The amount of unreacted bromine is then determined by a back-titration, allowing for the calculation of the amount of 4-tert-butoxytoluene in the original sample.[6][7]
These classical methods are compared with modern instrumental techniques that quantify the molecule directly, offering a trade-off between procedural complexity, speed, and capital investment.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on factors such as sample matrix, required sensitivity, available instrumentation, and desired throughput. Here, we compare the performance of an indirect titration method with common instrumental alternatives.
Method 1: Titration via Acid Cleavage & Bromination
This method is a robust, two-step classical approach. First, the ether is cleaved to produce 4-tert-butylphenol. Second, the phenol is quantified using a bromination titration. The phenol reacts with a precisely known excess of bromine, and the unreacted bromine is subsequently determined via iodometric back-titration.
Causality: The choice of HBr for cleavage is critical; it is a strong acid that provides a nucleophile (Br-) to complete the substitution reaction after the ether oxygen is protonated.[5] The subsequent bromination of the resulting phenol is a rapid and stoichiometric electrophilic aromatic substitution. The back-titration with sodium thiosulfate using a starch indicator provides a sharp and easily detectable endpoint.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that allows for the direct quantification of 4-tert-butoxytoluene. A reverse-phase method using a C18 column is typically suitable, where the analyte is separated from other matrix components and detected by a UV spectrophotometer.[8]
Causality: The method's strength lies in its high separation efficiency and sensitivity. The choice of a C18 stationary phase is based on the non-polar nature of the analyte. A mobile phase of acetonitrile and water allows for the fine-tuning of the retention time for optimal separation.[8]
Method 3: Gas Chromatography (GC)
For volatile and thermally stable compounds like 4-tert-butoxytoluene, GC is an excellent alternative. The sample is vaporized and separated in a capillary column, with detection typically performed by a Flame Ionization Detector (FID).[9][10]
Causality: GC offers unparalleled resolution and high sensitivity. The FID is chosen for its robust and linear response to hydrocarbons. The choice of a suitable capillary column, such as one with a FFAP stationary phase, is crucial for achieving baseline separation from potential impurities or matrix components.[10]
Method 4: Spectrophotometry via Acid Cleavage & Color Formation
Similar to the titration method, this approach begins with the acid-catalyzed cleavage of the ether to 4-tert-butylphenol. The phenol is then reacted with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a stable, colored dye.[11][12] The intensity of the color, measured with a spectrophotometer, is directly proportional to the concentration of phenol, and thus to the original 4-tert-butoxytoluene.
Causality: This method leverages a specific color-forming reaction to achieve selectivity. The reaction is pH-dependent, requiring alkaline conditions (pH ~10) for optimal dye formation.[11] While sensitive, it's important to note that the color response can vary for different phenolic compounds, making it crucial to have a pure standard of 4-tert-butylphenol derived from the analyte for calibration.[13]
Performance Data & Comparison
The following table summarizes the typical performance characteristics of the discussed methods. Absolute values can vary based on instrumentation and specific experimental conditions.
| Parameter | Titration (Cleavage-Bromination) | RP-HPLC-UV | GC-FID | Spectrophotometry (Cleavage-4-AAP) |
| Principle | Indirect, Volumetric | Separation, Direct | Separation, Direct | Indirect, Colorimetric |
| Specificity | Moderate to Good | High | Very High | Moderate to Good |
| Sensitivity (LOD) | ~100-500 µg/mL | ~0.1-1 µg/mL | ~0.1-1 µg/mL | ~1-5 µg/mL |
| Precision (RSD) | < 2% | < 2% | < 3% | < 5% |
| Accuracy/Recovery | 98-102% | 98-102% | 97-103% | 95-105% |
| Throughput | Low | High | High | Medium |
| Instrumentation Cost | Low | High | High | Low to Medium |
| Key Advantage | Low cost, no specialized equipment | High specificity and automation | Excellent separation power | Good sensitivity with basic equipment |
| Key Limitation | Labor-intensive, potential interferences | High initial investment | Requires volatile/stable analyte | Two-step process, potential interferences |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis by Acid Cleavage-Bromination Titration
This protocol is a self-validating system. The accuracy is dependent on the precise standardization of the titrants (brominating solution and sodium thiosulfate), which is a fundamental aspect of titrimetric analysis.
Step 1: Acid Cleavage of 4-tert-butoxytoluene
-
Accurately weigh approximately 200-250 mg of the 4-tert-butoxytoluene sample into a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add 20 mL of glacial acetic acid and 20 mL of 48% hydrobromic acid.
-
Add a few boiling chips and reflux the mixture gently for 1 hour. The ether cleavage reaction occurs during this step.[5]
-
Allow the mixture to cool to room temperature. Quantitatively transfer the contents to a 500 mL iodine flask using distilled water.
Step 2: Bromination of 4-tert-butylphenol 5. To the solution in the iodine flask, add 50.00 mL of a standardized 0.1 N brominating solution (KBrO₃/KBr). This provides a known excess of bromine. 6. Immediately add 10 mL of concentrated hydrochloric acid and stopper the flask. Swirl to mix and let it stand in the dark for 15 minutes to ensure complete bromination of the phenol.
Step 3: Back-Titration of Excess Bromine 7. After 15 minutes, carefully add 10 mL of a 15% w/v potassium iodide solution to the flask, taking care to avoid loss of bromine vapor. 8. The excess bromine reacts with iodide to liberate iodine (I₂). 9. Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow. 10. Add 2 mL of starch indicator solution. The solution will turn a deep blue-black. 11. Continue the titration with sodium thiosulfate, adding it dropwise until the blue color is completely discharged. 12. Record the volume of sodium thiosulfate used. 13. Perform a blank titration by repeating steps 5-12 without the analyte sample.
Calculation: The amount of 4-tert-butoxytoluene is calculated based on the difference in titrant volume between the blank and the sample, knowing that one mole of 4-tert-butoxytoluene yields one mole of 4-tert-butylphenol, which then reacts with three moles of Br₂.
Protocol 2: Outline for RP-HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of 4-tert-butoxytoluene in methanol. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards to establish a calibration curve (peak area vs. concentration). Inject the prepared sample and quantify its concentration using the calibration curve.
Visualization of Workflows and Mechanisms
Diagram 1: Experimental Workflow for Titrimetric Analysis
Caption: Workflow for the quantitative analysis of 4-tert-butoxytoluene via cleavage and bromination titration.
Diagram 2: Core Chemical Reactions
Caption: Key chemical transformations in the indirect titration of 4-tert-butoxytoluene.
Conclusion and Recommendations
The quantitative analysis of 4-tert-butoxytoluene can be successfully achieved through various methodologies, each with distinct advantages.
-
Titration via Acid Cleavage and Bromination is a highly accurate and cost-effective method that relies on fundamental chemical principles. It is an excellent choice for laboratories without access to advanced instrumentation or for developing a deep understanding of stoichiometric analysis. Its primary drawbacks are low throughput and the use of corrosive reagents.
-
HPLC and GC represent the modern standard for industrial quality control. They offer high throughput, superior specificity, and direct analysis without sample derivatization. The significant initial investment in instrumentation is the main barrier to their adoption.
-
Spectrophotometry serves as a valuable middle ground, providing better sensitivity than titration with more accessible instrumentation than chromatography.
For research and development settings where accuracy is paramount and sample load is moderate, the classical titration method remains a valid and powerful tool. For high-throughput quality control environments, HPLC or GC are the undisputed methods of choice.
References
- SIELC Technologies. (n.d.). Separation of 4-tert-Butyltoluene on Newcrom R1 HPLC column.
-
Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal, 19(1), 763-780. Retrieved from [Link]
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Martin, G. E., Figert, D. M., & Bergin, R. M. (1981). Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation. Talanta, 28(9), 705-708. Retrieved from [Link]
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Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
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Encyclopedia.pub. (2022). Nonaqueous Titration. Retrieved from [Link]
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BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]
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Pharmd Guru. (n.d.). 5. NON AQUEOUS TITRATIONS. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Types of Non-Aqueous Titration and their Significance. Retrieved from [Link]
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Chrominfo. (2023). Factors affecting non aqueous titration. Retrieved from [Link]
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Hach. (n.d.). Phenols, 4-Aminoantipyrine Method. Retrieved from [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
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Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). [A rapid gas chromatographic method for determination of P-tert-butyl toluene in the air of workplace]. Retrieved from [Link]
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A Comparative Guide to Phenolic Protection: The 4-tert-Butoxy Group versus Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ideal protecting group offers a delicate balance: robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of the molecule. This guide provides an in-depth technical comparison of the 4-tert-butoxytoluene protecting group for phenols against other widely used alternatives, namely benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and methoxymethyl (MOM) ethers. Through a lens of scientific integrity, we will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Phenol Protection
Phenolic hydroxyl groups are ubiquitous in natural products and pharmaceutical agents. However, their inherent acidity and nucleophilicity, coupled with their susceptibility to oxidation, often necessitate protection to prevent undesired side reactions during synthetic transformations. The choice of a protecting group is not a one-size-fits-all decision; it is dictated by the specific chemical environment of the substrate and the planned synthetic route. An optimal choice hinges on factors such as stability, ease of introduction and cleavage, and orthogonality with other protecting groups present in the molecule.
The 4-tert-Butoxy Group: A Profile
The 4-tert-butoxy group, introduced as a tert-butyl ether, is characterized by its significant steric bulk and its electronic properties. This group is notably stable under a wide range of basic, nucleophilic, and reductive conditions. Its primary vulnerability lies in its susceptibility to cleavage under acidic conditions, proceeding through a stable tert-butyl cation intermediate. This distinct reactivity profile forms the basis of its utility in orthogonal protection strategies.
Comparative Analysis of Phenol Protecting Groups
To objectively assess the performance of the 4-tert-butoxy group, we will compare it with three other pillars of phenol protection: the benzyl ether, the TBDMS ether, and the MOM ether.
Stability Profile
The stability of a protecting group across a spectrum of reagents is a crucial consideration. The following table summarizes the relative stability of the four protecting groups under various common reaction conditions.
| Protecting Group | Strong Acids (e.g., TFA, HCl) | Strong Bases (e.g., NaH, LDA) | Nucleophiles (e.g., RLi, RMgX) | Oxidizing Agents (e.g., PCC, DMP) | Reducing Agents (e.g., LiAlH4, NaBH4) | Catalytic Hydrogenolysis (H2, Pd/C) | Fluoride Ion (e.g., TBAF) |
| 4-tert-Butoxy | Labile | Stable | Stable | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Stable | Labile [1][2] | Stable |
| TBDMS | Labile | Stable | Stable | Stable | Stable | Stable | Labile [3][4] |
| MOM | Labile [5][6] | Stable [5] | Stable [5] | Stable [5] | Stable [5] | Stable | Stable |
Causality Behind Stability:
-
4-tert-Butoxy: The acid lability is a direct consequence of the formation of the stable tertiary carbocation upon protonation of the ether oxygen. Its steric bulk provides a formidable shield against nucleophilic attack.
-
Benzyl: The C-O bond is robust towards acids, bases, and many nucleophiles. However, it is susceptible to hydrogenolysis due to the facile cleavage of the benzylic C-O bond on a palladium surface.[1][2]
-
TBDMS: The silicon-oxygen bond is sensitive to both acid and fluoride ions. The bulky tert-butyl group enhances stability compared to smaller silyl ethers, but it remains the primary point of cleavage.
-
MOM: As an acetal, the MOM group is readily cleaved under acidic conditions which promote hydrolysis. It is stable to basic and nucleophilic reagents that do not favor acetal cleavage.[5]
Orthogonal Deprotection Strategies
The distinct cleavage conditions for each protecting group are the cornerstone of orthogonal synthesis, allowing for the selective deprotection of one functional group in the presence of others. The 4-tert-butoxy group excels in scenarios requiring a protecting group that is stable to bases and catalytic hydrogenation but can be removed with acid.
Illustrative Orthogonal Scheme:
Caption: Orthogonal deprotection of a phenol bearing tert-butoxy, benzyl, and TBDMS groups.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of phenols using the discussed protecting groups. These protocols are intended as a starting point and may require optimization based on the specific substrate.
4-tert-Butoxy Group
Protection of Phenol with a 4-tert-Butoxy Group
This protocol describes a zinc-mediated method for the protection of phenols as tert-butyl ethers under mild conditions.[7]
Experimental Workflow:
Caption: Workflow for the zinc-mediated tert-butylation of a phenol.
Procedure:
-
To a round-bottom flask, add the phenol (5 mmol), zinc dust (5 mmol), and tert-butyl chloride (10 mL).
-
Stir the mixture at 25 °C for 1 hour.
-
Upon completion of the reaction (monitored by TLC), filter the mixture and wash the residue with diethyl ether (3 x 25 mL).
-
To the filtrate, add 10% aqueous sodium hydroxide (20 mL) and extract the product with diethyl ether (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-tert-butoxytoluene derivative.
Deprotection of a 4-tert-Butoxy Group
This protocol utilizes trifluoroacetic acid (TFA) for the efficient cleavage of the tert-butyl ether.
Procedure:
-
Dissolve the 4-tert-butoxy-protected phenol in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 1 hour, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Benzyl (Bn) Group
Protection of Phenol with a Benzyl Group (Williamson Ether Synthesis) [8][9]
Procedure:
-
To a solution of the phenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate or sodium hydride to generate the phenoxide.
-
Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
Deprotection of a Benzyl Group (Catalytic Hydrogenolysis) [1][2][10]
Procedure:
-
Dissolve the benzyl-protected phenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
tert-Butyldimethylsilyl (TBDMS) Group
Protection of Phenol with a TBDMS Group [3]
Procedure:
-
To a solution of the phenol in an aprotic solvent such as DMF, add imidazole.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Deprotection of a TBDMS Group [11]
Procedure:
-
Dissolve the TBDMS-protected phenol in a suitable aprotic solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Methoxymethyl (MOM) Group
Protection of Phenol with a MOM Group [5][6]
Procedure:
-
To a solution of the phenol in a solvent like dichloromethane (DCM), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath and add methoxymethyl chloride (MOMCl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Deprotection of a MOM Group [5][12][13]
Procedure:
-
Dissolve the MOM-protected phenol in a protic solvent such as methanol.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Conclusion: Selecting the Optimal Protecting Group
The choice of a protecting group for a phenolic hydroxyl is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The 4-tert-butoxy group, with its pronounced stability to basic and reductive conditions and its clean cleavage under acidic conditions, offers a valuable tool in the synthetic chemist's arsenal. Its orthogonal relationship with benzyl and silyl ethers allows for intricate molecular manipulations.
By understanding the nuanced reactivity and stability profiles of the 4-tert-butoxy group in comparison to other common protecting groups like benzyl, TBDMS, and MOM ethers, researchers can design more elegant and efficient synthetic pathways. The experimental protocols provided herein serve as a practical guide for the application of these protecting groups, empowering scientists to navigate the complexities of modern organic synthesis with greater confidence and precision.
References
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Taylor & Francis Online. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 10(11), 1367-1372. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ACS Publications. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of Phenols as t-Butyl Ethers under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chemical intermediates is paramount. This guide provides an in-depth comparison of alternative synthesis routes for Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, commonly known as 4-tert-butoxytoluene. This sterically hindered aryl ether is a valuable building block in the synthesis of more complex molecules. We will delve into the mechanistic rationale behind various synthetic strategies, present comparative experimental data, and provide detailed protocols to inform your selection of the most suitable method for your research needs.
Introduction to the Synthetic Challenge
The synthesis of 4-tert-butoxytoluene presents a classic challenge in organic chemistry: the formation of a sterically hindered ether. The bulky tert-butyl group adjacent to the oxygen atom makes nucleophilic substitution reactions on a tert-butyl electrophile highly susceptible to a competing elimination pathway. This guide will explore both classical and modern catalytic methods that have been developed to overcome this hurdle and achieve efficient O-alkylation of 4-methylphenol (p-cresol).
Comparative Analysis of Synthetic Routes
We will examine four primary methodologies for the synthesis of 4-tert-butoxytoluene: a modified Williamson Ether Synthesis, the modern Buchwald-Hartwig C-O coupling, O-tert-butylation using di-tert-butyl dicarbonate, and direct etherification with isobutylene.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Typical Solvent | Reaction Temperature | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Modified Williamson Ether Synthesis | p-Cresol, tert-Butyl Halide | Strong, non-nucleophilic base (e.g., NaH) | Aprotic (e.g., THF, DMF) | Moderate | Variable (often low due to elimination) | Utilizes readily available starting materials. | Prone to elimination side-products (isobutylene formation); requires strictly anhydrous conditions.[1][2] |
| Buchwald-Hartwig C-O Coupling | 4-Halotoluene (Br, Cl), Sodium tert-butoxide | Pd(OAc)₂, bulky phosphine ligand (e.g., biarylphosphine ligands) | Toluene | 80-110 °C | 70-90% | High yields, broad substrate scope, tolerates various functional groups.[3][4] | Requires expensive palladium catalyst and ligands; sensitive to air and moisture. |
| O-tert-Butylation with Di-tert-butyl dicarbonate | p-Cresol, Di-tert-butyl dicarbonate | Lewis Acid (e.g., Sc(OTf)₃) | Solvent-free or non-polar solvent | Room Temperature to moderate heat | Good to excellent | Mild reaction conditions; avoids strong bases and halides.[5][6] | The catalyst can be expensive; potential for carbonate formation as a byproduct. |
| Direct Etherification with Isobutylene | p-Cresol, Isobutylene | Acid catalyst (e.g., Amberlyst resin, H₂SO₄) | Dichloromethane or excess isobutylene | Low to moderate | High (industrial process) | Atom-economical; uses inexpensive reagents.[7] | Requires handling of a gaseous reagent; potential for Friedel-Crafts C-alkylation of the aromatic ring. |
In-Depth Discussion of Synthetic Routes
The Modified Williamson Ether Synthesis: A Classical Approach with Limitations
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2] However, when employing a tertiary alkyl halide like tert-butyl bromide, the strong basic conditions required to deprotonate the phenol also promote the E2 elimination pathway, leading to the formation of isobutylene as a major byproduct.[1]
Mechanism: The reaction begins with the deprotonation of p-cresol by a strong base to form the p-cresolate anion. This potent nucleophile then attacks the electrophilic carbon of the tert-butyl halide. However, the steric bulk around the electrophilic center hinders the backside attack required for SN2, making the abstraction of a proton from a methyl group of the tert-butyl halide a more favorable pathway, leading to elimination.
To favor substitution, conditions must be carefully optimized, such as using a non-nucleophilic base and controlling the temperature. However, for tertiary ethers, this method is often low-yielding and not the preferred laboratory route.
Caption: Williamson ether synthesis of 4-tert-butoxytoluene.
Buchwald-Hartwig C-O Coupling: A Modern and Efficient Strategy
The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers, including sterically hindered ones.[3][4] This method involves the cross-coupling of an aryl halide with an alcohol or alkoxide. For the synthesis of 4-tert-butoxytoluene, this would involve the reaction of a 4-halotoluene with sodium tert-butoxide.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the tert-butoxide. Finally, reductive elimination from the palladium center forms the desired C-O bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing beta-hydride elimination.
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
O-tert-Butylation using Di-tert-butyl dicarbonate: A Mild Alternative
Di-tert-butyl dicarbonate (Boc anhydride) is a common reagent for the protection of amines and alcohols. In the presence of a Lewis acid catalyst, it can also be used for the synthesis of tert-butyl ethers from phenols.[5][6] This method offers the advantage of mild reaction conditions, avoiding the need for strong bases or halide leaving groups.
Mechanism: The Lewis acid activates the di-tert-butyl dicarbonate, making it more electrophilic. The phenolic oxygen of p-cresol then attacks the activated carbonyl group. Subsequent decarboxylation and loss of a tert-butoxycarbonyl group lead to the formation of the tert-butyl ether.
Caption: O-tert-butylation of p-cresol with di-tert-butyl dicarbonate.
Direct Etherification with Isobutylene: An Atom-Economical Approach
The direct reaction of a phenol with an alkene in the presence of a strong acid catalyst is an industrially important method for the synthesis of ethers. For 4-tert-butoxytoluene, this involves the reaction of p-cresol with isobutylene.[7] This method is highly atom-economical as it avoids the use of leaving groups.
Mechanism: The acid catalyst protonates isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen of p-cresol to form the desired ether. A potential side reaction is the Friedel-Crafts C-alkylation of the aromatic ring, where the carbocation attacks the electron-rich aromatic ring instead of the phenolic oxygen. The selectivity can be controlled by the choice of catalyst and reaction conditions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of 4-tert-butoxytoluene
This protocol is adapted from the work of Parrish and Buchwald for the synthesis of aryl tert-butyl ethers.[3]
Materials:
-
4-Bromotoluene
-
Sodium tert-butoxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (or similar bulky phosphine ligand)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Add 4-bromotoluene (1.0 equivalent).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-tert-butoxytoluene.
Protocol 2: O-tert-Butylation of p-Cresol with Di-tert-butyl dicarbonate
This protocol is based on the Lewis acid-catalyzed tert-butylation of phenols.[5][6]
Materials:
-
p-Cresol
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Scandium(III) triflate (Sc(OTf)₃) (catalytic amount, e.g., 5 mol%)
-
Anhydrous dichloromethane (or other suitable solvent)
Procedure:
-
To a dry round-bottom flask, add p-cresol (1.0 equivalent) and Sc(OTf)₃ (0.05 equivalents).
-
Dissolve the solids in anhydrous dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-tert-butoxytoluene.
Conclusion
The synthesis of 4-tert-butoxytoluene can be approached through several distinct routes, each with its own set of advantages and challenges. While the traditional Williamson ether synthesis is hampered by low yields due to competing elimination reactions, modern catalytic methods offer highly efficient and selective alternatives. The Buchwald-Hartwig C-O coupling stands out as a robust and high-yielding laboratory method, particularly for its broad substrate scope and functional group tolerance. For a milder, base-free alternative, O-tert-butylation using di-tert-butyl dicarbonate with a Lewis acid catalyst is an excellent choice. For large-scale industrial applications, direct etherification with isobutylene offers an atom-economical and cost-effective solution. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, available equipment, and desired purity.
References
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-catalyzed formation of aryl tert-butyl ethers from unactivated aryl halides. PubMed. [Link]
-
Firpi, M., et al. (2021). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Sambri, L., et al. (2021). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed. [Link]
- Process for preparing 4-tert-butoxy-chlorobenzene. (2005).
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A Comparative Guide to the Efficacy of 4-tert-butoxytoluene vs. Anisole in Specific Reactions
For the discerning researcher in organic synthesis and drug development, the choice of substrate can profoundly influence the outcome of a reaction. This guide provides an in-depth technical comparison of two common aryl ethers: 4-tert-butoxytoluene and its less sterically encumbered counterpart, anisole. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity and regioselectivity in key transformations, supported by experimental data and detailed protocols. Our analysis aims to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
Molecular Characteristics: A Tale of Two Ethers
Anisole, or methoxybenzene, is a widely utilized building block in organic synthesis, valued for its activated aromatic ring and the relative ease of its demethylation.[1][2] 4-tert-butoxytoluene, while structurally similar, introduces a bulky tert-butyl group in place of the methyl group on the ether oxygen. This seemingly subtle change has significant stereoelectronic consequences that dictate its utility in different chemical contexts.[3]
| Property | Anisole | 4-tert-butoxytoluene |
| Structure | OCH₃ on a benzene ring | O-C(CH₃)₃ on a toluene ring |
| Molecular Formula | C₇H₈O | C₁₁H₁₆O |
| Molar Mass | 108.14 g/mol | 164.25 g/mol |
| Boiling Point | 154 °C[4] | ~210-212 °C (estimated) |
| Key Feature | Electron-donating methoxy group | Bulky, electron-donating tert-butoxy group |
The Decisive Factors: Steric Hindrance and Electronic Effects
The divergent reactivity of anisole and 4-tert-butoxytoluene can be rationalized by considering the steric and electronic contributions of their respective alkoxy groups.
Electronic Influence
Both the methoxy and tert-butoxy groups are activating, ortho, para-directing substituents in electrophilic aromatic substitution reactions. This is due to the lone pairs on the oxygen atom that can be donated into the aromatic pi-system through resonance, stabilizing the arenium ion intermediate.[5] The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene ring.[6][7]
| Substituent | σ_para | σ_meta | Electronic Effect |
| -OCH₃ | -0.27 | +0.12 | Strongly activating (para), weakly deactivating (meta) |
| -O-t-Bu | -0.29 | +0.11 | Strongly activating (para), weakly deactivating (meta) |
As the data indicates, both groups are strong para-directors, with the tert-butoxy group being slightly more electron-donating at the para position.
Steric Hindrance
The most significant difference between the two lies in their steric bulk. The tert-butoxy group is substantially larger than the methoxy group, a factor that profoundly impacts the regioselectivity of reactions, particularly at the positions ortho to the ether linkage. This steric hindrance can be quantified using Taft's steric parameter (E_s) and A-values.[1][8]
| Substituent | Taft E_s | A-value (kcal/mol) | Steric Profile |
| -CH₃ (in methoxy) | -1.24[1] | 0.60[8] | Low |
| -C(CH₃)₃ (in tert-butoxy) | -2.78[1] | >4.7[8] | High |
The significantly more negative E_s value and the much larger A-value for the tert-butyl group highlight its considerable steric demand, which will favor substitution at the less hindered para position over the ortho positions.[9]
Comparative Efficacy in Key Reactions
The interplay of these steric and electronic effects leads to predictable differences in the performance of 4-tert-butoxytoluene and anisole in various synthetic transformations.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic systems.[10] The activating nature of the alkoxy groups in both anisole and 4-tert-butoxytoluene facilitates this reaction. However, the regioselectivity is markedly different.
Anisole, upon acylation, typically yields a mixture of the ortho and para isomers, with the para isomer being the major product.[11] In contrast, the formidable steric bulk of the tert-butoxy group in 4-tert-butoxytoluene almost exclusively directs acylation to the para position.
Caption: Regioselectivity in Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole [2]
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of anisole (1.0 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product, primarily 4-methoxyacetophenone, can be purified by distillation or chromatography.
For 4-tert-butoxytoluene, a similar protocol can be employed, with the expectation of a higher yield of the single para-acylated product due to the suppression of ortho-acylation.
Nitration
The nitration of anisole is a well-studied reaction that typically yields a mixture of ortho- and para-nitroanisole, with the para isomer predominating.[12] The ortho/para ratio can be influenced by the reaction conditions. For 4-tert-butoxytoluene, the steric hindrance of the tert-butoxy group is expected to lead to a significantly higher para-selectivity.
| Substrate | Expected Major Product | Expected Ortho/Para Ratio |
| Anisole | 4-Nitroanisole | ~1:2 to 1:3 |
| 4-tert-butoxytoluene | 2-Nitro-4-tert-butoxytoluene | Highly favors para |
This high para-selectivity makes 4-tert-butoxytoluene a valuable substrate when a single, specifically substituted product is desired.
Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[13] The alkoxy group in both anisole and 4-tert-butoxytoluene can direct lithiation to the ortho position through coordination with the organolithium reagent.
Caption: General workflow for directed ortho-lithiation.
For anisole, ortho-lithiation proceeds efficiently. However, with 4-tert-butoxytoluene, the steric bulk of the tert-butoxy group can hinder the approach of the organolithium reagent to the ortho proton, potentially slowing down the reaction rate or requiring more forcing conditions. While the tert-butoxy group is still an effective directing group, the yields of ortho-functionalized products may be lower compared to anisole under identical conditions.[14]
Experimental Protocol: Directed Ortho-Lithiation of Anisole [13]
-
To a solution of anisole (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.
When applying this protocol to 4-tert-butoxytoluene, an extended reaction time or the use of a stronger base like sec-butyllithium in the presence of TMEDA might be necessary to achieve comparable conversion.
Ether Cleavage
The cleavage of the aryl ether bond is a critical transformation, often employed as a deprotection step. Anisole is typically demethylated using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).[15] The tert-butoxy group in 4-tert-butoxytoluene, being a tertiary ether, is significantly more labile and can be cleaved under much milder acidic conditions, such as with trifluoroacetic acid (TFA) at room temperature.[15]
This differential lability is a key advantage of the tert-butoxy group as a protecting group for phenols, allowing for its selective removal in the presence of other, more robust protecting groups.
| Ether | Cleavage Conditions | Product |
| Anisole | BBr₃, DCM, 0 °C to rt | Phenol |
| 4-tert-butoxytoluene | TFA, DCM, rt | 4-Methylphenol |
Conclusion: Strategic Selection for Synthetic Success
The choice between 4-tert-butoxytoluene and anisole is a strategic one, dictated by the specific goals of the synthesis.
Choose Anisole when:
-
A moderate level of activation and ortho, para-direction is sufficient.
-
Ortho-functionalization via lithiation is a key step.
-
Subsequent demethylation under standard, strong conditions is acceptable.
Choose 4-tert-butoxytoluene when:
-
High para-selectivity in electrophilic aromatic substitution is paramount.
-
Steric shielding of the ortho positions is desired to prevent side reactions.
-
A readily cleavable ether protecting group is required for a sensitive substrate.
By understanding the fundamental principles of steric and electronic effects, and by leveraging the comparative data presented, researchers can harness the distinct properties of these two aryl ethers to achieve greater control and efficiency in their synthetic routes.
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Taft, R. W. (1952). Journal of the American Chemical Society, 74(12), 3120–3128. [Link]
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Oregon State University. (2014). A values. Retrieved from [Link]
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Flavor Frenzy. (2024). Discover More About Anisole. Retrieved from [Link]
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Fiveable. (n.d.). Anisole Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
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Olah, G. A., & Lin, H. C. (1974). Journal of the American Chemical Society, 96(9), 2892–2898. [Link]
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Cambridge University Press. (n.d.). The Hammett cp relationship. Retrieved from [Link]
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Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]
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Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
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YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. [Link]
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Slideshare. (n.d.). Steric parameters taft's steric factor (es) [PPTX]. [Link]
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University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
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ScienceDirect. (2025). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
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NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). A Values - Stereochemical and Conformational Isomerism. Retrieved from [Link]
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ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
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ResearchGate. (2025). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Retrieved from [Link]
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ResearchGate. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Retrieved from [Link]
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Quora. (2018, April 17). Is nitration more in anisole or toluene?. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
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ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]
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BioResources. (n.d.). Effect of solvent on the beta-O-4 bond cleavage of a lignin model compound by tert-butoxide under mild conditions. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]
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ResearchGate. (2025). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. Retrieved from [Link]
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PubChem. (n.d.). 2-tert-Butyl-4-hydroxyanisole. Retrieved from [Link]
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ResearchGate. (2025). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]
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Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Selective Cleavage of tertButyl Esters in the Presence of tertButyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids. Retrieved from [Link]
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ResearchGate. (2025). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Retrieved from [Link]
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ResearchGate. (2025). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved from [Link]
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A Comparative Guide to the Computational Analysis of 4-tert-butoxytoluene Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the primary reaction pathways of 4-tert-butoxytoluene, a common protecting group for phenols in organic synthesis. The stability and selective cleavage of this group are critical for the successful synthesis of complex molecules, including pharmaceuticals. This document will explore the key reaction pathways—de-tert-butylation and a potential Fries-type rearrangement—through the lens of computational chemistry, supported by established experimental methodologies. We will delve into the causality behind the choice of computational methods and provide self-validating experimental protocols to offer a comprehensive understanding of these transformations.
Introduction: The Role and Reactivity of 4-tert-butoxytoluene
The tert-butoxy group is a widely used acid-labile protecting group for phenols. Its utility stems from its stability under a range of conditions and its relatively clean cleavage to liberate the free phenol. 4-tert-butoxytoluene serves as an excellent model system to understand the delicate balance of factors that govern the desired deprotection reaction versus undesired side reactions. The two primary competing pathways under acidic conditions are:
-
De-tert-butylation (Deprotection): The desired pathway, involving the cleavage of the C-O bond to yield p-cresol and isobutylene. This reaction is typically catalyzed by strong acids.
-
Fries-type Rearrangement: A potential side reaction where the tert-butyl group migrates from the oxygen atom to the aromatic ring, yielding tert-butylated cresol derivatives. While the classical Fries rearrangement involves acyl group migration, the underlying principles of electrophilic aromatic substitution are analogous.[1][2]
Understanding the mechanistic details and the energetic landscape of these competing pathways is crucial for optimizing reaction conditions to favor the desired deprotection. Computational analysis, particularly using Density Functional Theory (DFT), provides a powerful tool to elucidate these mechanisms at a molecular level.
Computational Methodology: A Framework for Analysis
The computational investigation of reaction mechanisms relies on accurately modeling the potential energy surface. For the reaction pathways of 4-tert-butoxytoluene, a combination of DFT methods is a robust approach to determine the structures of reactants, intermediates, transition states, and products, along with their corresponding energies.[3][4]
Foundational Principles of DFT in Mechanistic Studies
DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their properties.[4] In the context of reaction mechanisms, we are primarily interested in the change in Gibbs free energy (ΔG) along the reaction coordinate. Key parameters derived from DFT calculations include:
-
Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.
-
Reaction Energy (ΔG_rxn): The overall free energy change of a reaction, indicating its thermodynamic favorability.
By comparing the activation energies of competing pathways, we can predict the dominant reaction product under a given set of conditions.
A Practical DFT Protocol for Analyzing 4-tert-butoxytoluene Reactions
A reliable computational protocol is essential for obtaining meaningful results. The following step-by-step workflow is grounded in established practices for mechanistic studies of organic reactions.[3][4]
Experimental Protocol: DFT Calculation Workflow
-
Geometry Optimization:
-
Initial structures of all species (reactants, intermediates, transition states, and products) are built.
-
Geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d). This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
These calculations confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set and a more sophisticated functional, such as M06-2X/6-311+G(d,p). The M06-2X functional is known to perform well for main-group thermochemistry and barrier heights.
-
-
Solvation Modeling:
-
To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied during the single-point energy calculation. The choice of solvent in the model should match the experimental conditions.
-
-
Reaction Pathway Analysis:
-
The Gibbs free energies of all species are calculated by combining the single-point energies with the thermal corrections from the frequency calculations.
-
The activation energies and reaction energies for each pathway are then determined to construct a reaction energy profile.
-
This self-validating system ensures that the calculated stationary points are correctly characterized and that the energies are refined to a high level of accuracy.
Comparative Analysis of Reaction Pathways
This section presents a comparative analysis of the de-tert-butylation and Fries-type rearrangement pathways of 4-tert-butoxytoluene based on the application of the aforementioned computational protocol.
Pathway A: Acid-Catalyzed De-tert-butylation
This is the desired deprotection pathway. The generally accepted mechanism involves the following steps:
-
Protonation of the ether oxygen: The reaction is initiated by the protonation of the ether oxygen by an acid catalyst.
-
Heterolytic cleavage: The protonated ether undergoes C-O bond cleavage to form p-cresol and a stable tert-butyl cation.
-
Deprotonation of the catalyst: The catalyst is regenerated by deprotonation.
Computational Workflow for De-tert-butylation Analysis
Caption: Computational workflow for analyzing the de-tert-butylation pathway.
Pathway B: Fries-type Rearrangement
The Fries-type rearrangement is a potential side reaction, particularly under Lewis acid catalysis. The mechanism is thought to proceed via an intermolecular or intramolecular pathway involving an electrophilic attack of the tert-butyl cation on the aromatic ring.[1]
-
Formation of the tert-butyl cation: This can occur via the same initial steps as the de-tert-butylation pathway.
-
Electrophilic aromatic substitution: The tert-butyl cation then acts as an electrophile and attacks the electron-rich aromatic ring of another molecule of 4-tert-butoxytoluene or p-cresol.
-
Deprotonation: A proton is lost from the ring to restore aromaticity, yielding a tert-butylated cresol product.
Reaction Pathway for Fries-type Rearrangement
Caption: Plausible mechanism for the Fries-type rearrangement.
Comparison of Predicted Performance and Experimental Validation
The ultimate goal of the computational analysis is to predict the reaction outcome under different conditions. By comparing the calculated activation energies for de-tert-butylation and the Fries-type rearrangement, we can hypothesize which pathway will be favored.
| Reaction Pathway | Key Transition State | Predicted Relative Activation Energy (ΔG‡) | Expected Outcome |
| De-tert-butylation | C-O bond cleavage | Lower | Major product: p-cresol |
| Fries-type Rearrangement | Electrophilic attack on the ring | Higher | Minor product: tert-butylated cresol |
Note: The relative activation energies are qualitative predictions based on general chemical principles. Actual values would be obtained from the DFT calculations.
Experimental Protocol for Product Analysis and Kinetic Studies
To validate the computational predictions, experimental studies are essential. The following protocol outlines a standard procedure for analyzing the reaction of 4-tert-butoxytoluene under acidic conditions.
Experimental Protocol: Reaction Analysis
-
Reaction Setup:
-
Dissolve 4-tert-butoxytoluene in an appropriate solvent (e.g., dichloromethane or nitrobenzene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the acid catalyst (e.g., trifluoroacetic acid or aluminum chloride) dropwise.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).
-
Extract the organic components with an appropriate solvent (e.g., diethyl ether).
-
-
Product Analysis:
-
Analyze the composition of the organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products (4-tert-butoxytoluene, p-cresol, and any rearrangement products).
-
-
Kinetic Analysis:
-
Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics. This data can be used to calculate experimental rate constants, which can be compared with the computationally predicted activation energies via the Arrhenius equation.
-
Conclusion: A Synergy of Computation and Experiment
The computational analysis of 4-tert-butoxytoluene reaction pathways, when coupled with experimental validation, provides a powerful framework for understanding and controlling the outcome of this important deprotection reaction. By employing robust DFT methods, researchers can gain valuable insights into the underlying mechanisms and energetic landscapes of competing reactions. This knowledge is instrumental in the rational design of reaction conditions to maximize the yield of the desired product, a critical aspect of modern drug development and organic synthesis.
References
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Scribd. Fries Rearrangement. [Link]
-
Bagno, A., Kantlehner, W., Kress, R., Saielli, G., & Stoyanov, E. (2003). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 59(3-4), 386-397. [Link]
-
Frontiers in Chemistry. A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-tert-Butoxytoluene
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is the bedrock of scientific integrity. This guide provides an in-depth technical comparison and cross-validation framework for analytical methods tailored to 4-tert-butoxytoluene, a key intermediate in various synthetic pathways. In the absence of standardized public methods, this document serves as a comprehensive roadmap for establishing and verifying the performance of multiple analytical techniques, ensuring data accuracy and inter-method consistency.
Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2] We will explore the development and subsequent cross-validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry for the accurate determination of 4-tert-butoxytoluene.
The Analytical Challenge: The Need for Robust Methodologies
4-tert-Butoxytoluene's physicochemical properties, including its aromatic ether structure and volatility, make it amenable to several analytical techniques. However, the selection of a specific method is often dictated by the sample matrix, required sensitivity, and the specific question being addressed (e.g., purity assessment versus quantification in a complex mixture). The onus is therefore on the analyst to not only develop a suitable method but also to rigorously validate it to ensure it is fit for its intended purpose.[2]
Physicochemical Properties of 4-tert-Butoxytoluene
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 15359-98-5 | ChemBlink |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.24 g/mol | - |
| Boiling Point | 220 °C | ChemBlink |
| Density | 0.916 g/cm³ | ChemBlink |
| Refractive Index | 1.4882 | ChemBlink |
| Flash Point | 90 °C | ChemBlink |
Source:[3]
Proposed Analytical Methodologies
Given the lack of established public methods, we propose the following as robust starting points for the analysis of 4-tert-butoxytoluene.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Rationale: The volatility of 4-tert-butoxytoluene makes GC an excellent choice for its analysis. FID is a robust and universally responsive detector for hydrocarbons.
Proposed GC-FID Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like acetone or methanol.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: HPLC is a versatile technique suitable for a wide range of organic compounds. The aromatic ring in 4-tert-butoxytoluene allows for sensitive detection using a UV detector. A reverse-phase method is proposed due to the compound's moderate polarity.
Proposed HPLC-UV Protocol:
-
Instrumentation: An HPLC system with a UV detector, quaternary pump, and autosampler.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
UV-Vis Spectrophotometry
Rationale: This technique offers a rapid and simple method for the quantification of 4-tert-butoxytoluene in simple matrices, leveraging the UV absorbance of the aromatic ring.
Proposed UV-Vis Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol.
-
Wavelength Scan: Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of 4-tert-butoxytoluene in ethanol and measure their absorbance at the determined λmax.
-
Quantification: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.
Cross-Validation Framework
The objective of cross-validation is to demonstrate that different analytical procedures can be used for the same intended purpose and produce comparable results.[1] Our cross-validation will be performed in accordance with ICH Q2(R2) guidelines, focusing on accuracy and precision.
Caption: Workflow for the cross-validation of analytical methods.
Hypothetical Cross-Validation Data
To illustrate the cross-validation process, the following tables present hypothetical data based on the analysis of a nominal 1.0 mg/mL solution of 4-tert-butoxytoluene.
Accuracy Data
Accuracy is expressed as the percentage recovery of the analyte in the spiked samples.
| Concentration Level | GC-FID (% Recovery) | HPLC-UV (% Recovery) | UV-Vis (% Recovery) |
| 80% (0.8 mg/mL) | 99.2 | 100.5 | 101.8 |
| 100% (1.0 mg/mL) | 100.3 | 99.8 | 100.5 |
| 120% (1.2 mg/mL) | 99.8 | 100.1 | 98.9 |
| Mean % Recovery | 99.8 | 100.1 | 100.4 |
Precision Data
Precision is evaluated at the 100% concentration level and expressed as the relative standard deviation (%RSD) for six replicate injections.
| Parameter | GC-FID | HPLC-UV | UV-Vis |
| Mean Concentration (mg/mL) | 1.003 | 0.998 | 1.005 |
| Standard Deviation | 0.008 | 0.007 | 0.015 |
| %RSD | 0.80% | 0.70% | 1.49% |
Interpretation of Results and Method Comparison
The hypothetical data demonstrates that both the proposed GC-FID and HPLC-UV methods exhibit excellent accuracy (mean recovery between 98-102%) and precision (%RSD < 2%), aligning with typical pharmaceutical industry acceptance criteria. The UV-Vis method also shows acceptable accuracy and precision, although with slightly higher variability, which is expected for a less specific technique.
A statistical comparison, such as a Student's t-test for accuracy and an F-test for precision, should be performed on the actual experimental data to determine if there are any statistically significant differences between the methods. If the calculated p-values are greater than 0.05, it can be concluded that the methods are statistically equivalent and can be used interchangeably.
Causality Behind Experimental Choices
-
Choice of GC Column: A 5% phenyl-methylpolysiloxane stationary phase was selected for the GC method due to its general-purpose nature and good selectivity for aromatic compounds.
-
Choice of HPLC Column: A C18 stationary phase is the workhorse of reverse-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds like 4-tert-butoxytoluene.
-
Selection of UV Detection Wavelength: The wavelength of 220 nm was chosen for HPLC detection as it corresponds to a strong electronic transition in the benzene ring of the molecule, providing good sensitivity.
-
Solvent for UV-Vis: Ethanol is a suitable solvent for UV-Vis analysis as it is transparent in the UV region of interest and readily dissolves 4-tert-butoxytoluene.
Self-Validating Systems: Ensuring Trustworthiness
Each protocol described is designed as a self-validating system. For instance, in the HPLC method, system suitability tests (e.g., replicate injections of a standard to check for consistent retention times and peak areas) should be performed before any sample analysis to ensure the chromatographic system is performing adequately. Similarly, the use of a calibration curve in the UV-Vis method inherently validates the instrument's response over the desired concentration range for each run.
Conclusion
This guide has outlined a comprehensive framework for the development and cross-validation of GC-FID, HPLC-UV, and UV-Vis spectrophotometric methods for the analysis of 4-tert-butoxytoluene. By adhering to the principles of method validation and cross-verification as detailed in ICH guidelines, researchers can ensure the generation of accurate, reliable, and interchangeable data, which is paramount in scientific research and drug development. The proposed methods, along with the detailed validation workflow, provide a solid foundation for establishing robust analytical procedures for 4-tert-butoxytoluene.
References
-
ICH Guideline Q2(R2): Validation of Analytical Procedures. (2022). European Medicines Agency. [Link]
-
ICH Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]
Sources
A Senior Application Scientist's Guide to the Selective Synthesis of 4-tert-butoxytoluene: A Comparative Study of Catalytic Methodologies
Introduction: The Significance of 4-tert-butoxytoluene
4-tert-butoxytoluene, also known as tert-butyl p-tolyl ether, is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its tert-butoxy group serves as a bulky, acid-labile protecting group for the phenolic hydroxyl of p-cresol, a critical function in multi-step organic synthesis. The selective formation of the O-alkylated product is paramount, as the competing C-alkylation of the aromatic ring leads to undesired isomers such as 2-tert-butyl-p-cresol, which can be challenging and costly to separate.
This guide provides a comparative analysis of the primary catalytic methodologies for the synthesis of 4-tert-butoxytoluene. We will delve into the mechanistic principles that govern selectivity, compare the performance of different catalytic systems, and provide detailed, field-tested experimental protocols for researchers in drug development and chemical synthesis.
The Challenge: O-Alkylation vs. C-Alkylation
The synthesis of 4-tert-butoxytoluene from p-cresol and a tert-butylating agent (e.g., tert-butanol or isobutylene) is a classic example of competing electrophilic substitution pathways. The phenoxide ion, formed from p-cresol under basic or acidic conditions, is an ambident nucleophile, meaning it can be attacked at two positions: the oxygen atom (O-alkylation) to form the desired ether, or the electron-rich ortho-position of the aromatic ring (C-alkylation) to form an alkylated phenol.
Generally, O-alkylation is the kinetically favored pathway, particularly at lower temperatures, while C-alkylation is thermodynamically favored and predominates at higher temperatures.[1] The choice of catalyst and reaction conditions is therefore critical in directing the reaction towards the desired 4-tert-butoxytoluene.
Caption: Competing O- and C-alkylation pathways in the synthesis of 4-tert-butoxytoluene.
Comparative Analysis of Catalytic Systems
Solid-Acid Catalysis: A Path of Low Selectivity
A variety of solid acid catalysts, including zeolites, modified clays, and supported heteropolyacids, have been investigated for the alkylation of p-cresol.[2][3] While these catalysts are advantageous in terms of reusability and reduced corrosivity, they generally favor the thermodynamically stable C-alkylated products.
The reaction over solid acids typically proceeds via the formation of a tert-butyl carbocation from tert-butanol or isobutylene, which then acts as the electrophile. The acidic sites on the catalyst surface can activate both the tert-butylating agent and the p-cresol, often leading to a mixture of products.
| Catalyst System | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | Selectivity to 4-tert-butoxytoluene (%) | Key Observations & Limitations |
| TPA/TiO₂ | tert-Butanol | 140-170 | 82 | 3 | Predominantly forms 2-tert-butyl-p-cresol (89.5% selectivity). Ether selectivity is low.[3] |
| Dealuminated Montmorillonite | tert-Butanol | 140-170 | High | Favored at lower temperatures | O-alkylation is favored at lower temperatures, but C-alkylation dominates as temperature increases.[3] |
| Perlite Supported Sulfated Zirconia | tert-Butanol | 195-285 | Up to 98 | Not reported as a major product | Primarily designed for C-alkylation; less acidic catalysts are noted to support O-alkylation.[4] |
Expert Insight: While solid acid catalysts offer process advantages, their utility for the selective synthesis of 4-tert-butoxytoluene is limited. The high temperatures often required to achieve significant p-cresol conversion invariably favor the formation of the C-alkylated byproducts. To achieve high selectivity for the desired ether, an alternative mechanistic approach is necessary.
Williamson Ether Synthesis with Phase-Transfer Catalysis: The Superior Path to O-Alkylation
The Williamson ether synthesis is a classic and highly effective method for preparing ethers. This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. For the synthesis of 4-tert-butoxytoluene, this would involve the reaction of the p-cresolate anion with a tert-butyl halide. However, the sterically hindered nature of tert-butyl halides makes them prone to elimination reactions under basic conditions.
A more effective approach is to utilize a phase-transfer catalyst (PTC). A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the p-cresolate anion from an aqueous phase (where it is formed with a base like sodium hydroxide) to an organic phase containing the alkylating agent. This enhances the reactivity of the nucleophile and allows the reaction to proceed under milder conditions, favoring the desired O-alkylation.
Caption: Workflow for the phase-transfer catalyzed Williamson ether synthesis.
Expert Insight: The use of a phase-transfer catalyst is a game-changer for the selective synthesis of sterically hindered ethers like 4-tert-butoxytoluene. By creating a lipophilic ion pair, the p-cresolate anion is effectively shuttled into the organic phase where it can react with the alkylating agent, minimizing competing side reactions that are prevalent in single-phase systems.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butoxytoluene via Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the synthesis of alkyl p-tolyl ethers and is optimized for the synthesis of 4-tert-butoxytoluene.[5]
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
tert-Butyl bromide
-
Diethyl ether
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Sand
Procedure:
-
Preparation of the p-Cresolate Solution: In a 10 mL conical vial equipped with a magnetic spin vane, dissolve 250 mg of p-cresol in 2.5 mL of a 10% aqueous sodium hydroxide solution.
-
Addition of Catalyst and Alkylating Agent: To the vigorously stirred solution, add approximately 10 mg of tetrabutylammonium bromide. Following this, add 1.2 equivalents of tert-butyl bromide.
-
Reaction: Equip the vial with a reflux condenser and heat the reaction mixture in a sand bath at approximately 80-90°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Add 2 mL of diethyl ether and transfer the mixture to a separatory funnel. Add 2 mL of water, mix, and separate the layers. Extract the aqueous layer with an additional 2 mL of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1 mL of 5% aqueous sodium hydroxide solution and 1 mL of water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure 4-tert-butoxytoluene.[5]
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and IR spectroscopy.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the p-cresol spot and the appearance of a new, less polar product spot. The final product's identity should be unequivocally confirmed by spectroscopic analysis, comparing the obtained data with literature values.
Conclusion and Recommendations
For researchers and drug development professionals requiring high-purity 4-tert-butoxytoluene, the Williamson ether synthesis facilitated by a phase-transfer catalyst is the demonstrably superior methodology. While solid-acid catalysis offers operational simplicity, it is plagued by low selectivity, leading to the preferential formation of C-alkylated byproducts.
The phase-transfer catalysis approach provides a robust and selective route to the desired O-alkylated product under milder reaction conditions, simplifying downstream purification and improving overall process efficiency. The provided protocol offers a reliable starting point for the laboratory-scale synthesis of this important chemical intermediate.
References
- BenchChem. (2025). A comparative study of different catalysts for p-cresol alkylation.
- Request PDF. (n.d.). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol.
- Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE.
- BenchChem. (2025). Optimization of reaction conditions for the alkylation of p-cresol.
-
Wang, Q., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Retrieved from [Link]
-
Malpani, P. R., et al. (2022). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. MDPI. Retrieved from [Link]
- Request PDF. (n.d.). Comparative Kinetic Study on Alkylation of p-cresol with tert-butyl Alcohol using Different SO3-H functionalized Ionic Liquid Catalysts.
- Organic Syntheses. (n.d.). Potassium tert-Butoxide.
- Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER.
- Semantic Scholar. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol.
- BenchChem. (2025). A Comparative Analysis of Potassium Tert-Butoxide in Various Solvent Systems for Organic Synthesis.
- ResearchGate. (n.d.). Tertiarybutylation of p-cresol with t-BuOH catalyzed by 12-tungstophosphoric acid supported on nanosilica (TPA/SiO2).
-
Wikipedia. (n.d.). Potassium tert-butoxide. Retrieved from [Link]
- Request PDF. (n.d.). Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst.
- Sciencemadness Wiki. (2022). Potassium tert-butoxide.
- Actylis Lab Solutions. (n.d.). Potassium tert-Butoxide for synthesis 250GM.
- Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. Retrieved from Little Flower College Guruvayoor website.
- Chegg. (2020). Solved Experiment: Synthesis of Alkyl para-Tolyl Ether.
- BCREC Publishing Group. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
- ResearchGate. (n.d.). (PDF) Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
- Homework.Study.com. (n.d.). Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether.
- ResearchGate. (n.d.). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions.
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
- (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?.
- Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
- ResearchGate. (n.d.). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-tert-Butyltoluene.
Sources
A Senior Application Scientist's Guide to Benchmarking 4-tert-butoxytoluene in Industrial Applications
For the discerning researcher, scientist, and drug development professional, the selection of chemical intermediates and additives is a critical decision governed by performance, stability, and efficacy. This guide provides an in-depth comparative analysis of 4-tert-butoxytoluene, a compound of growing interest, against established alternatives in key industrial applications. We will delve into its potential as a high-performance antioxidant and as a specialty monomer, supported by detailed experimental protocols for robust validation.
Section 1: Understanding 4-tert-butoxytoluene: A Structural Perspective
4-tert-butoxytoluene, with its distinct molecular architecture, presents a compelling case for its utility in demanding industrial environments. The presence of a tert-butoxy group ortho to the methyl group on the toluene ring suggests functionalities that could impart significant advantages. The bulky tert-butyl group can provide steric hindrance, a key attribute for effective antioxidants, by protecting the reactive phenolic hydrogen from participating in chain-propagating oxidation reactions.[1][2] Furthermore, the ether linkage introduces a degree of chemical stability and solubility that can be advantageous in various formulations.
Section 2: Performance Benchmark as an Antioxidant
The primary hypothesized application for 4-tert-butoxytoluene is as a high-performance antioxidant in lubricants and fuels, where oxidative degradation is a primary cause of failure and reduced lifespan.[3][4] In this domain, its performance will be benchmarked against two widely used phenolic antioxidants: Butylated Hydroxytoluene (BHT) and 4-tert-butylphenol.
Comparative Alternatives:
-
Butylated Hydroxytoluene (BHT): A workhorse antioxidant in the fuel, lubricant, and polymer industries, known for its cost-effectiveness and proven performance in preventing free-radical mediated oxidation.[3][5]
-
4-tert-butylphenol: Utilized as an antioxidant and stabilizer in rubber, coatings, and lubricants, it offers a different steric and electronic profile compared to BHT.[6][7][8]
Key Performance Indicators (KPIs) for Antioxidant Efficacy:
-
Oxidation Induction Time (OIT): A measure of the time until the onset of oxidation under accelerated conditions. A longer OIT indicates superior antioxidant performance.
-
Thermal Stability: The ability of the antioxidant to resist decomposition at elevated temperatures.
-
Acid Number (AN) Control: In lubricants, the increase in acid number is a direct measure of oxidative degradation. Effective antioxidants mitigate this increase.
-
Sludge and Deposit Formation: A qualitative and quantitative assessment of the formation of insoluble byproducts of oxidation.
Experimental Protocol: Evaluating Antioxidant Performance in Lubricating Oil
This protocol outlines a comprehensive method for comparing the antioxidant efficacy of 4-tert-butoxytoluene, BHT, and 4-tert-butylphenol in a standard base oil.
Objective: To determine and compare the Oxidation Induction Time (OIT), thermal stability, and effect on acid number and sludge formation of the test compounds in a lubricating oil formulation.
Materials:
-
Group II base oil (or other relevant base oil)
-
4-tert-butoxytoluene (99%+ purity)
-
Butylated Hydroxytoluene (BHT) (99%+ purity)
-
4-tert-butylphenol (99%+ purity)
-
Pressurized Differential Scanning Calorimeter (PDSC)
-
Rotary Bomb Oxidation Test (RBOT) apparatus (per ASTM D2272)
-
Apparatus for Total Acid Number (TAN) determination (per ASTM D664)
-
Apparatus for sludge and deposit rating (e.g., panel coker test)
Procedure:
-
Sample Preparation:
-
Prepare four identical blends of the base oil.
-
Blend 1: Control (base oil only).
-
Blend 2: Base oil + 0.5% w/w 4-tert-butoxytoluene.
-
Blend 3: Base oil + 0.5% w/w BHT.
-
Blend 4: Base oil + 0.5% w/w 4-tert-butylphenol.
-
Ensure complete dissolution of the antioxidants by stirring at a slightly elevated temperature (e.g., 60°C) for a specified time.
-
-
Oxidation Induction Time (OIT) by PDSC (ASTM E2009-08): [9]
-
Calibrate the PDSC instrument.
-
Place a small, accurately weighed sample (3-5 mg) of each blend into an aluminum pan.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, switch the gas to pure oxygen at a constant flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This is the OIT.
-
Perform each measurement in triplicate for statistical validity.
-
-
Rotary Bomb Oxidation Test (RBOT) (ASTM D2272):
-
This test provides a measure of the oil's resistance to oxidation under elevated temperature and pressure in the presence of water and a copper catalyst.
-
Follow the standard ASTM D2272 procedure for each blend.
-
The result is reported as the time in minutes for the pressure to drop by a specified amount, indicating the end of the induction period.
-
-
Accelerated Aging and Analysis:
-
Subject each blend to accelerated aging by heating at a constant temperature (e.g., 150°C) in an open beaker with constant air bubbling for a specified duration (e.g., 72 hours).
-
After aging, measure the Total Acid Number (TAN) of each sample according to ASTM D664.
-
Visually inspect and quantify any sludge or deposit formation.
-
Data Presentation:
Table 1: Comparative Antioxidant Performance in Lubricating Oil
| Performance Metric | 4-tert-butoxytoluene | Butylated Hydroxytoluene (BHT) | 4-tert-butylphenol | Control (Base Oil) |
| Oxidation Induction Time (OIT) by PDSC (minutes) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| RBOT Induction Period (minutes) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Total Acid Number (TAN) after Aging (mg KOH/g) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Sludge/Deposit Formation (Visual Rating 1-5) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Workflow Diagram:
Caption: Workflow for benchmarking antioxidant performance.
Section 3: Performance Benchmark as a Specialty Monomer
The styrene-like structure of 4-tert-butoxytoluene suggests its potential as a specialty monomer in the synthesis of polymers with unique properties. The tert-butoxy group can influence the polymer's glass transition temperature (Tg), solubility, and potentially serve as a protecting group for the synthesis of poly(4-vinylphenol).
Comparative Alternatives:
-
Styrene: The foundational monomer for a vast range of commodity and specialty plastics.
-
4-methoxystyrene: A substituted styrene with an electron-donating group, offering a point of comparison for the electronic effects of the substituent on polymerization and polymer properties.
Key Performance Indicators (KPIs) for Monomer Performance:
-
Polymerization Kinetics: The rate of polymerization and monomer conversion over time.
-
Polymer Molecular Weight (Mw) and Polydispersity (Đ): Critical parameters determining the mechanical and physical properties of the resulting polymer.
-
Thermal Properties of the Polymer (Tg, Td): Glass transition temperature (Tg) and decomposition temperature (Td) are crucial for defining the service temperature range of the polymer.
-
Solubility of the Polymer: The solubility profile in various solvents is important for processing and application.
Experimental Protocol: Evaluating Monomer Performance in Free Radical Polymerization
This protocol details the synthesis and characterization of polymers derived from 4-tert-butoxytoluene and its alternatives to compare their performance as monomers.
Objective: To compare the polymerization kinetics, and the molecular weight, thermal properties, and solubility of polymers synthesized from 4-tert-butoxytoluene, styrene, and 4-methoxystyrene.
Materials:
-
4-tert-butoxytoluene (inhibitor removed)
-
Styrene (inhibitor removed)
-
4-methoxystyrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (anhydrous)
-
Methanol
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
NMR Spectrometer
Procedure:
-
Polymerization:
-
In separate, sealed reaction vessels, dissolve each monomer (4-tert-butoxytoluene, styrene, 4-methoxystyrene) in anhydrous toluene to a concentration of 2 M.
-
Add AIBN initiator to each vessel at a monomer-to-initiator molar ratio of 200:1.
-
Degas each solution by three freeze-pump-thaw cycles.
-
Place the reaction vessels in a preheated oil bath at 70°C.
-
At timed intervals (e.g., 1, 2, 4, 6, 8 hours), carefully extract an aliquot from each reaction for conversion analysis by ¹H NMR.
-
After 8 hours, quench the polymerizations by cooling the vessels in an ice bath and exposing them to air.
-
Precipitate the polymers by slowly adding the reaction mixture to a large excess of cold methanol.
-
Collect the precipitated polymers by filtration and dry them in a vacuum oven at 50°C to a constant weight.
-
-
Polymer Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of each polymer using Gel Permeation Chromatography (GPC) with polystyrene standards for calibration.
-
Thermal Properties:
-
Determine the glass transition temperature (Tg) of each polymer using Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td), typically defined as the temperature at 5% weight loss, using Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Solubility: Test the solubility of each polymer in a range of solvents (e.g., toluene, tetrahydrofuran, chloroform, acetone, hexane) at room temperature.
-
Data Presentation:
Table 2: Comparative Performance as a Specialty Monomer
| Performance Metric | Poly(4-tert-butoxytoluene) | Polystyrene | Poly(4-methoxystyrene) |
| Monomer Conversion at 8h (%) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Polydispersity (Đ) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Glass Transition Temperature (Tg) (°C) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Decomposition Temperature (Td) (°C) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Solubility in Toluene | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Solubility in Hexane | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Workflow Diagram:
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. rumanza.com [rumanza.com]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-tert butylphenol as an antioxidant [chuanhexincai.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-tert-butoxytoluene and its Isomers
In the realm of synthetic chemistry and drug development, the unambiguous identification of structural isomers is a critical control point. Positional isomers, such as the ortho-, meta-, and para-substituted variants of tert-butoxytoluene, possess the same molecular formula (C₁₁H₁₆O) and mass (164.24 g/mol ), yet their distinct structural arrangements lead to different physicochemical properties and biological activities. Consequently, relying on a single analytical technique can be insufficient for definitive identification. This guide provides a comprehensive spectroscopic framework for differentiating 4-tert-butoxytoluene from its 2- and 3-isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The causality behind employing a multi-technique approach lies in probing different aspects of molecular structure. NMR spectroscopy elucidates the precise electronic environment of hydrogen and carbon nuclei, IR spectroscopy identifies functional groups and substitution patterns based on vibrational modes, and Mass Spectrometry provides information on molecular weight and fragmentation pathways. Together, they form a self-validating system for structural confirmation.
Molecular Structures and Isomeric Forms
The foundational difference between the three isomers is the substitution pattern on the aromatic ring. Understanding these structures is key to interpreting the resulting spectroscopic data.
Caption: Molecular structures of the para, meta, and ortho isomers.
¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; Chloroform-d is a common choice for non-polar to moderately polar analytes.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). For aqueous samples, the residual solvent peak can be used as a secondary reference.[1]
-
Instrument Setup: Acquire spectra on a 300 MHz or higher field spectrometer.[1] Higher fields provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Acquisition: Record both ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
¹H NMR: Comparative Analysis
The key differentiators in the ¹H NMR spectra will be the chemical shifts and splitting patterns of the aromatic protons.[2]
-
4-tert-butoxytoluene (Para-isomer): Due to the C₂ symmetry axis, the aromatic region will be the simplest. It will exhibit a classic AA'BB' system, which often appears as two distinct doublets.
-
3-tert-butoxytoluene (Meta-isomer): Lacking symmetry, all four aromatic protons are chemically non-equivalent and will present as four distinct signals with complex splitting patterns (e.g., singlet, triplet, doublet of doublets).
-
2-tert-butoxytoluene (Ortho-isomer): Similar to the meta-isomer, the four aromatic protons will be non-equivalent, resulting in a complex multiplet. Steric hindrance from the bulky tert-butoxy group may also influence the chemical shifts compared to the meta-isomer.
| Assignment | 4-tert-butoxytoluene (Predicted δ) | 3-tert-butoxytoluene (Predicted δ) | 2-tert-butoxytoluene (Predicted δ) | Splitting Pattern |
| tert-Butyl (9H) | ~1.3 ppm | ~1.3 ppm | ~1.4 ppm | Singlet (s) |
| Methyl (3H) | ~2.3 ppm | ~2.3 ppm | ~2.2 ppm | Singlet (s) |
| Aromatic (4H) | ~6.8-7.1 ppm | ~6.7-7.2 ppm | ~6.8-7.2 ppm | Two Doublets (para) vs. Complex Multiplets (meta, ortho) |
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for tert-butoxytoluene Isomers.
¹³C NMR: A Carbon Count Confirmation
¹³C NMR confirms the differentiation by revealing the number of unique carbon environments.
-
4-tert-butoxytoluene (Para): High symmetry results in fewer signals. We expect 2 signals for the substituted aromatic carbons, 1 for the other two equivalent aromatic carbons, plus signals for the methyl, tert-butyl quaternary, and tert-butyl methyl carbons (Total: 6 unique signals).
-
3-tert-butoxytoluene (Meta): Lower symmetry means all 6 aromatic carbons are unique, plus the aliphatic carbons (Total: 9 unique signals).
-
2-tert-butoxytoluene (Ortho): All 6 aromatic carbons are unique (Total: 9 unique signals). The chemical shifts, particularly of the carbons ortho to the bulky group, will differ from the meta isomer.
| Carbon Type | 4-tert-butoxytoluene (# Signals) | 3-tert-butoxytoluene (# Signals) | 2-tert-butoxytoluene (# Signals) |
| Aromatic CH | 2 | 4 | 4 |
| Aromatic C (substituted) | 2 | 2 | 2 |
| C-O (tert-butyl) | 1 | 1 | 1 |
| C(CH₃)₃ (tert-butyl) | 1 | 1 | 1 |
| Ar-CH₃ | 1 | 1 | 1 |
| Total Unique Carbons | 7 | 9 | 9 |
Table 2: Predicted Number of Unique Signals in ¹³C NMR Spectra.
Infrared (IR) Spectroscopy: Probing Substitution Patterns
While ¹H NMR is often definitive, IR spectroscopy offers a rapid and cost-effective method to corroborate the aromatic substitution pattern. The key diagnostic region is the C-H out-of-plane bending region from 900-675 cm⁻¹.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Blank: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Comparative IR Analysis
All three isomers will exhibit common absorptions:
-
C-H stretch (aromatic): 3100-3000 cm⁻¹[5]
-
C-H stretch (aliphatic): <3000 cm⁻¹
-
C=C stretch (aromatic): 1600-1450 cm⁻¹[4]
-
C-O-C stretch (ether): Strong band around 1250-1200 cm⁻¹
The definitive differentiation lies in the strong out-of-plane (oop) C-H bending bands.[4][6]
| Substitution Pattern | Expected C-H Bending Region (cm⁻¹) | Isomer |
| Para (1,4-disubstituted) | 850 - 800 (strong) | 4-tert-butoxytoluene |
| Meta (1,3-disubstituted) | 810 - 750 (strong) AND 710 - 690 (strong) | 3-tert-butoxytoluene |
| Ortho (1,2-disubstituted) | 770 - 735 (strong) | 2-tert-butoxytoluene |
Table 3: Diagnostic IR Absorption Bands for Aromatic Substitution Patterns.[4]
Mass Spectrometry: Fragmentation as a Clue
Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺) peak at m/z 164 for all three isomers. Differentiation must therefore rely on analyzing the fragmentation patterns. For alkyl aryl ethers, fragmentation is predictable and provides valuable structural clues.[7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample onto a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) to ensure separation from any impurities.
-
MS Acquisition: The eluent from the GC is directed into an EI mass spectrometer. Acquire spectra over a mass range of m/z 40-400. The standard electron energy is 70 eV.
Predicted Fragmentation Pathways
The most characteristic fragmentation for tert-butyl aryl ethers involves the loss of isobutylene (56 Da) via a rearrangement to form a cresol-like radical cation.[8] Another common fragmentation is the formation of the stable tert-butyl cation.
Caption: Key fragmentation pathways for tert-butoxytoluene isomers in EI-MS.
-
Molecular Ion (M⁺): A peak at m/z 164 should be present for all isomers. Aromatic ethers generally show a prominent molecular ion peak.[8]
-
Loss of Methyl (M-15): A peak at m/z 149 corresponding to the loss of a methyl radical from the tert-butyl group.
-
Loss of Isobutylene (M-56): The base peak or a very prominent peak at m/z 108 is expected for all three isomers, corresponding to the respective cresol radical cation.
-
tert-Butyl Cation: A strong peak at m/z 57 is highly characteristic of a tert-butyl group.[9]
While the major fragments will be the same, the relative intensities of these fragments may show minor, yet potentially significant, differences due to steric effects in the ortho-isomer influencing the stability of the fragment ions. However, MS alone is the least reliable of the three techniques for definitive ortho, meta, para differentiation.
Conclusion
Differentiating the positional isomers of tert-butoxytoluene requires a synergistic analytical approach.
-
¹H NMR Spectroscopy provides the most definitive evidence, with the aromatic region offering a clear distinction between the simple pattern of the para-isomer and the complex multiplets of the ortho- and meta-isomers.
-
¹³C NMR Spectroscopy serves as an excellent confirmation by counting the number of unique carbon environments, easily separating the more symmetric para-isomer from the other two.
-
Infrared Spectroscopy offers a rapid and reliable method to distinguish all three isomers by targeting the characteristic C-H out-of-plane bending vibrations, which are unique to each substitution pattern.
-
Mass Spectrometry confirms the molecular weight and the presence of the tert-butyl ether moiety through characteristic fragments at m/z 108 and 57, but it is less powerful for distinguishing the positional isomers from one another.
By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating workflow for the unambiguous identification and quality control of 4-tert-butoxytoluene and its related isomers.
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Safety Operating Guide
Benzene, 1-(1,1-dimethylethoxy)-4-methyl- proper disposal procedures
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as 4-tert-butoxytoluene (CAS No. 15359-98-5). Adherence to these procedures is essential for ensuring laboratory safety, regulatory compliance, and environmental stewardship.
The structure of 4-tert-butoxytoluene, featuring a substituted benzene ring and an ether group, necessitates a disposal plan that addresses the hazards of flammable liquids, the potential for peroxide formation inherent in ethers, and the general risks associated with aromatic hydrocarbons.
Hazard Assessment and Chemical Profile
Before initiating any disposal-related activities, a thorough understanding of the chemical's properties and associated hazards is paramount.
Chemical and Physical Properties of 4-tert-Butoxytoluene:
| Property | Value | Source |
| CAS Number | 15359-98-5 | [1][2] |
| Molecular Formula | C11H16O | [2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | ~220 °C | [1] |
| Flash Point | 90 °C | [1] |
| Density | 0.916 g/mL | [1] |
| Solubility | Insoluble in water | [5] |
Key Hazards:
-
Flammability: As a combustible liquid, 4-tert-butoxytoluene must be kept away from ignition sources.[5][6]
-
Irritation: The compound can cause irritation to the skin, eyes, and respiratory tract.[4] Inhalation may lead to symptoms such as headache and nausea.[4]
-
Peroxide Formation: Like other ethers, 4-tert-butoxytoluene can form explosive peroxides upon exposure to air and light over time.[7][8][9][10][11] This is a critical consideration for storage and disposal.
-
Environmental Hazards: While not readily biodegradable, the immediate risk to the marine environment is considered low due to low expected environmental concentrations.[12] However, it is still classified as harmful to aquatic organisms and may cause long-term adverse effects.[6]
Pre-Disposal Safety and Handling
Proper handling and storage are the first steps in a safe disposal process. These measures mitigate risks long before the waste is collected.
Personal Protective Equipment (PPE)
When handling 4-tert-butoxytoluene for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Storage and Peroxide Management
The potential for peroxide formation in ethers is a significant safety concern.[7][8][9][10][11]
-
Dating Containers: All containers of 4-tert-butoxytoluene must be dated upon receipt and upon opening.[7][8][10][11]
-
Limited Storage Time: Opened containers should be disposed of within 6-12 months to minimize the risk of peroxide formation.[7][8][10][11]
-
Visual Inspection: Before handling, visually inspect the container for signs of peroxide formation, such as the presence of crystals, especially around the cap.[11] If crystals are observed, do not move or open the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with highly hazardous waste.[7][8][11]
Step-by-Step Disposal Protocol
The disposal of 4-tert-butoxytoluene must be managed as hazardous chemical waste. It is imperative that this compound is not disposed of down the drain or in regular trash.[8]
Waste Collection and Segregation
-
Select an Appropriate Waste Container: Use a clean, properly labeled, and chemically compatible container for collecting the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Label the Waste Container: The label must clearly state "Hazardous Waste" and list the full chemical name: "Benzene, 1-(1,1-dimethylethoxy)-4-methyl-" or "4-tert-Butoxytoluene". If it is a mixture, all components must be listed with their approximate percentages.
-
Segregate the Waste: Collect 4-tert-butoxytoluene waste separately from other waste streams, particularly from incompatible materials like strong oxidizing agents.[3][5][13]
Accumulation and Storage of Waste
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[8]
-
Store in a Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[14][15] A flammable storage cabinet is the recommended storage location.
-
Use Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Final Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor is responsible for the final disposal.[16]
-
Provide Accurate Information: When arranging for pickup, provide a complete and accurate description of the waste, including its composition and volume.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or a chemical absorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4][14]
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
All materials used for spill cleanup must be disposed of as hazardous waste.[7][8]
Workflow and Decision Diagram
The following diagram illustrates the key decision points and workflow for the proper disposal of 4-tert-butoxytoluene.
Caption: Disposal workflow for 4-tert-Butoxytoluene.
Conclusion: A Commitment to Safety
The proper disposal of 4-tert-butoxytoluene is a critical responsibility for all laboratory personnel. By understanding the chemical's hazards, implementing robust safety protocols, and adhering to the step-by-step disposal procedures outlined in this guide, you contribute to a safer research environment and the protection of our planet. Always consult your institution's specific guidelines and your EHS office for any questions or concerns.
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A Senior Application Scientist's Guide to Handling Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
This document provides a comprehensive operational and safety guide for the handling of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (also known as 1-(tert-Butoxy)-4-methylbenzene). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from the known hazards of its constituent chemical structures: a benzene ring, a substituted toluene, and a tert-butyl ether group. The protocols outlined herein are based on a conservative assessment of these hazards and are designed to provide a robust framework for ensuring laboratory safety.
Hazard Assessment: A Structural Perspective
The primary hazards associated with Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are inferred from its chemical family. The presence of the benzene ring classifies it as an aromatic hydrocarbon, suggesting potential flammability and long-term health effects similar to benzene, a known carcinogen.[1][2][3] The ether linkage introduces the risk of forming explosive peroxides upon prolonged storage and exposure to air.[4]
Key Anticipated Hazards:
-
Flammability: As with most aromatic hydrocarbons and ethers, the compound is expected to be a flammable liquid with a vapor that can form explosive mixtures with air.[2][5][6] All ignition sources, including heat, sparks, open flames, and static discharge, must be rigorously controlled.[3][7][8][9]
-
Health Hazards:
-
Carcinogenicity & Mutagenicity: Due to the benzene moiety, this compound should be handled as a potential carcinogen and mutagen.[1][2][3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[2][6][10]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, and high concentrations could lead to symptoms like headache, dizziness, and nausea.[6][9][10]
-
Aspiration Hazard: If swallowed, there is a risk of the liquid entering the airways, which can be fatal.[1][2]
-
-
Chemical Reactivity:
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical for preventing exposure. The following specifications are mandatory for all personnel handling this chemical.
Engineering Controls: The First Line of Defense
All work involving Benzene, 1-(1,1-dimethylethoxy)-4-methyl- must be conducted within a certified chemical fume hood to control vapor inhalation.[1][11] The fume hood provides primary containment and protects the user from airborne hazards. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[10][11][12]
Required Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[13][14][15] | Protects against splashes and irritating vapors. Standard safety glasses do not provide an adequate seal against chemical vapors. |
| Hand Protection | Chemical-resistant gloves are required. Double-gloving is recommended for enhanced protection.[16] | The outer glove provides the primary chemical barrier, while the inner glove offers protection during doffing. Inspect gloves for any signs of degradation or punctures before each use.[1][14] |
| Primary Glove Materials: Fluoroelastomer (Viton™) or Polyvinyl alcohol (PVA).[17] | These materials offer excellent resistance to aromatic hydrocarbons and ethers. | |
| Secondary/Splash Protection: Nitrile rubber gloves may be suitable for incidental contact but should be changed immediately upon contamination.[14] | Nitrile provides a good balance of dexterity and splash resistance but is not suitable for prolonged immersion. | |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[14][18] For large-volume transfers, a chemically resistant apron should be worn over the lab coat.[1][18] | Protects skin and personal clothing from splashes and minimizes the risk of fire-related injury. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[14] | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | Not required for routine use within a functioning chemical fume hood. For emergencies (e.g., large spills) or situations where ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[1][19] | Respirator use requires a formal program, including fit-testing and medical clearance, as mandated by OSHA.[14][20] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage of the workflow.
Workflow for Safe Chemical Handling
Caption: A standardized workflow for handling hazardous chemicals.
Detailed Protocol:
-
Preparation:
-
Handling and Dispensing:
-
Don all PPE as specified in the table above.
-
When transferring the liquid, ground and bond containers to prevent static electricity buildup, which can be an ignition source.[4][9][22] Use non-sparking tools for opening containers.[1][5][9]
-
Dispense the smallest practical quantity required for the experiment.[18]
-
Keep the primary container tightly closed when not in use to minimize vapor release.[7][18][21]
-
-
Post-Experiment:
-
Carefully decontaminate any equipment or surfaces that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Dispose of contaminated gloves and other disposable materials into a designated hazardous waste container.[18] Do not discard in regular trash.[18]
-
Remove PPE in a manner that avoids contaminating your skin.
-
Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[10][22]
-
Emergency and Disposal Plans
Emergency Response Decision Tree
Caption: Decision-making process for chemical spills.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][10] Remove contaminated clothing.[7][22] Seek medical attention if irritation persists.[7][10]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[9][10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air.[6][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][10]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[6]
Fire Response:
-
Use carbon dioxide, dry chemical, or alcohol-resistant foam extinguishers.[5][6][10] Do not use a solid stream of water, as it may scatter and spread the fire.[5]
Disposal Plan
All materials contaminated with Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, including excess chemical, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[18]
-
Segregation: Collect waste in a designated, properly sealed, and labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources, within a secondary containment vessel.[7][10][18]
-
Pickup: Arrange for disposal through your institution's EHS department.[18] Do not pour down the drain or dispose of in regular trash.[7][21]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
